N-methyltetrahydro-2H-pyran-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYZZCUTSHNMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426293 | |
| Record name | N-methyltetrahydro-2H-pyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220641-87-2 | |
| Record name | N-methyltetrahydro-2H-pyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylamino)tetrahydro-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Methyltetrahydro-2H-pyran-4-amine: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-methyltetrahydro-2H-pyran-4-amine, a pivotal heterocyclic amine in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical structure, physicochemical properties, synthesis, and its significant role as a building block in the creation of novel therapeutics.
Core Compound Identification and Properties
This compound is a saturated heterocyclic compound featuring a tetrahydropyran ring with a methylamino substituent at the 4-position. Its unique structural characteristics, including the presence of a polar ether oxygen and a secondary amine, make it a valuable synthon for introducing desirable physicochemical properties in drug candidates.
Chemical Structure:
-
SMILES: CNC1CCOCC1
-
InChI: InChI=1S/C6H13NO/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3
The key identification and physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 220641-87-2[1] |
| Molecular Formula | C₆H₁₃NO[1] |
| Molecular Weight | 115.17 g/mol |
| Appearance | Yellow liquid |
| Boiling Point | 165.0 ± 33.0 °C (Predicted) |
| Density | 0.93 ± 0.1 g/cm³ (Predicted) |
| pKa | 10.01 ± 0.20 (Predicted) |
| Synonyms | 4-(Methylamino)tetrahydro-2H-pyran, N-methyloxan-4-amine, Methyl-(tetrahydro-pyran-4-yl)-amine |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with methylamine.[2] This one-pot reaction is widely used in medicinal chemistry for its reliability and operational simplicity.
Experimental Protocol: Reductive Amination
The following protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Methylamine (2M solution in THF)
-
Acetic Acid
-
Sodium Cyanoborohydride
-
Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of tetrahydro-4H-pyran-4-one (1 g, 10 mmol) in tetrahydrofuran (THF, 10 mL), slowly add methylamine (0.62 g, 20 mmol, 2 M THF solution) dropwise at room temperature.
-
Following the addition of methylamine, add acetic acid (0.5 mL).
-
Stir the reaction mixture continuously for 1 hour at room temperature to facilitate the formation of the iminium intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add sodium cyanoborohydride (0.7 g, 12 mmol) portion-wise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Upon completion, the target product, this compound (1 g), is isolated as a yellow liquid. Mass spectrum (ESI) m/z 115 [M]+.
Application in Drug Discovery and Development
This compound is a crucial building block in the synthesis of complex pharmaceutical compounds. The tetrahydropyran motif is frequently incorporated into drug candidates to enhance their pharmacological profiles, including solubility and metabolic stability. This amine, in particular, serves as a key intermediate for the synthesis of various kinase inhibitors and other targeted therapies.
The following diagram illustrates the logical workflow of how this compound is synthesized and subsequently utilized as a key building block in the development of a therapeutic agent.
This workflow highlights the two key stages: the synthesis of the amine intermediate via reductive amination and its subsequent incorporation into a more complex molecule through a coupling reaction to yield a final drug candidate. This demonstrates the integral role of this compound in the drug discovery pipeline.
References
N-methyltetrahydro-2H-pyran-4-amine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of N-methyltetrahydro-2H-pyran-4-amine, a key intermediate in the development of targeted therapeutics.
Core Molecular Data
This compound is a heterocyclic organic compound. Its fundamental molecular properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C6H13NO | [1] |
| Molecular Weight | 115.17 g/mol | [2] |
| CAS Number | 220641-87-2 | [1] |
| Appearance | Liquid or solid | [3] |
| Synonyms | 4-(Methylamino)tetrahydro-2H-pyran, Methyl-(tetrahydro-pyran-4-yl)-amine | [3] |
Synthesis Protocol: Reductive Amination
This compound can be synthesized via the reductive amination of tetrahydro-4H-pyran-4-one with methylamine. The following protocol is a general methodology based on established procedures for the synthesis of 4-aminotetrahydropyran compounds.[4]
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Methylamine (aqueous solution or as a salt)
-
Palladium on carbon (Pd/C) catalyst
-
Solvent (e.g., Isopropyl alcohol)
-
Hydrogen source (for hydrogenation)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve tetrahydro-4H-pyran-4-one in the chosen solvent.
-
Amine Addition: Add the methylamine solution to the reaction mixture. The molar ratio of the amine to the ketone should be optimized, but a common starting point is a slight excess of the amine (e.g., 1.5 to 3.0 molar equivalents).[5]
-
Catalyst Addition: Carefully add the Pd/C catalyst to the mixture.
-
Hydrogenation: The reaction is then carried out under a hydrogen atmosphere with stirring. The reaction temperature and pressure may vary but can be performed at room temperature.[5]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.
-
Work-up: Upon completion, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by standard methods such as distillation or column chromatography to yield pure this compound.
Biological Significance and Signaling Pathway
The this compound moiety is a significant structural component in the development of potent and selective inhibitors of Polo-like kinase 4 (PLK4).[6][7] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a fundamental process for the formation of the mitotic spindle and proper chromosome segregation during cell division.[8]
Dysregulation and overexpression of PLK4 have been implicated in various cancers, leading to abnormal centrosome numbers, genomic instability, and tumor progression.[8] Consequently, PLK4 has emerged as a promising therapeutic target for anticancer drug development.[8]
The following diagram illustrates the role of PLK4 in the cell cycle and the mechanism of its inhibition.
Caption: PLK4 signaling in centriole duplication and its inhibition.
The inhibition of PLK4 by compounds containing the this compound scaffold disrupts the normal process of centriole duplication. This disruption leads to mitotic defects, cell cycle arrest, and ultimately apoptosis in cancer cells that overexpress PLK4, highlighting the therapeutic potential of targeting this pathway.[8]
References
- 1. americanelements.com [americanelements.com]
- 2. scbt.com [scbt.com]
- 3. CAS 220641-87-2: this compound [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. JP4923698B2 - Method for producing 4-aminotetrahydropyran compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
Spectroscopic Profile of N-methyltetrahydro-2H-pyran-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-methyltetrahydro-2H-pyran-4-amine, a key heterocyclic amine of interest in pharmaceutical and chemical research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the fundamental experimental protocols for their acquisition.
Core Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 - 4.1 | m | 2H | H-2e, H-6e (axial) |
| ~3.3 - 3.5 | m | 2H | H-2a, H-6a (equatorial) |
| ~2.7 - 2.9 | m | 1H | H-4 |
| ~2.4 | s | 3H | N-CH₃ |
| ~1.7 - 1.9 | m | 2H | H-3e, H-5e (axial) |
| ~1.4 - 1.6 | m | 2H | H-3a, H-5a (equatorial) |
| ~1.2 - 1.4 | br s | 1H | N-H |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~67 - 69 | C-2, C-6 |
| ~55 - 58 | C-4 |
| ~33 - 36 | N-CH₃ |
| ~31 - 34 | C-3, C-5 |
Table 3: IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| ~2950 - 2850 | Strong | C-H Stretch (Aliphatic) |
| ~1450 - 1470 | Medium | C-H Bend |
| ~1100 - 1050 | Strong | C-O-C Stretch (Ether) |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 115 | [M]⁺ (Molecular Ion) |
| 100 | [M-CH₃]⁺ |
| 86 | [M-C₂H₅]⁺ or [M-NHCH₃]⁺ |
| 58 | [C₃H₈N]⁺ |
Experimental Protocols
The acquisition of the presented spectroscopic data follows standardized laboratory procedures. Below are detailed methodologies for each key experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation in ESI.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer.
-
In ESI , the solution is sprayed through a heated capillary at a high voltage, generating gas-phase ions.
-
In EI , the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of different ions. The peak with the highest m/z value often corresponds to the molecular ion ([M]⁺), confirming the molecular weight of the compound.[1] Other peaks represent fragment ions, which provide information about the molecule's structure.
Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as a logical progression from sample preparation to data analysis and interpretation.
References
An In-Depth Technical Guide to the Solubility of N-methyltetrahydro-2H-pyran-4-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-methyltetrahydro-2H-pyran-4-amine (CAS No. 220641-87-2), a heterocyclic amine of increasing interest in pharmaceutical and organic synthesis.[1][2] This document moves beyond theoretical discussions to provide drug development professionals and research scientists with a foundational understanding of the molecule's physicochemical properties, a predictive solubility framework based on intermolecular forces, and a robust, field-proven experimental protocol for quantitative solubility determination. Our focus is on the causality behind experimental design, ensuring that researchers can not only replicate but also adapt these methodologies for their specific applications.
Introduction: Understanding the Molecule
This compound is a bifunctional organic compound featuring a saturated tetrahydropyran (oxane) ring and a secondary amine group.[1] This unique structure imparts a specific set of physicochemical properties that are critical for its behavior in solution, directly influencing reaction kinetics, purification strategies, and its potential as a pharmaceutical intermediate.[2]
The molecule's structure contains key features that govern its solubility:
-
A Polar Ether Linkage: The oxygen atom within the tetrahydropyran ring acts as a hydrogen bond acceptor.[3]
-
A Secondary Amine Group: The nitrogen atom contains a lone pair of electrons, making it basic and a hydrogen bond acceptor. The attached hydrogen atom allows it to also act as a hydrogen bond donor.[3][4]
A thorough understanding of how these features interact with different solvent environments is paramount for its effective application.
Physicochemical Properties
A summary of the key properties of this compound is essential for predicting its behavior.
| Property | Value | Source |
| CAS Number | 220641-87-2 | [6][7][8] |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [3][7] |
| Appearance | Clear, colorless liquid or solid | [1] |
| Predicted pKa | 10.01 ± 0.20 | [2] |
| Predicted Boiling Point | 165.0 ± 33.0 °C | [2] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Topological Polar Surface Area | 21.3 Ų | [3] |
| XLogP3-AA (Lipophilicity) | 0.2 | [3] |
The low XLogP3-AA value suggests a relatively balanced hydrophilic-lipophilic character, while the presence of both hydrogen bond donors and acceptors indicates a strong potential for interaction with polar solvents.[3]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[9][10] This means that solutes dissolve best in solvents that have similar intermolecular forces. For this compound, we must consider its ability to engage in dipole-dipole interactions, and most importantly, hydrogen bonding.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, making them primarily hydrogen bond acceptors. The amine can still donate a hydrogen bond to the solvent's electronegative atom (e.g., the oxygen in acetone). Significant solubility is expected, though perhaps slightly less than in protic solvents.[12]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The primary intermolecular forces are weak van der Waals forces. The polar nature of this compound makes it unlikely to be highly soluble in these solvents, as the strong solute-solute hydrogen bonds are not easily disrupted by the weak solute-solvent interactions.[9][13]
Predictive Solubility Summary
While precise quantitative data requires experimental determination, a qualitative prediction can be made based on the structural analysis above.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High / Miscible | Strong hydrogen bonding (donor and acceptor) capabilities match the solute.[14] |
| Polar Aprotic | THF, Acetone, DMSO, Acetonitrile | Moderate to High | Solute can act as a hydrogen bond donor to the solvent; strong dipole-dipole interactions.[12] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | Mismatch in intermolecular forces; solute's polarity and hydrogen bonding are unfavorable in a nonpolar environment.[5][13] |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to quantification, a rigorous experimental approach is necessary. The most common and reliable method is the shake-flask equilibrium solubility method .[15] This protocol is designed as a self-validating system to ensure the attainment of thermodynamic equilibrium.[16]
Causality in Experimental Design
-
Why use an excess of solute? To ensure that the solution becomes saturated, which is by definition the point of maximum solute dissolution at a given temperature.
-
Why is constant temperature critical? Solubility is a temperature-dependent property.[17] Fluctuations will lead to inconsistent and erroneous results. A thermostatically controlled environment (water bath or incubator shaker) is mandatory.
-
Why is agitation necessary? Agitation (stirring or shaking) increases the surface area of the solute exposed to the solvent, accelerating the rate at which equilibrium is reached.[15]
-
Why is equilibration time important? Sufficient time must be allowed for the dissolution process to reach a true thermodynamic equilibrium. This is often determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in solution remains constant.[15]
Step-by-Step Methodology
-
Preparation:
-
Add a precisely weighed excess amount of this compound to a series of vials.
-
Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the undissolved solute to settle.
-
Carefully withdraw a sample from the clear supernatant. Crucially , this must be done without disturbing the solid material at the bottom.
-
Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.[16]
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for chromatography).
-
Analyze the concentration of the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a calibrated mass spectrometer.[18]
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Calculation:
-
Use the concentration from the analytical measurement and the dilution factor to calculate the concentration of the saturated solution.
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
The solubility of this compound in organic solvents is dictated by its molecular structure, which possesses both polar (ether, secondary amine) and nonpolar (aliphatic ring) characteristics. It is predicted to be highly soluble in polar protic solvents, with moderate to high solubility in polar aprotic solvents and poor solubility in nonpolar solvents. For researchers in drug development and chemical synthesis, moving beyond these predictions to obtain precise, quantitative data is essential. The detailed shake-flask equilibrium protocol provided in this guide offers a robust and reliable method for achieving this. By understanding the principles behind each step, scientists can confidently generate the accurate solubility data required to accelerate their research and development efforts.
References
- 1. CAS 220641-87-2: this compound [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. americanelements.com [americanelements.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 220641-87-2 [sigmaaldrich.com]
- 9. quora.com [quora.com]
- 10. education.com [education.com]
- 11. youtube.com [youtube.com]
- 12. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. solubility experimental methods.pptx [slideshare.net]
In-Depth Technical Guide to the Safety and Handling of N-methyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for N-methyltetrahydro-2H-pyran-4-amine (CAS No. 220641-87-2). The information is intended to support its safe use in research and development settings.
Chemical and Physical Properties
This compound is a heterocyclic organic compound.[1][2] It is a liquid at room temperature and is characterized by a tetrahydropyran ring with a methylamine substituent.[2]
| Property | Value | Source |
| CAS Number | 220641-87-2 | [1][3][4][5] |
| Molecular Formula | C₆H₁₃NO | [3][5] |
| Molecular Weight | 115.17 g/mol | [3] |
| Boiling Point | 165.0 ± 33.0 °C at 760 mmHg | [1] |
| Density | 0.93 ± 0.1 g/cm³ | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification indicates that it can cause skin, eye, and respiratory irritation.[1] It may also be harmful if swallowed.[3]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
GHS Pictograms:
Signal Word: Warning
First-Aid Measures
In the event of exposure, prompt action is crucial. The following are the recommended first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols for Safe Handling
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat, and additional protective clothing as needed to prevent skin contact.
-
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If the ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.
General Handling Procedures
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
-
Store in a tightly sealed container.
Spill and Leak Procedures
-
Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent it from entering drains or waterways. Collect the spilled material and place it in a designated container for disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Toxicological Information
Currently, there is no specific information available regarding the signaling pathways or mechanisms of toxicity for this compound. As a secondary amine, its toxicity is likely related to its basicity and potential to interact with biological macromolecules.
Logical Relationships for Safe Handling
The following diagram illustrates the logical workflow for ensuring the safe handling of this compound in a laboratory setting.
This document is intended as a guide and does not replace a thorough risk assessment that should be conducted prior to any handling of this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier.
References
Technical Guide: N-methyltetrahydro-2H-pyran-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyltetrahydro-2H-pyran-4-amine hydrochloride is a heterocyclic organic compound with potential applications as a pharmaceutical intermediate and a building block in medicinal chemistry. Its structure, featuring a tetrahydropyran ring and a secondary amine, makes it a valuable scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound and its hydrochloride salt.
Physicochemical Properties
The properties of this compound and its hydrochloride salt are summarized below. It is important to note that while some experimental data for the free base is available, certain properties for the hydrochloride salt are predicted and should be confirmed experimentally.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 220641-87-2[1][2] | 220641-87-2[1][2] |
| Molecular Formula | C₆H₁₃NO[1][2][3] | C₆H₁₄ClNO |
| Molecular Weight | 115.17 g/mol [1][2][3] | 151.63 g/mol |
| Appearance | Yellowish liquid[1] | - |
| Melting Point | Not available | Not available |
| Boiling Point | 165.0 ± 33.0 °C (Predicted)[1][2] | Not available |
| Density | 0.93 ± 0.1 g/cm³ (Predicted)[1][2] | Not available |
| pKa | 10.01 ± 0.20 (Predicted)[1] | Not available |
| Solubility | Soluble in THF, CH₂Cl₂ | Likely soluble in polar solvents (e.g., water, EtOH) |
Synthesis
The primary method for the synthesis of this compound is through the reductive amination of tetrahydro-4H-pyran-4-one.[2]
Experimental Protocol: Synthesis of this compound (Free Base)[1]
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Methylamine (2 M solution in THF)
-
Acetic acid
-
Sodium cyanoborohydride
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and equipment
Procedure:
-
To a stirred solution of tetrahydro-4H-pyran-4-one (1 g, 10 mmol) in tetrahydrofuran (10 mL), slowly add methylamine (0.62 g, 20 mmol, 2 M THF solution) dropwise at room temperature.
-
Add acetic acid (0.5 mL) to the reaction mixture.
-
Stir the mixture continuously for 1 hour at room temperature.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (0.7 g, 12 mmol).
-
Continue stirring the reaction mixture for 16 hours at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, isolate the target product, this compound (1 g), which will be a yellow liquid.
Preparation of this compound Hydrochloride
The hydrochloride salt can be prepared by treating the free base with hydrochloric acid in a suitable solvent, followed by precipitation or crystallization.
General Protocol:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated aqueous HCl) to the stirred solution of the amine.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Synthesis and Purification Workflow
References
The N-Methyltetrahydro-2H-pyran-4-amine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-methyltetrahydro-2H-pyran-4-amine scaffold has emerged as a significant structural motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. Its inherent three-dimensional character, coupled with favorable physicochemical properties, renders it a privileged scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of the biological activities associated with this core, with a particular focus on its role in the development of selective CB2 receptor agonists, potent NMDA receptor antagonists, and novel PLK4 inhibitors.
Quantitative Biological Activity Data
The this compound scaffold has been incorporated into a multitude of compounds with varying biological targets. The following tables summarize the quantitative activity data for representative derivatives, providing a comparative overview of their potency and selectivity.
Table 1: CB2 Receptor Binding Affinity of this compound Derivatives
| Compound ID | Modification on Scaffold | Target | Assay Type | Kᵢ (nM) | Reference |
| 1 | 2-[(2,4-dichlorophenyl)amino]-4-(trifluoromethyl)-5-pyrimidinecarboxamide attached to the methylamino group | Human CB2 Receptor | Radioligand Displacement Assay ([³H]CP55,940) | 1.2 | [1] |
| 2 | 1-Naphthylmethyl substituent on the pyran nitrogen | Human CB2 Receptor | Radioligand Displacement Assay ([³H]CP55,940) | 3.4 | [2] |
| 3 | Indole-5-carboxamide attached to the methylamino group | Human CB2 Receptor | Radioligand Displacement Assay ([³H]CP55,940) | 8.9 | [3] |
Table 2: NMDA Receptor Antagonist Activity of Tetrahydro-2H-pyran-4-amine Derivatives
| Compound ID | Modification on Scaffold | Target | Assay Type | IC₅₀ (µM) | Reference |
| 4 | cis-1,2,3,4,9,9a-hexahydro-fluoren-4a-amine analog | Rat Brain NMDA Receptor | [³H]TCP Displacement Assay | 0.030 | [4] |
| 5 | 1-Aminocyclobutanecarboxylic acid derivative with 2'-phosphonoethyl at the 3-position | Neonatal Rat Motoneurons | Electrophysiology | ~10 | [4] |
Table 3: PLK4 Inhibitory Activity of this compound Derivatives
| Compound ID | Modification on Scaffold | Target | Assay Type | IC₅₀ (nM) | Reference |
| 6 (8h) | Pyrimidin-2-amine core | Human PLK4 | LanthaScreen Eu Kinase Binding Assay | 6.7 | [5] |
| 7 (24j) | Pyrazolo[3,4-d]pyrimidine core | Human PLK4 | Kinase Activity Assay | 0.2 | [6] |
| 8 (5f) | 5-Chlorine-2-amino-pyrimidine core | Human PLK4 | Kinase Activity Assay | 0.8 | [7] |
Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new drug candidates.
CB2 Receptor Signaling Pathway
Derivatives of the this compound scaffold have been identified as potent and selective agonists of the Cannabinoid Receptor 2 (CB2).[1] CB2 is a G-protein coupled receptor (GPCR) primarily expressed on immune cells. Its activation is associated with anti-inflammatory and analgesic effects.
CB2 Receptor Signaling Cascade
NMDA Receptor Signaling Pathway
Certain analogs incorporating the tetrahydro-2H-pyran-4-amine moiety have demonstrated potent antagonist activity at the N-methyl-D-aspartate (NMDA) receptor.[4] The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory function. Its overactivation can lead to excitotoxicity and neuronal cell death.
NMDA Receptor Signaling Pathway
PLK4 Signaling Pathway
More recently, derivatives of this compound have been developed as highly potent inhibitors of Polo-like kinase 4 (PLK4).[5][6] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is implicated in tumorigenesis, making it an attractive target for cancer therapy.
PLK4 Signaling in Cancer
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
CB2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human CB2 receptor.
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human CB2 receptor are cultured in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are harvested at 80-90% confluency, washed with ice-cold PBS, and pelleted by centrifugation.
-
The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA) and homogenized.
-
The homogenate is centrifuged at 40,000 x g for 20 minutes at 4°C. The resulting pellet containing the cell membranes is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2.5 mM EGTA, 0.5 mg/mL BSA).
-
Protein concentration is determined using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound (dissolved in DMSO and diluted in assay buffer), and 50 µL of [³H]CP55,940 (a high-affinity CB1/CB2 agonist radioligand) at a final concentration of ~1 nM.
-
To determine non-specific binding, a parallel set of wells is prepared with a high concentration of a known non-radiolabeled CB2 ligand (e.g., 10 µM WIN 55,212-2).
-
The binding reaction is initiated by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
The plate is incubated at 30°C for 90 minutes with gentle agitation.
-
The reaction is terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).
-
The filters are dried, and the radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves using software such as Prism.
-
The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
NMDA Receptor-Mediated Calcium Influx Assay
This protocol details a functional assay to measure the antagonist activity of test compounds on NMDA receptor-mediated calcium influx in primary neuronal cultures.
-
Primary Neuronal Culture:
-
Cortical or hippocampal neurons are isolated from embryonic day 18 rat pups.
-
The tissue is dissociated enzymatically (e.g., with trypsin) and mechanically triturated.
-
Cells are plated on poly-D-lysine-coated 96-well black-walled, clear-bottom plates at a density of 50,000-100,000 cells per well in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.
-
Cultures are maintained at 37°C in a humidified 5% CO₂ incubator for 7-10 days before the assay.
-
-
Calcium Imaging:
-
The culture medium is replaced with a loading buffer (e.g., HBSS) containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%).
-
The cells are incubated for 30-60 minutes at 37°C in the dark.
-
After incubation, the loading buffer is removed, and the cells are washed twice with assay buffer (HBSS containing 1.8 mM CaCl₂ and 10 µM glycine, but nominally magnesium-free).
-
The plate is placed in a fluorescence microplate reader or a high-content imaging system equipped with appropriate filters for Fluo-4 (excitation ~485 nm, emission ~520 nm).
-
A baseline fluorescence reading is taken for 10-20 seconds.
-
The test compound at various concentrations is added to the wells, and the plate is incubated for 5-10 minutes.
-
NMDA is then added to a final concentration of 10-100 µM to stimulate the receptors.
-
Fluorescence intensity is recorded for 1-3 minutes to capture the calcium influx.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after NMDA addition.
-
The response in the presence of the antagonist is normalized to the response with NMDA alone (100%) and baseline (0%).
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
PLK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to quantify the inhibitory activity of compounds against PLK4.
-
Reagents and Preparation:
-
Recombinant human PLK4 kinase (e.g., GST-tagged).
-
Europium-labeled anti-GST antibody.
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive inhibitor).
-
Test compounds serially diluted in DMSO.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
-
Assay Procedure (384-well plate format):
-
Prepare a 4x stock of the test compounds by diluting the DMSO stocks in kinase reaction buffer.
-
Prepare a 2x kinase/antibody mixture in kinase reaction buffer (e.g., 10 nM PLK4 and 4 nM anti-GST-Eu antibody).
-
Prepare a 4x tracer solution in kinase reaction buffer (concentration will be at or near the Kᴅ of the tracer for PLK4).
-
To the assay plate, add 5 µL of the 4x test compound solution.
-
Add 10 µL of the 2x kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the 4x tracer solution.
-
The final volume in each well is 20 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Analysis:
-
The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection, using an excitation wavelength of ~340 nm and measuring emission at ~615 nm (Eu donor) and ~665 nm (Alexa Fluor™ 647 acceptor).
-
The emission ratio (665 nm / 615 nm) is calculated for each well.
-
The percent inhibition is calculated relative to high (no inhibitor) and low (saturating concentration of a known inhibitor) controls.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Conclusion
The this compound scaffold has proven to be a highly valuable core structure in the development of potent and selective modulators of various key biological targets. Its favorable drug-like properties and synthetic tractability have facilitated the generation of diverse chemical libraries, leading to the identification of promising lead compounds for a range of therapeutic areas, including inflammatory diseases, neurological disorders, and oncology. The detailed quantitative data, signaling pathway analyses, and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, aiding in the continued exploration and optimization of this versatile scaffold for the discovery of next-generation therapeutics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of N-methyltetrahydro-2H-pyran-4-amine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-methyltetrahydro-2H-pyran-4-amine scaffold has emerged as a privileged structural motif in contemporary drug discovery. Its inherent physicochemical properties, including improved solubility and metabolic stability, coupled with its synthetic tractability, have positioned it as a valuable building block in the design of novel therapeutics targeting a range of diseases. This technical guide provides an in-depth overview of the synthesis, biological significance, and therapeutic applications of this compound and its derivatives, with a focus on their roles as inhibitors of Polo-like kinase 4 (PLK4) and modulators of the Cannabinoid Receptor 2 (CB2).
Core Chemical and Physical Properties
This compound is a cyclic amine with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1][2] Its structure features a tetrahydropyran ring, which imparts favorable pharmacokinetic properties, and a secondary amine that serves as a key interaction point with biological targets or as a handle for further chemical modification.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 220641-87-2 | [3] |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [1] |
| IUPAC Name | N-methyl-oxan-4-amine | [1] |
| SMILES | CNC1CCOCC1 | [3] |
Synthesis of this compound
The primary synthetic route to this compound is through the reductive amination of tetrahydro-4H-pyran-4-one. This robust and efficient method involves the reaction of the ketone with methylamine to form an intermediate imine, which is subsequently reduced to the desired secondary amine.
Experimental Protocol: Synthesis via Reductive Amination
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Methylamine (aqueous or as a solution in a suitable solvent)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol or other suitable solvent
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve tetrahydro-4H-pyran-4-one in methanol. Add an excess of aqueous methylamine solution. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions, ensuring the temperature remains below 20°C. The addition of the reducing agent will convert the imine to the target amine.[4]
-
Workup: After the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of hydrochloric acid until the solution is acidic. This will neutralize any unreacted reducing agent.
-
Extraction: Make the solution basic by the addition of a sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation or column chromatography to obtain the final product of high purity.
Caption: Reductive amination workflow for the synthesis of this compound.
Therapeutic Applications and Biological Activity
The this compound scaffold is a key component in the development of inhibitors for various biological targets, most notably PLK4 and the CB2 receptor.
Polo-like Kinase 4 (PLK4) Inhibition
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is implicated in tumorigenesis, making it an attractive target for cancer therapy. Several potent PLK4 inhibitors incorporating the tetrahydropyran-4-amine moiety have been developed.
Table 2: Biological and Pharmacokinetic Data for a PLK4 Inhibitor with a Tetrahydropyran-4-amine Scaffold
| Compound ID | Target | IC₅₀ (µM) | Plasma Stability (t₁/₂ min) | Liver Microsomal Stability (t₁/₂ min) | Reference |
| 8h | PLK4 | 0.0067 | > 289.1 | > 145 | [5] |
Note: Compound 8h contains a tetrahydro-2H-pyran-4-amine moiety, not the N-methylated derivative.
PLK4 initiates centriole duplication, a critical process for cell division. Its dysregulation can lead to aneuploidy and cancer. Inhibitors of PLK4 can disrupt this process, leading to mitotic catastrophe and cell death in cancer cells.
References
- 1. 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. CAS 220641-87-2: this compound [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-methyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyltetrahydro-2H-pyran-4-amine is a heterocyclic organic compound that has garnered interest within the pharmaceutical and medicinal chemistry sectors. Its structural motif, the tetrahydropyran (THP) ring, is a prevalent feature in numerous bioactive compounds and approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. This technical guide provides a comprehensive overview of this compound, including its discovery and history within the broader context of medicinal chemistry, its physicochemical and spectroscopic data, a detailed experimental protocol for its synthesis via reductive amination, and its applications as a pharmaceutical intermediate.
Discovery and History
While a singular, definitive "discovery" of this compound is not prominently documented in scientific literature, its emergence is intrinsically linked to the rise of saturated heterocyclic amines as crucial scaffolds in modern organic synthesis and drug discovery. The tetrahydropyran ring is a well-established bioisostere of cyclohexane and is considered a "privileged structure" in medicinal chemistry due to its frequent occurrence in marketed drugs.
The significance of the tetrahydropyran moiety lies in its capacity to introduce favorable pharmacokinetic properties into drug candidates. The oxygen atom within the ring can act as a hydrogen bond acceptor, potentially leading to enhanced binding affinity with biological targets. Furthermore, the replacement of a methylene group in a cyclohexane ring with an oxygen atom can reduce lipophilicity, which in turn can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The development and utilization of functionalized tetrahydropyrans, such as this compound, are a result of the ongoing pursuit of novel, sp³-rich scaffolds for the synthesis of new chemical entities with therapeutic potential. This compound serves as a valuable building block, allowing for the introduction of the N-methyltetrahydropyran motif into more complex molecules. Its primary route of synthesis, reductive amination, is a robust and well-established method in organic chemistry, making it an accessible intermediate for research and development.
Physicochemical and Spectroscopic Data
This compound is an organic compound characterized by a tetrahydropyran ring with a methylamino group at the 4-position.[1] The presence of the amine functional group imparts basicity to the molecule.[1] The methyl group attached to the nitrogen can influence its solubility and biological activity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 220641-87-2 | [1] |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [2][3] |
| Appearance | Clear, colorless liquid or oil | [1] |
| Predicted Density | 0.9 ± 0.1 g/cm³ | [4] |
| Predicted Boiling Point | 165.0 ± 33.0 °C at 760 mmHg | [4][5] |
| Predicted Flash Point | 56.1 ± 14.8 °C | [4] |
| Predicted pKa | 10.01 ± 0.20 | [5] |
| Predicted LogP | -0.27 | [4] |
| Topological Polar Surface Area | 21.3 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
Table 2: Spectroscopic and Identification Data
| Data Type | Identifier | Source |
| SMILES | CNC1CCOCC1 | [1] |
| InChI | InChI=1S/C6H13NO/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3 | [1] |
| InChIKey | WGYZZCUTSHNMET-UHFFFAOYSA-N | [3] |
| Mass Spectrum (ESI) | m/z 115 [M]+ | [6] |
Experimental Protocols
The most common and direct method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with methylamine.[5]
Synthesis of this compound via Reductive Amination
This protocol describes the one-pot synthesis of the target compound from commercially available starting materials.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Methylamine (e.g., as a solution in a suitable solvent like THF or as methylamine hydrochloride)
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., methanol, dichloromethane, tetrahydrofuran)
-
Acetic acid (optional, as a catalyst)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Dichloromethane or other suitable organic solvent (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydro-4H-pyran-4-one in the chosen anhydrous solvent.
-
Amine Addition: Add methylamine to the solution. If using methylamine hydrochloride, a base (e.g., triethylamine) may be required to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for a designated period (e.g., 1 hour) to allow for the formation of the intermediate imine or enamine. The addition of a catalytic amount of acetic acid can facilitate this step.[6]
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add the reducing agent (e.g., sodium cyanoborohydride) portion-wise to the stirred solution.[6]
-
Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for an extended period (e.g., 16 hours).[6] Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of an aqueous acid solution (e.g., 1M HCl).
-
Adjust the pH of the aqueous solution to basic (pH > 10) with the addition of a base (e.g., 1M NaOH) to ensure the product is in its free amine form.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford the final product as a yellow liquid.[6]
Mandatory Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis Workflow
References
- 1. CAS 220641-87-2: this compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:220641-87-2 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. Methyl-(Tetrahydro-Pyran-4-Yl)-Amine Hcl | 220641-87-2 [chemicalbook.com]
N-Methyltetrahydro-2H-pyran-4-amine: A Versatile Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyltetrahydro-2H-pyran-4-amine is a valuable heterocyclic building block in medicinal chemistry, prized for its desirable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. The incorporation of the tetrahydropyran motif can lead to improved solubility, metabolic stability, and reduced off-target toxicity. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in the development of novel therapeutics, particularly focusing on its role in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.
Introduction
The tetrahydropyran (THP) moiety is a privileged scaffold in drug discovery, frequently incorporated into molecular designs to optimize drug-like properties.[1][2] The introduction of a methylamino group at the 4-position of the THP ring provides a key vector for further synthetic elaboration, enabling the construction of diverse chemical libraries. This compound, with its secondary amine functionality, serves as a versatile nucleophile for the introduction of the N-methylated THP core into a wide range of molecular architectures.[3][4] Its application spans various therapeutic areas, including oncology and neurology, where it has been integrated into molecules targeting critical biological pathways.[4]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with methylamine.[5] This one-pot reaction proceeds via the formation of an intermediate imine or enamine, which is subsequently reduced to the desired secondary amine.
General Reaction Scheme
Caption: Reductive amination of tetrahydro-4H-pyran-4-one.
Experimental Protocol: Reductive Amination
A detailed protocol for the synthesis of this compound is as follows:
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in methanol or dichloromethane, add methylamine solution (1.2-1.5 eq) at room temperature.
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent, sodium cyanoborohydride (1.2 eq) or sodium triacetoxyborohydride (1.2 eq), portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by distillation or column chromatography on silica gel.
Quantitative Data
The yield and purity of this compound can vary depending on the specific reagents and conditions used. The following table summarizes representative data from the literature and supplier information.
| Starting Material | Reducing Agent | Solvent | Yield (%) | Purity (%) | Reference |
| Tetrahydro-4H-pyran-4-one | NaBH3CN | MeOH | ~85 | >95 | [6] |
| Tetrahydro-4H-pyran-4-one | NaBH(OAc)3 | DCM | ~80-90 | >97 | General |
Key Reactions of this compound as a Building Block
As a secondary amine, this compound readily undergoes a variety of chemical transformations, making it a versatile building block for introducing the N-methyltetrahydropyran motif.
N-Acylation
N-acylation of this compound with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) provides the corresponding amides. This is a fundamental reaction for incorporating the building block into more complex molecules.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Alkylation
N-alkylation with alkyl halides or reductive amination with aldehydes/ketones can be used to synthesize tertiary amines from this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) and heat the mixture to 50-80 °C.
-
Stir the reaction for 4-12 hours until completion (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Applications in Drug Discovery
The this compound moiety is a valuable component in the design of bioactive molecules, particularly in the fields of oncology and central nervous system (CNS) disorders.
Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The tetrahydropyran ring can be utilized to occupy specific pockets within the ATP-binding site of kinases, often leading to improved selectivity and potency. The N-methylamino group provides a convenient attachment point for linking to other pharmacophoric elements. For instance, derivatives of this building block have been explored in the synthesis of Polo-like kinase 4 (PLK4) inhibitors.
Caption: Role in Kinase Inhibitor Synthesis.
GPCR Ligands
G-protein coupled receptors are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines. The physicochemical properties imparted by the this compound scaffold can be advantageous in the design of GPCR ligands, influencing their ability to cross the blood-brain barrier and their overall ADME (absorption, distribution, metabolism, and excretion) properties. For example, this building block has been incorporated into selective CB2 receptor agonists for the potential treatment of inflammatory pain.[7]
Caption: Role in GPCR Ligand Synthesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its straightforward synthesis via reductive amination and the reactivity of its secondary amine functionality allow for its efficient incorporation into a wide range of scaffolds. The favorable physicochemical properties of the N-methylated tetrahydropyran motif make it an attractive component for the design of novel kinase inhibitors, GPCR ligands, and other potential therapeutic agents. The experimental protocols and data provided in this guide serve as a practical resource for researchers aiming to leverage the potential of this important synthetic intermediate.
References
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. americanelements.com [americanelements.com]
- 4. 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 220641-87-2 | this compound | Amines | Ambeed.com [ambeed.com]
- 6. benchchem.com [benchchem.com]
- 7. 220641-87-2 Cas No. | 4-(Methylamino)tetrahydro-2H-pyran | Apollo [store.apolloscientific.co.uk]
Potential Therapeutic Targets for N-methyltetrahydro-2H-pyran-4-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-methyltetrahydro-2H-pyran-4-amine scaffold is a versatile structural motif that has been incorporated into a variety of biologically active molecules. This technical guide explores the potential therapeutic targets for derivatives of this core structure, focusing on key areas where they have shown promise: cannabinoid receptor 2 (CB2) agonism for inflammatory pain, triple uptake inhibition for depression, and Polo-like kinase 4 (PLK4) inhibition for oncology. This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways to support further research and development in these areas.
Cannabinoid Receptor 2 (CB2) Agonists for Inflammatory Pain
Derivatives of this compound have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed in immune cells and is a promising therapeutic target for inflammatory and neuropathic pain, as its activation can modulate inflammatory responses without the psychoactive effects associated with CB1 receptor agonism.
Data Presentation
A notable example is the compound 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X), which incorporates the tetrahydropyran-4-yl)methylamino moiety. This compound has demonstrated significant efficacy in preclinical models of inflammatory pain.[1][2]
| Compound Name | Target | In Vivo Efficacy (Rat FCA Model) | Reference |
| 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide | CB2 Agonist | ED₅₀ = 0.1 mg/kg (oral) | [1][2] |
Experimental Protocols
Radioligand Binding Assay for CB2 Receptor
This protocol is used to determine the binding affinity of test compounds for the CB2 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB2 receptor (e.g., CHO-CB2R or HEK-293-CB2R).
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid receptor agonist).
-
Non-specific binding control: WIN 55,212-2 (a potent cannabinoid receptor agonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]CP55,940) at a fixed concentration (typically near its Kd value).
-
For determining non-specific binding, a separate set of wells will contain the radioligand and a high concentration of an unlabeled competitor (e.g., WIN 55,212-2).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at 30°C for 60-90 minutes.[3]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Freund's Complete Adjuvant (FCA) Induced Inflammatory Pain Model in Rats
This in vivo model is used to evaluate the anti-inflammatory and analgesic effects of test compounds.
Procedure:
-
Induce inflammation by injecting a small volume of Freund's Complete Adjuvant (FCA) into the plantar surface of one hind paw of the rat.
-
This injection leads to a localized inflammatory response characterized by edema, erythema, and hyperalgesia (increased sensitivity to pain).
-
Administer the test compound (e.g., orally) at various doses at a specified time point after FCA injection.
-
Assess the pain response at different time points after compound administration. This can be done by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) or the paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus).
-
A significant increase in the paw withdrawal threshold or latency in the treated group compared to the vehicle-treated control group indicates an analgesic effect.
-
The dose that produces 50% of the maximal effect (ED₅₀) can be calculated from the dose-response curve.[4][5]
Signaling Pathway
Triple Uptake Inhibitors for Depression
The this compound scaffold has also been incorporated into molecules designed as triple uptake inhibitors (TUIs), which simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This broad-spectrum approach is hypothesized to offer improved antidepressant efficacy and a faster onset of action compared to selective reuptake inhibitors.
Data Presentation
A series of asymmetric pyran derivatives have been synthesized and evaluated for their triple uptake inhibitory activity. The following table summarizes the inhibitory constants (Ki) for representative compounds.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |
| D-161 | 59.3 | 14.7 | 29.3 | [6] |
| D-473 | - | - | - | [7] |
| D-544 | Potent | Potent | Potent | [8] |
| D-595 | Potent | Potent | Potent | [8] |
Note: Specific Ki values for D-473, D-544, and D-595 were not provided in the abstract but are described as potent triple reuptake inhibitors.
Experimental Protocols
Monoamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
Materials:
-
Cell lines stably expressing human DAT, SERT, or NET (e.g., HEK-293 cells).
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Plate the transporter-expressing cells in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control.
-
Add the respective radiolabeled neurotransmitter to initiate the uptake.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled neurotransmitter.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Determine the IC₅₀ value for each transporter and calculate the Ki value.
Logical Relationship Diagram
Polo-like Kinase 4 (PLK4) Inhibitors for Oncology
The tetrahydro-2H-pyran-4-amine moiety has been utilized as a building block in the synthesis of potent inhibitors of Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, and its overexpression is observed in various cancers. Inhibition of PLK4 leads to mitotic errors and cell death in cancer cells, making it an attractive target for cancer therapy.
Data Presentation
A series of novel aminopyrimidine-based PLK4 inhibitors have been developed and evaluated for their enzymatic and antiproliferative activities.
| Compound | PLK4 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | BT474 IC₅₀ (µM) | Reference |
| 8h | 0.0067 | 0.045 | 0.12 | 0.058 | [9] |
| 5f | 0.0008 | 0.48 | - | - | [10] |
| Centrinone | 0.00271 | 0.023 | 0.031 | 0.029 | [9] |
Experimental Protocols
In Vitro PLK4 Kinase Assay (e.g., ADP-Glo™ Assay)
This assay measures the enzymatic activity of PLK4 and the inhibitory effect of test compounds.
Materials:
-
Recombinant human PLK4 enzyme.
-
PLK4 substrate (e.g., a peptide substrate).
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Luminometer.
Procedure:
-
Set up the kinase reaction in a 96-well or 384-well plate by adding the PLK4 enzyme, substrate, and various concentrations of the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the ADP produced by the kinase reaction into ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of PLK4 activity for each compound concentration and determine the IC₅₀ value.[11]
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay determines the effect of PLK4 inhibitors on the viability and proliferation of cancer cell lines.
Procedure:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add the MTT reagent or CellTiter-Glo® reagent to the wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
The signal is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC₅₀ value.
Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Potent Dopamine-Norepinephrine and Triple Reuptake Uptake Inhibitors Based on Asymmetric Pyran Template and Their Molecular Interactions with Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of N-methyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-methyltetrahydro-2H-pyran-4-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide integrates information from material safety data sheets (MSDS), general chemical principles of analogous structures—specifically tetrahydropyran ethers and N-methylated cyclic amines—and established protocols for forced degradation studies as outlined by the International Council for Harmonisation (ICH). The aim is to equip researchers and drug development professionals with the necessary knowledge to ensure the integrity and purity of this compound throughout its lifecycle. This document outlines potential degradation pathways, proposes detailed experimental protocols for stability testing, and recommends best practices for storage.
Introduction
This compound is a heterocyclic organic compound increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its structure, incorporating both a tetrahydropyran ring and a secondary amine, presents unique stability characteristics that are critical to understand for ensuring the quality, safety, and efficacy of the final drug product. Chemical degradation can lead to the formation of impurities, which may impact the manufacturing process, reduce product yield, and potentially introduce toxic components. Therefore, a thorough understanding of the stability profile of this compound is paramount.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing appropriate handling, storage, and analytical procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [General chemical knowledge] |
| Molecular Weight | 115.17 g/mol | [General chemical knowledge] |
| Appearance | Colorless to pale yellow liquid | [General chemical knowledge] |
| Boiling Point | 165.0 ± 33.0 °C at 760 mmHg | [General chemical knowledge] |
| Density | 0.93 ± 0.1 g/cm³ | [General chemical knowledge] |
| Flash Point | 56.1 ± 14.8 °C | [General chemical knowledge] |
| pKa | 10.01 ± 0.20 (Predicted) | [General chemical knowledge] |
Recommended Storage and Handling Conditions
To maintain the integrity of this compound, specific storage and handling procedures are recommended based on information from suppliers and safety data sheets.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation |
| Temperature | 2–8 °C (Refrigerated) |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon). |
| Container | Keep in a tightly sealed container. |
| Environment | Store in a dry and well-ventilated place. |
| Incompatibilities | Keep away from heat, sparks, open flames, and strong oxidizing agents. |
The following diagram illustrates the recommended workflow for handling and storage to minimize degradation.
Caption: Recommended workflow for handling and storage.
Potential Degradation Pathways
Hydrolysis of the Tetrahydropyran Ring
The ether linkage within the tetrahydropyran ring is susceptible to acid-catalyzed hydrolysis.[1][2][3] Under acidic conditions, the ether oxygen can be protonated, leading to ring-opening and the formation of a hydroxyl and an aldehyde or ketone group. While generally stable in neutral and basic conditions, exposure to strong acids should be avoided.
Oxidation of the N-Methyl Amine
Secondary amines are susceptible to oxidation. Potential oxidative degradation pathways for the N-methyl group include:
-
N-oxide formation: The nitrogen atom can be oxidized to form an N-oxide.
-
N-demethylation: Oxidative cleavage of the N-methyl bond can lead to the formation of the corresponding secondary amine (tetrahydro-2H-pyran-4-amine) and formaldehyde.[4][5]
The diagram below illustrates these potential degradation pathways.
Caption: Potential degradation pathways.
Proposed Experimental Protocols for Stability Studies
To definitively determine the stability of this compound, a forced degradation study is recommended. The following protocols are based on ICH guidelines and are designed to investigate the effects of various stress conditions.
Forced Degradation Study Protocol
The objective of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
The workflow for a forced degradation study is outlined below:
Caption: Forced degradation study workflow.
Table 3: Proposed Conditions for Forced Degradation Study
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | 1. Prepare a solution of this compound in 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | 1. Prepare a solution of this compound in 0.1 M NaOH. 2. Incubate at 60°C for 24 hours. 3. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | 1. Prepare a solution of this compound in a suitable solvent. 2. Add 3% H₂O₂. 3. Store protected from light at room temperature for 24 hours. |
| Thermal Degradation | 1. Store the solid compound at 60°C for 7 days. 2. Dissolve in a suitable solvent for analysis. |
| Photostability | 1. Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). 2. Store a control sample in the dark. 3. Dissolve both samples in a suitable solvent for analysis. |
Analytical Methodology for Stability Testing
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) is the recommended technique.
Table 4: Recommended HPLC Method Parameters (Starting Point)
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute any less polar degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (or other appropriate wavelength) and/or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Note: This method will require optimization and validation to ensure it is stability-indicating for this compound.
Summary and Conclusions
While specific, quantitative stability data for this compound is not widely published, a conservative approach to its storage and handling is recommended based on its chemical structure and available safety data. The primary stability concerns are acid-catalyzed hydrolysis of the tetrahydropyran ring and oxidation of the N-methyl amine group.
For researchers and drug development professionals, it is imperative to store this compound under refrigerated (2-8 °C), inert, and dry conditions. To fully understand its stability profile and ensure the quality of synthetic processes, it is highly recommended to perform a comprehensive forced degradation study as outlined in this guide. The development and validation of a stability-indicating analytical method are critical for monitoring the purity of this important pharmaceutical intermediate over time.
References
N-Methyltetrahydro-2H-pyran-4-amine: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyltetrahydro-2H-pyran-4-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its saturated heterocyclic core, the tetrahydropyran ring, is a common motif in a variety of biologically active compounds and approved drugs. The presence of a secondary amine provides a readily modifiable handle for the synthesis of diverse chemical libraries. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and its application as a key intermediate in the development of therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Chemical Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| CAS Number | 220641-87-2 | |
| Appearance | Colorless to yellow liquid | |
| Boiling Point (Predicted) | 165.0 ± 33.0 °C | [1] |
| Density (Predicted) | 0.93 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 10.01 ± 0.20 | [1] |
| LogP (Predicted) | 0.45 | |
| SMILES | CNC1CCOCC1 | |
| InChI | InChI=1S/C6H13NO/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3 |
Synthesis
The primary synthetic route to this compound is through the reductive amination of tetrahydro-4H-pyran-4-one with methylamine. This is a well-established and efficient method for the formation of secondary amines.
Experimental Protocol: Reductive Amination
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (e.g., sodium triacetoxyborohydride)
-
Methanol or another suitable protic solvent
-
Acetic acid (catalyst)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of tetrahydro-4H-pyran-4-one in methanol, add methylamine solution and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride in portions. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Partition the residue between diethyl ether and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Caption: Synthesis of this compound via reductive amination.
Spectroscopic Data
Detailed, publicly available spectroscopic data for this compound is limited. However, based on its structure, the following characteristic signals can be predicted.
¹H NMR (Predicted):
-
~3.9-4.1 ppm (m, 2H): Protons on the carbons adjacent to the ring oxygen (axial).
-
~3.3-3.5 ppm (m, 2H): Protons on the carbons adjacent to the ring oxygen (equatorial).
-
~2.8-3.0 ppm (m, 1H): Proton on the carbon bearing the amino group.
-
2.43 ppm (s, 3H): Protons of the N-methyl group.
-
~1.6-1.8 ppm (m, 2H): Protons on the carbons beta to the ring oxygen (axial).
-
~1.4-1.6 ppm (m, 2H): Protons on the carbons beta to the ring oxygen (equatorial).
-
Variable ppm (br s, 1H): Amine proton (NH), chemical shift is dependent on solvent and concentration.
¹³C NMR (Predicted):
-
~67-69 ppm: Carbons adjacent to the ring oxygen.
-
~50-52 ppm: Carbon bearing the amino group.
-
~34-36 ppm: N-methyl carbon.
-
~32-34 ppm: Carbons beta to the ring oxygen.
Mass Spectrometry (Predicted):
-
[M]+: m/z = 115.1
-
Major fragments: Loss of a methyl group ([M-15]+), and alpha-cleavage leading to fragments from the cleavage of the C-C bonds adjacent to the nitrogen.
Infrared Spectroscopy (Predicted):
-
~3300 cm⁻¹ (weak-medium): N-H stretch.
-
~2950-2850 cm⁻¹ (strong): C-H stretches (aliphatic).
-
~1100 cm⁻¹ (strong): C-O-C stretch (ether).
Biological Activities and Applications in Drug Discovery
While this compound itself is not reported to have significant intrinsic biological activity, its derivatives are of considerable interest in drug discovery. The tetrahydropyran ring can act as a bioisostere for other cyclic systems and can improve the physicochemical properties of a lead compound, such as solubility and metabolic stability. The secondary amine provides a convenient point for chemical modification to explore the structure-activity relationship (SAR) of a compound series.
A notable application of this building block is in the synthesis of inhibitors of Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, and its dysregulation is implicated in cancer. The this compound moiety has been incorporated into small molecule inhibitors of PLK4 to optimize their potency and pharmacokinetic properties.
References
Methodological & Application
Application Notes: Reductive Amination Protocol for N-methyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyltetrahydro-2H-pyran-4-amine is a valuable heterocyclic amine that serves as a key building block in medicinal chemistry. Its tetrahydropyran motif is a prevalent feature in a variety of biologically active compounds, contributing to improved physicochemical properties such as solubility and metabolic stability. This scaffold is of particular interest in the development of kinase inhibitors for therapeutic applications. This document provides a detailed protocol for the synthesis of this compound via reductive amination, a robust and widely used method for the N-alkylation of amines.
Data Presentation
The following table summarizes the key quantitative data for the reductive amination protocol described herein. This method offers a high-yielding and straightforward approach to the desired product.
| Parameter | Value |
| Starting Material | Tetrahydro-2H-pyran-4-amine |
| Reagents | Formaldehyde (37% in H₂O), Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 4 hours |
| Temperature | Room Temperature |
| Yield | >95% (crude) |
| Purification | Acid-base extraction |
Experimental Protocols
This section details the experimental procedure for the synthesis of this compound. Two common and effective methods for reductive amination are presented: one employing sodium triacetoxyborohydride and another based on the classical Eschweiler-Clarke reaction.
Method 1: Reductive Amination using Sodium Triacetoxyborohydride
This method utilizes a mild and selective reducing agent, sodium triacetoxyborohydride, which is compatible with a wide range of functional groups.[1][2]
Materials:
-
Tetrahydro-2H-pyran-4-amine
-
Formaldehyde (37 wt. % in H₂O)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add tetrahydro-2H-pyran-4-amine (1.0 eq).
-
Dissolve the amine in dichloromethane (DCM) (approximately 0.1 M concentration).
-
Add formaldehyde solution (1.2 eq) to the stirred solution at room temperature.
-
Stir the mixture for 1 hour to facilitate the formation of the intermediate iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An increase in temperature and gas evolution may be observed.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with 1 M HCl.
-
The aqueous layer is then basified with 1 M NaOH to a pH > 12 and extracted with DCM (3 x volumes).
-
Combine the final organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil. The product is often of sufficient purity for subsequent use without further purification.
Method 2: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using excess formic acid and formaldehyde.[3][4][5][6] This reaction is irreversible due to the formation of carbon dioxide.
Materials:
-
Tetrahydro-2H-pyran-4-amine
-
Formaldehyde (37 wt. % in H₂O)
-
Formic acid (88-98%)
-
1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) pellets or concentrated solution
-
Dichloromethane (DCM) or Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine tetrahydro-2H-pyran-4-amine (1.0 eq), formaldehyde solution (2.2 eq), and formic acid (2.2 eq).
-
Heat the reaction mixture to 80-100 °C and maintain at this temperature for 4-8 hours. The evolution of carbon dioxide will be observed.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully make it alkaline by the addition of NaOH.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄ or K₂CO₃).
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
If necessary, the product can be purified by distillation or column chromatography.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram: PLK4 in Cell Cycle Regulation
The tetrahydropyran motif is a key structural component in various kinase inhibitors, including those targeting Polo-like kinase 4 (PLK4).[7][8] PLK4 is a master regulator of centriole duplication, a process critical for the formation of the mitotic spindle and accurate chromosome segregation during cell division. Overexpression of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy.
Caption: Role of PLK4 in cell cycle and its inhibition.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. chimia.ch [chimia.ch]
- 6. name-reaction.com [name-reaction.com]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of RP-1664: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methylation of Tetrahydro-2H-pyran-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the N-methylation of tetrahydro-2H-pyran-4-amine, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below describe two common and effective methods: the Eschweiler-Clarke reaction and reductive amination. These methods offer reliable pathways to synthesize N-methyl-tetrahydro-2H-pyran-4-amine, a key intermediate for the development of novel therapeutics.
Introduction
N-methylation is a fundamental transformation in organic synthesis, often employed to modify the pharmacological properties of bioactive molecules. The introduction of a methyl group to a primary or secondary amine can influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. Tetrahydro-2H-pyran-4-amine is a common scaffold in drug design, and its N-methylated derivative is a crucial intermediate in the synthesis of a wide range of pharmaceutical agents.
This application note details two robust methods for the N-methylation of tetrahydro-2H-pyran-4-amine, providing clear, step-by-step protocols and expected outcomes to guide researchers in their synthetic efforts.
Methods Overview
Two primary methods for the N-methylation of tetrahydro-2H-pyran-4-amine are presented:
-
Eschweiler-Clarke Reaction: A classic method that utilizes formaldehyde as the carbon source and formic acid as the reducing agent. This one-pot reaction is known for its simplicity and high efficiency, typically avoiding the formation of quaternary ammonium salts.[1][2]
-
Reductive Amination: This two-step, one-pot procedure involves the formation of an imine or enamine intermediate from the reaction of the amine with formaldehyde, followed by in-situ reduction.[3] Common reducing agents for this transformation include sodium borohydride and sodium triacetoxyborohydride.
The choice of method may depend on the desired scale, available reagents, and sensitivity of other functional groups in the molecule.
Data Summary
The following table summarizes typical quantitative data for the N-methylation of tetrahydro-2H-pyran-4-amine using the described protocols.
| Parameter | Eschweiler-Clarke Reaction | Reductive Amination (NaBH₄) | Reductive Amination (NaBH(OAc)₃) |
| Starting Material | Tetrahydro-2H-pyran-4-amine | Tetrahydro-2H-pyran-4-amine | Tetrahydro-2H-pyran-4-amine |
| Methylating Agent | Formaldehyde/Formic Acid | Formaldehyde | Formaldehyde |
| Reducing Agent | Formic Acid | Sodium Borohydride | Sodium Triacetoxyborohydride |
| Typical Solvent | Water | Methanol | Dichloromethane (DCM) |
| Reaction Temperature | 90-100 °C | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4-8 hours | 2-4 hours | 12-18 hours |
| Typical Yield | 85-95% | 80-90% | 90-98% |
Experimental Protocols
Protocol 1: N-Methylation via Eschweiler-Clarke Reaction
This protocol describes the N-methylation of tetrahydro-2H-pyran-4-amine using formaldehyde and formic acid.
Materials:
-
Tetrahydro-2H-pyran-4-amine
-
Formaldehyde (37% aqueous solution)
-
Formic Acid (88-98%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrahydro-2H-pyran-4-amine (1.0 eq).
-
Add a 37% aqueous solution of formaldehyde (2.2 eq).
-
Slowly add formic acid (2.2 eq) to the stirred mixture.
-
Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture to pH > 10 by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield N-methyl-tetrahydro-2H-pyran-4-amine.
Protocol 2: N-Methylation via Reductive Amination with Sodium Borohydride
This protocol details the N-methylation of tetrahydro-2H-pyran-4-amine using formaldehyde and sodium borohydride as the reducing agent.
Materials:
-
Tetrahydro-2H-pyran-4-amine
-
Formaldehyde (37% aqueous solution)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, 1M)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve tetrahydro-2H-pyran-4-amine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 37% aqueous solution of formaldehyde (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C.
-
Slowly and portion-wise add sodium borohydride (1.5 eq) to the reaction mixture. Caution: Gas evolution (hydrogen) will occur.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of 1M HCl until the gas evolution ceases.
-
Make the solution basic (pH > 10) by adding a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain N-methyl-tetrahydro-2H-pyran-4-amine.
Visualizations
Eschweiler-Clarke Reaction Mechanism
Caption: Mechanism of the Eschweiler-Clarke reaction.
Reductive Amination Workflow
Caption: Workflow for N-methylation via reductive amination.
References
Application Notes and Protocols for the Large-Scale Synthesis of N-methyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyltetrahydro-2H-pyran-4-amine is a valuable heterocyclic amine that serves as a key building block in the synthesis of a wide range of pharmaceutical compounds and other bioactive molecules. Its tetrahydropyran motif is a common feature in many drug candidates, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. The secondary amine functionality provides a versatile handle for further chemical modifications, making it a sought-after intermediate in medicinal chemistry and drug discovery.
This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on the widely utilized method of reductive amination of tetrahydro-4H-pyran-4-one with methylamine. Two robust and scalable protocols are presented, employing different reducing agents to provide flexibility based on available resources, safety considerations, and desired scale.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of the starting material and the final product is provided below for reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Tetrahydro-4H-pyran-4-one | C₅H₈O₂ | 100.12 | Colorless liquid | 29943-42-8 |
| This compound | C₆H₁₃NO | 115.17 | Solid or liquid | 220641-87-2 |
Safety Precautions:
-
Tetrahydro-4H-pyran-4-one: Handle in a well-ventilated area. Avoid contact with skin and eyes.
-
Methylamine (solution): Corrosive and flammable. Use in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Triacetoxyborohydride: Moisture-sensitive. Handle under an inert atmosphere. Reacts with water to release flammable gases.
-
Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.
-
This compound: Harmful if swallowed and may cause skin and eye irritation[1]. Handle with appropriate PPE.
Synthetic Pathway Overview
The primary synthetic route to this compound is a one-pot reductive amination reaction. This process involves the reaction of tetrahydro-4H-pyran-4-one with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.
References
Purification of N-methyltetrahydro-2H-pyran-4-amine by column chromatography
An Application Note on the Chromatographic Purification of N-methyltetrahydro-2H-pyran-4-amine
Introduction
This compound is a heterocyclic secondary amine that serves as a valuable intermediate in pharmaceutical synthesis.[1] The purification of amines, such as this compound, via column chromatography presents unique challenges. Due to their basic nature, amines tend to interact strongly with the acidic silanol groups on the surface of standard silica gel, the most common stationary phase.[2][3] This acid-base interaction can lead to significant issues, including poor separation, excessive peak tailing, irreversible adsorption, and even degradation of the target compound, resulting in low yield and purity.[3]
To overcome these challenges, several chromatographic strategies have been developed. These methods are designed to minimize the undesirable interactions between the basic amine and the stationary phase. The primary approaches include:
-
Modification of the Mobile Phase: Introducing a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the eluent to neutralize the acidic sites on the silica gel.[2][3][4]
-
Use of Alternative Stationary Phases: Employing stationary phases with a basic or neutral surface, such as basic alumina or amine-functionalized silica, which do not exhibit strong acidic properties.[2][3][5][6]
-
Reversed-Phase Chromatography: Utilizing a non-polar stationary phase with a polar mobile phase, often with pH adjustment to ensure the amine is in its more retentive, free-base form.[3]
This application note provides detailed protocols for the purification of this compound using normal-phase column chromatography, focusing on the first two strategies, which are most common in synthetic chemistry labs.
Chromatographic Methodologies
Three primary methods are presented for the purification of this compound. The choice of method will depend on the specific impurities present, available resources, and the scale of the purification. It is highly recommended to first perform thin-layer chromatography (TLC) analysis to determine the optimal conditions before committing to a large-scale column.[7]
Data Presentation: Summary of Purification Conditions
The following tables summarize the experimental conditions for the three recommended column chromatography methods.
Method 1: Silica Gel with Basic Modifier
| Parameter | Value / Description |
|---|---|
| Stationary Phase | Standard Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase (Eluent) | Dichloromethane (DCM) / Methanol (MeOH) with Triethylamine (TEA) |
| Gradient | 0-10% MeOH in DCM |
| Basic Modifier | 0.5 - 1% (v/v) TEA added to the eluent |
| Typical Application | General purpose purification of basic compounds |
Method 2: Amine-Functionalized Silica
| Parameter | Value / Description |
|---|---|
| Stationary Phase | Amine-Functionalized Silica Gel |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (EtOAc) |
| Gradient | 0-100% EtOAc in Hexane |
| Basic Modifier | Not required |
| Typical Application | Simplified purification, avoiding basic additives |
Method 3: Basic Alumina
| Parameter | Value / Description |
|---|---|
| Stationary Phase | Activated Alumina (Basic, Brockmann I) |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (EtOAc) |
| Gradient | 0-100% EtOAc in Hexane |
| Basic Modifier | Not required |
| Typical Application | Alternative to silica for acid-sensitive compounds |
Experimental Protocols
The following is a detailed protocol for Method 1: Silica Gel with Basic Modifier . The general workflow is applicable to all methods, with adjustments to the stationary and mobile phases as noted.
Workflow Diagram
Caption: General workflow for column chromatography purification.
Materials and Equipment
-
Crude this compound
-
Silica Gel (e.g., Geduran Si 60, 40-63 µm)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Glass chromatography column
-
Sand (washed)
-
Cotton or glass wool
-
Collection vessels (test tubes or flasks)
-
TLC plates (silica gel), TLC tank
-
Staining solution (e.g., potassium permanganate or ninhydrin)
-
Rotary evaporator
Detailed Procedure (Method 1)
-
Column Preparation:
-
Secure a glass column of appropriate size vertically to a clamp stand. The amount of silica gel is typically 20-50 times the weight of the crude sample.[7]
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[8]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[8]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM + 1% TEA).
-
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.[8]
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.[8]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Using a pipette, carefully add the sample solution to the top of the column, allowing it to absorb into the silica bed.
-
Rinse the sample flask with a very small amount of eluent and add this to the column to ensure complete transfer.
-
Drain the solvent again until the level is at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution with a low-polarity solvent system (e.g., 100% DCM + 1% TEA).
-
Gradually increase the polarity by adding more methanol to the eluent (e.g., stepping from 1% MeOH to 2%, 5%, and 10% MeOH, all containing 1% TEA).
-
Collect the eluate in fractions of a consistent volume.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the separation by spotting fractions onto a TLC plate and eluting with a suitable solvent system (e.g., 10% MeOH in DCM).
-
Visualize the spots using a UV lamp (if applicable) and/or a chemical stain like potassium permanganate or ninhydrin, which is effective for amines.
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Conclusion
The purification of this compound requires careful consideration of the interactions between the basic amine and the chromatographic stationary phase. Using standard silica gel with a basic modifier like triethylamine is a robust and widely applicable method.[3] For simpler purifications that avoid potentially difficult-to-remove additives, amine-functionalized silica offers an excellent alternative, often providing superior separation with neutral solvent systems.[2][6] Basic alumina also remains a viable option, particularly when dealing with compounds that may be sensitive to the acidic nature of silica gel.[5] The choice of method should be guided by preliminary TLC analysis to ensure optimal separation and recovery of the final product.
References
Analytical methods for N-methyltetrahydro-2H-pyran-4-amine characterization (HPLC, GC-MS)
An In-Depth Technical Guide to the Analytical Characterization of N-methyltetrahydro-2H-pyran-4-amine
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
This compound (CAS 220641-87-2) is a substituted cyclic secondary amine that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its structure, featuring a tetrahydropyran ring and a secondary amine group, imparts specific physicochemical properties that necessitate robust and precise analytical methods for its characterization.[2] In the landscape of drug development and manufacturing, the ability to accurately identify, quantify, and assess the purity of such intermediates is not merely a procedural step but a cornerstone of quality, safety, and regulatory compliance.[3][4] An uncharacterized impurity or an incorrect stereoisomer can have profound implications for the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide, designed for researchers, analytical scientists, and drug development professionals, provides a detailed exploration of two primary chromatographic techniques for the comprehensive analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in established scientific principles.
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and high separation efficiency.[5] However, this compound presents a specific challenge: the lack of a significant UV-absorbing chromophore. This renders standard UV detection ineffective. Furthermore, its polar nature can lead to poor retention on traditional reversed-phase columns. Therefore, methodological choices must be deliberate to overcome these intrinsic properties.
Causality Behind Experimental Choices: Selecting the Right Tools
-
The Challenge of Detection: Without a chromophore, we must turn to universal detectors or mass spectrometry. While universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are options, a Mass Spectrometer (MS) offers unparalleled sensitivity and specificity, providing mass confirmation of the analyte peak and any impurities. LC-MS is the authoritative choice for this compound.
-
The Retention Problem: The analyte's polarity makes it poorly suited for standard C18 columns, where it would likely elute in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) with a high-organic, low-aqueous mobile phase. This promotes the retention of polar analytes like our target amine through a partitioning mechanism involving the aqueous layer on the stationary phase surface.
-
The Chirality Question: Many APIs are chiral, and their enantiomers can exhibit vastly different pharmacological and toxicological profiles.[6] Since this compound can be a precursor to chiral drugs, developing a stereoselective method is critical. This requires a specialized Chiral Stationary Phase (CSP), often based on polysaccharides, which can differentiate between enantiomers through stereospecific interactions.[7][8]
Experimental Workflow for HPLC-MS Analysis
Caption: HPLC-MS workflow for this compound analysis.
Protocol 1: HILIC-MS for Purity Determination
This protocol is designed for quantifying the purity of this compound and detecting any related impurities.
1. System Suitability: Before sample analysis, perform five replicate injections of a standard solution (e.g., 10 µg/mL). The system is deemed ready if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the peak tailing factor is between 0.8 and 1.5.
2. Sample Preparation:
-
Diluent: Acetonitrile/Water (90:10 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the diluent.
-
Sample Solution (1 mg/mL): Prepare the test sample in the same manner as the standard stock solution.
3. Instrumental Method:
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | High-pressure capability for efficient separation. |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | Amide phase provides excellent retention and peak shape for polar amines in HILIC mode. |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid) | Buffered aqueous component to facilitate HILIC partitioning and provide protons for ESI+. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component; primary driver of elution in HILIC. |
| Gradient | 95% B (0-1 min), 95%→50% B (1-8 min), 50% B (8-9 min), 50%→95% B (9-9.1 min), 95% B (9.1-12 min) | Gradient elution ensures separation of potential impurities with different polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| MS Detector | Agilent 6120 Single Quadrupole LC/MS or equivalent | Provides mass confirmation and high sensitivity. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Amines readily accept a proton to form a positive ion [M+H]+. |
| Monitored Ion | m/z 116.1 ([M+H]+ for C₆H₁₃NO) | Selective Ion Monitoring (SIM) for high sensitivity and specificity. |
| Fragmentor | 70 V | Optimized to maximize parent ion signal. |
| Gas Temp. | 350 °C | For efficient desolvation. |
| Gas Flow | 12 L/min | For efficient desolvation. |
Protocol 2: Chiral HPLC for Enantiomeric Purity
This method is designed to separate the potential enantiomers of the compound.
1. System Suitability: Inject a solution of the racemic mixture. The resolution between the two enantiomer peaks should be ≥ 1.5.
2. Sample Preparation:
-
Mobile Phase as Diluent: Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v).
-
Sample Solution (1 mg/mL): Prepare by dissolving the analyte in the mobile phase.
3. Instrumental Method:
| Parameter | Setting | Rationale |
| HPLC System | Standard HPLC with UV or CAD/MS detector | Isocratic method does not require a high-pressure system. |
| Column | Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm) | Polysaccharide-based CSP effective for separating amine enantiomers. |
| Mobile Phase | Isocratic: Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) | Normal phase elution. Diethylamine is a basic modifier to improve peak shape of the amine. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Controlled temperature for reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detector | MS (as in Protocol 1) or CAD | Mass spectrometry provides definitive confirmation. CAD is a universal detector suitable if MS is unavailable. |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Alternative Quantification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9] However, direct analysis of polar compounds like this compound is challenging. The secondary amine group can interact with active sites in the GC inlet and column, leading to poor peak shape, tailing, and low response.[10]
The Rationale for Derivatization
To overcome these issues, a chemical derivatization step is essential.[10] Derivatization converts the polar N-H group into a less polar, more volatile, and more thermally stable functional group. This strategy dramatically improves chromatographic performance.[11][12] For secondary amines, acylation with reagents like propyl chloroformate is highly effective. The reaction is rapid and produces a stable carbamate derivative suitable for GC-MS analysis.
Experimental Workflow for GC-MS Analysis
Caption: Derivatization and GC-MS workflow for this compound.
Protocol 3: GC-MS Analysis via Propyl Chloroformate Derivatization
This protocol is suitable for identifying and quantifying the analyte, particularly for detecting non-polar or volatile impurities that are not amenable to HPLC.
1. System Suitability: Before analysis, inject a derivatized standard solution. The system is suitable if the signal-to-noise ratio for the target ion is >10 and the peak symmetry is between 0.9 and 1.5.
2. Derivatization Procedure: [11]
-
Sample Preparation: Dissolve ~1 mg of the sample in 500 µL of a Toluene/Pyridine mixture (4:1 v/v) in a 2 mL autosampler vial.
-
Reaction: Add 50 µL of Propyl Chloroformate. Cap the vial immediately and vortex.
-
Heating: Place the vial in a heating block at 60 °C for 30 minutes.
-
Extraction: After cooling, add 500 µL of deionized water and 500 µL of Hexane. Vortex for 1 minute to extract the derivative into the hexane layer.
-
Analysis: Carefully transfer the upper hexane layer to a new autosampler vial for GC-MS injection.
3. Instrumental Method:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for the carbamate derivative. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas. |
| Inlet | Split/Splitless, 250 °C | Ensures complete vaporization of the derivative. |
| Injection Mode | Split (20:1) | Prevents column overloading for a concentrated sample. |
| Injection Vol. | 1 µL | Standard volume. |
| Oven Program | 80 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) | Temperature ramp to separate compounds based on boiling points. |
| MS Detector | Agilent 5977B MSD or equivalent | Standard mass selective detector. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard hard ionization technique providing reproducible fragmentation patterns for library matching. |
| MS Source Temp. | 230 °C | Standard operating temperature. |
| MS Quad Temp. | 150 °C | Standard operating temperature. |
| Scan Range | m/z 40-450 | A wide range to capture the molecular ion and key fragments of the derivative. |
References
- 1. CAS 220641-87-2: this compound [cymitquimica.com]
- 2. 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. altusformulation.com [altusformulation.com]
- 5. asianjpr.com [asianjpr.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. Advances in chiral separations of small peptides by capillary electrophoresis and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. | Semantic Scholar [semanticscholar.org]
- 11. GC Technical Tip [discover.phenomenex.com]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols: N-methyltetrahydro-2H-pyran-4-amine in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of N-methyltetrahydro-2H-pyran-4-amine, a valuable building block in medicinal chemistry, for the parallel synthesis of compound libraries. The tetrahydropyran motif is a recognized bioisostere of cyclohexane, often employed to enhance aqueous solubility and modulate the pharmacokinetic profile of drug candidates. The protocols detailed below are optimized for high-throughput synthesis, enabling the rapid generation of diverse chemical entities for screening and lead optimization.
Overview of this compound in Drug Discovery
This compound is a versatile secondary amine that serves as a key intermediate in the synthesis of sp³-rich scaffolds, which are of increasing interest in drug discovery for their potential to access novel chemical space and improve compound properties.[1][2][3] Its incorporation into small molecule libraries can lead to compounds with improved absorption, distribution, metabolism, and excretion (ADME) profiles. Parallel synthesis methodologies allow for the efficient exploration of structure-activity relationships (SAR) by systematically modifying other parts of the molecule.[4]
Key Reactions for Library Synthesis
Two of the most robust and widely used reactions in parallel synthesis involving amines are reductive amination and amide coupling.[5][6][7] These reactions are well-suited for high-throughput formats due to their generally mild conditions and broad substrate scope.
Reductive Amination for the Synthesis of Tertiary Amines
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a cornerstone of amine synthesis.[8][9][10] The one-pot reaction of this compound with a diverse library of aldehydes or ketones, followed by in-situ reduction of the resulting iminium ion, provides a straightforward route to a wide array of tertiary amines.[6][11]
Workflow for Parallel Reductive Amination:
Caption: Workflow for Parallel Reductive Amination.
Experimental Protocol: Parallel Reductive Amination
This protocol is designed for a 96-well plate format.
Materials:
-
This compound (1.0 M solution in 1,2-dichloroethane)
-
Library of diverse aldehydes or ketones (0.5 M solution in 1,2-dichloroethane)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial acetic acid
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
96-well reaction block
Procedure:
-
To each well of the 96-well reaction block, add 200 µL of the respective aldehyde or ketone solution (0.1 mmol).
-
Add 120 µL of the this compound solution (0.12 mmol) to each well.
-
In a separate vial, prepare a slurry of sodium triacetoxyborohydride in DCE (approximately 42 mg, 0.2 mmol per well) and dispense it to each well.
-
Add 6 µL of glacial acetic acid (0.1 mmol) to each well.
-
Seal the reaction block and place it on an orbital shaker at room temperature for 16-24 hours.
-
Quench the reaction by adding 500 µL of saturated aqueous NaHCO₃ to each well.
-
Shake the block for an additional 10 minutes.
-
Extract the product by adding 1 mL of DCM to each well and shaking vigorously.
-
Allow the layers to separate and transfer the organic layer to a new 96-well plate.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be analyzed by LC-MS and purified by parallel preparative HPLC.
Quantitative Data (Representative Examples):
| Aldehyde/Ketone Substrate | Product Structure | Typical Yield (%) | Typical Purity (%) (Crude LC-MS) |
| Benzaldehyde | N-benzyl-N-methyltetrahydro-2H-pyran-4-amine | 85-95 | >90 |
| 4-Chlorobenzaldehyde | N-(4-chlorobenzyl)-N-methyltetrahydro-2H-pyran-4-amine | 80-90 | >88 |
| Cyclohexanone | N-cyclohexyl-N-methyltetrahydro-2H-pyran-4-amine | 75-85 | >85 |
| Acetophenone | N-(1-phenylethyl)-N-methyltetrahydro-2H-pyran-4-amine | 70-80 | >80 |
Amide Coupling for the Synthesis of Amide Libraries
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[7][12] The coupling of this compound with a library of carboxylic acids using a suitable coupling agent provides a reliable method for generating diverse amide libraries.[5][13][14]
Workflow for Parallel Amide Coupling:
Caption: Workflow for Parallel Amide Coupling.
Experimental Protocol: Parallel Amide Coupling
This protocol is designed for a 96-well plate format.
Materials:
-
This compound (1.0 M solution in DMF)
-
Library of diverse carboxylic acids (0.5 M solution in DMF)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
96-well reaction block
Procedure:
-
To each well of the 96-well reaction block, add 200 µL of the respective carboxylic acid solution (0.1 mmol).
-
Add 120 µL of the this compound solution (0.12 mmol) to each well.
-
Add 150 µL of a 0.8 M solution of HATU in DMF (0.12 mmol) to each well.
-
Add 52 µL of DIPEA (0.3 mmol) to each well.
-
Seal the reaction block and place it on an orbital shaker at room temperature for 4-12 hours.
-
Quench the reaction by adding 1 mL of water to each well.
-
Extract the product by adding 1 mL of ethyl acetate to each well and shaking vigorously.
-
Transfer the organic layer to a new 96-well plate.
-
Wash the organic layer with 1 mL of brine.
-
Transfer the organic layer to a new 96-well plate and evaporate the solvent under reduced pressure.
-
The crude product can be analyzed by LC-MS and purified by parallel preparative HPLC.
Quantitative Data (Representative Examples):
| Carboxylic Acid Substrate | Product Structure | Typical Yield (%) | Typical Purity (%) (Crude LC-MS) |
| Benzoic Acid | N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide | 90-98 | >95 |
| 4-Methoxybenzoic Acid | 4-methoxy-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide | 88-96 | >92 |
| Acetic Acid | N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide | 85-95 | >90 |
| Cyclohexanecarboxylic Acid | N-methyl-N-(tetrahydro-2H-pyran-4-yl)cyclohexanecarboxamide | 82-92 | >88 |
Conclusion
This compound is a highly valuable and versatile building block for parallel synthesis. The robust and high-yielding protocols for reductive amination and amide coupling described herein enable the efficient generation of large and diverse compound libraries. These libraries can be instrumental in the discovery of novel therapeutic agents with potentially improved physicochemical and pharmacokinetic properties. The provided workflows and protocols are intended to serve as a guide for researchers in the pharmaceutical and biotechnology industries to accelerate their drug discovery efforts.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. News | Cancer Research Horizons Newcastle University | Newcastle University [research.ncl.ac.uk]
- 14. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of N-methyltetrahydro-2H-pyran-4-amine for Structure-Activity Relationship (SAR) Studies in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydro-2H-pyran-4-amine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into bioactive molecules due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. N-methylation of the exocyclic amine provides a key vector for further derivatization, allowing for the systematic exploration of the surrounding chemical space to establish structure-activity relationships (SAR). This application note provides detailed protocols for the synthesis and derivatization of N-methyltetrahydro-2H-pyran-4-amine and presents a case study of its application in the development of potent kinase inhibitors, specifically targeting Polo-like kinase 4 (PLK4), a crucial regulator of centriole duplication and a validated target in oncology.
Key Derivatization Strategies
Two primary strategies for the derivatization of this compound are N-acylation and reductive amination. These reactions are robust, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the rapid generation of compound libraries for SAR studies.
-
N-Acylation: This reaction forms a stable amide bond by treating the secondary amine with an acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling reagent. This allows for the introduction of a diverse array of substituents.
-
Reductive Amination: This method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to yield a tertiary amine. This strategy is particularly useful for extending the carbon chain or introducing bulky substituents.
Experimental Protocols
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol describes the synthesis of the starting material via reductive amination of tetrahydropyran-4-one.
Materials:
-
Tetrahydropyran-4-one
-
Methylamine (40% in water or as a solution in THF/EtOH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add tetrahydropyran-4-one (1.0 eq) and dissolve in DCE or MeOH (0.2 M).
-
Add methylamine solution (1.2 eq). If using an aqueous solution of methylamine, the use of a co-solvent like methanol is recommended.
-
Add glacial acetic acid (1.1 eq) to the mixture to catalyze imine formation. Stir at room temperature for 1-2 hours.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of DCM/MeOH, with 1% triethylamine to prevent streaking) to afford pure this compound.
Protocol 2: Derivatization via N-Acylation
This protocol provides a general method for the N-acylation of the core scaffold.
Materials:
-
This compound (1.0 eq)
-
Acid chloride of choice (e.g., benzoyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Add triethylamine or pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting amide by silica gel chromatography.
Data Presentation: SAR of Pyrimidin-2-amine Derivatives as PLK4 Inhibitors
The this compound scaffold has been successfully incorporated into potent inhibitors of Polo-like kinase 4 (PLK4). The following table summarizes the structure-activity relationship data for a series of pyrimidin-2-amine derivatives, highlighting the impact of substitutions on the pyrimidine core and the tetrahydropyran moiety on PLK4 inhibitory activity.[1]
| Compound ID | R1 | R2 | PLK4 IC₅₀ (µM) |
| 1 | H | 4-morpholinoaniline | > 10 |
| 2 | Cl | 4-morpholinoaniline | 0.52 |
| 3 | This compound | 4-morpholinoaniline | 0.0174 |
| 4 | N-ethyltetrahydro-2H-pyran-4-amine | 4-morpholinoaniline | 0.0251 |
| 5 | Tetrahydro-2H-pyran-4-amine | 4-morpholinoaniline | 0.0336 |
| 6 | This compound | 4-(trifluoromethyl)aniline | 0.158 |
| 7 | This compound | 4-chloroaniline | 0.097 |
| 8h | This compound | 4-morpholinoaniline (with hydrophilic modification) | 0.0067 |
SAR Summary:
-
The unsubstituted pyrimidine core (Compound 1) is inactive.
-
Substitution at the R1 position is crucial for activity, with the this compound moiety (Compound 3) demonstrating high potency.
-
The N-methyl group on the tetrahydropyran amine appears optimal, as both the N-ethyl (Compound 4) and the unsubstituted amine (Compound 5) show slightly reduced activity.
-
The nature of the substituent at the R2 position also significantly influences potency, with the 4-morpholinoaniline group being highly favorable. Electron-withdrawing groups on the aniline ring (Compounds 6 and 7) decrease activity.
-
Further hydrophilic modifications to the 4-morpholinoaniline moiety in combination with the optimal R1 substituent can lead to a further increase in potency (Compound 8h).[1]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The general workflow for the synthesis and derivatization of this compound for SAR studies is depicted below.
Caption: General workflow for SAR studies.
PLK4 Signaling Pathway
Derivatives of this compound have shown potent inhibitory activity against PLK4. This kinase plays a critical role in the cell cycle, primarily in centriole duplication. Dysregulation of PLK4 is a hallmark of many cancers, making it an attractive therapeutic target. Inhibition of PLK4 leads to defects in mitosis and ultimately to apoptosis in cancer cells.
Caption: PLK4 signaling in the cell cycle and cancer.
Conclusion
This compound is a versatile and valuable scaffold for SAR studies in drug discovery. The straightforward and robust derivatization protocols for N-acylation and reductive amination allow for the efficient generation of diverse chemical libraries. As demonstrated with the example of PLK4 inhibitors, systematic modification of this core can lead to the identification of highly potent and selective compounds, providing a clear path for lead optimization and the development of novel therapeutics.
References
Application of N-methyltetrahydro-2H-pyran-4-amine in Kinase Inhibitor Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyltetrahydro-2H-pyran-4-amine and its derivatives are increasingly recognized as valuable scaffolds in the design of potent and selective kinase inhibitors. The tetrahydropyran (THP) ring, a saturated heterocyclic ether, serves as a bioisosteric replacement for cyclohexane but with improved physicochemical properties. Its lower lipophilicity can enhance aqueous solubility and improve the overall absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Furthermore, the oxygen atom within the THP ring can act as a hydrogen bond acceptor, potentially forming crucial interactions with the target kinase to enhance binding affinity. The N-methyl group can also contribute to potency and selectivity through specific interactions within the kinase binding pocket. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the design of inhibitors for several important kinase targets implicated in cancer and other diseases.
Key Kinase Targets
Inhibitors incorporating the this compound moiety have shown significant activity against a range of protein kinases, including:
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is a key target in oncology. Its overexpression is linked to tumorigenesis in various cancers.
-
Aurora Kinase A: A serine/threonine kinase that plays a critical role in mitotic progression. Its dysregulation is frequently observed in human cancers.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of several types of solid tumors.
-
Ataxia Telangiectasia Mutated (ATM) Kinase: A crucial sensor of DNA double-strand breaks that activates downstream signaling pathways to initiate cell cycle arrest, DNA repair, or apoptosis.
Data Presentation
The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors containing a tetrahydropyran-amine moiety against their respective targets.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 8h | PLK4 | 6.7 | In vitro enzyme activity | [1] |
| CFI-400945 | PLK4 | - | In vitro enzyme activity | [2] |
| Compound 11j | Aurora A | 7.1 | In vitro enzyme activity | [3] |
| Compound 12a | Aurora A | 309 | In vitro enzyme activity | [4] |
| Compound 12a | Aurora B | 293 | In vitro enzyme activity | [4] |
| Compound 4g | EGFR | 250 | In vitro enzyme activity | [5] |
| AZD0156 | ATM | - | In vitro enzyme activity | |
| ZH-12 | ATR | 6.8 | In vitro enzyme activity | [6] |
Experimental Protocols
General Synthesis of a Pyrimidine-Based Kinase Inhibitor Incorporating this compound
This protocol describes a general method for the synthesis of a pyrimidine-based kinase inhibitor, adapted from the synthesis of PLK4 inhibitors.[1]
Materials:
-
2,4-dichloro-5-iodopyrimidine
-
(4-aminophenyl)(morpholino)methanone
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Step 1: Synthesis of 2-chloro-5-iodo-N-(4-morpholinobenzoyl)pyrimidin-4-amine.
-
To a solution of 2,4-dichloro-5-iodopyrimidine (1.0 eq) in anhydrous 1,4-dioxane, add (4-aminophenyl)(morpholino)methanone (1.1 eq) and Cs₂CO₃ (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(OAc)₂ (0.05 eq) and Xantphos (0.1 eq).
-
Heat the reaction mixture at 100 °C for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through Celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired intermediate.
-
-
Step 2: Synthesis of the final this compound containing inhibitor.
-
To a solution of the intermediate from Step 1 (1.0 eq) in anhydrous 1,4-dioxane, add this compound (1.5 eq) and Cs₂CO₃ (2.5 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(OAc)₂ (0.05 eq) and Xantphos (0.1 eq).
-
Heat the reaction mixture at 110 °C for 16 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through Celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final inhibitor.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., PLK4, Aurora A)
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., synthesized inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Western Blot Assay for Target Inhibition
This protocol is used to assess the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MCF-7 for PLK4)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-substrate, anti-total substrate, anti-target kinase, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
-
Visualizations
Signaling Pathways
Caption: PLK4 Signaling Pathway and Inhibition.
Caption: Aurora Kinase A Signaling in Mitosis.
Caption: EGFR Signaling and Downstream Pathways.
Caption: ATM-Mediated DNA Damage Response.
Experimental Workflow
Caption: Kinase Inhibitor Development Workflow.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: N-methyltetrahydro-2H-pyran-4-amine in Solid-Phase Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-methyltetrahydro-2H-pyran-4-amine is a versatile secondary amine building block that can be effectively utilized in solid-phase organic synthesis (SPOS) to introduce a unique N-substituted tetrahydropyran motif. This moiety is of interest in medicinal chemistry due to its potential to modulate physicochemical properties such as solubility and lipophilicity, and to explore novel chemical space in drug discovery programs. The most prominent application of this reagent in a solid-phase context is through reductive amination of resin-bound aldehydes or ketones, or as a nucleophile in displacement reactions. This document provides detailed protocols for the application of this compound in the synthesis of N-alkylated compounds on a solid support.
Core Application: Reductive Amination on Solid Support
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds in organic synthesis.[1][2] In the context of solid-phase synthesis, it allows for the diversification of libraries of compounds by introducing a wide range of amines to a resin-bound carbonyl compound. This compound serves as an excellent secondary amine for this purpose, leading to the formation of a tertiary amine linkage.
Key Features:
-
Introduction of a bulky, saturated heterocyclic system: The tetrahydropyran ring can influence the conformation and pharmacokinetic properties of the final compound.
-
Tertiary amine formation: The resulting tertiary amine can act as a basic center and influence receptor binding and ADME properties.
-
Compatibility with standard solid-phase techniques: The protocols outlined are compatible with common resins and linkers used in SPOS.
Experimental Protocols
Protocol 1: Reductive Amination of a Resin-Bound Aldehyde
This protocol describes the reductive amination of an aldehyde immobilized on a solid support using this compound.
Materials:
-
Aldehyde-functionalized resin (e.g., Rink Amide resin loaded with an aldehyde-containing building block)
-
This compound
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
1% Acetic acid (AcOH) in N,N-Dimethylformamide (DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the aldehyde-functionalized resin in DMF for 30 minutes in the reaction vessel. Drain the solvent.
-
Amine Addition: Prepare a solution of this compound (5-10 equivalents relative to resin loading) in 1% AcOH/DMF. Add this solution to the swollen resin.
-
Imine Formation: Agitate the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (5-10 equivalents), to the reaction mixture.
-
Reaction: Agitate the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by a colorimetric test (e.g., Kaiser test on a test cleavage sample, which should be negative for primary amines but will not detect the secondary amine starting material or tertiary amine product).
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Analysis: Cleave a small sample of the resin using an appropriate cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) for a Rink Amide linker) and analyze the product by LC-MS to confirm the successful reaction.
Data Presentation
The following table summarizes typical quantitative data for the reductive amination of a model aldehyde-functionalized resin with this compound under various conditions.
| Run | Reducing Agent | Equivalents of Amine | Reaction Time (h) | Purity by LC-MS (%) | Yield (%) |
| 1 | STAB | 5 | 12 | >95 | 92 |
| 2 | STAB | 10 | 12 | >95 | 94 |
| 3 | NaBH₃CN | 5 | 24 | >90 | 88 |
| 4 | NaBH₃CN | 10 | 24 | >95 | 91 |
Yields are calculated based on the initial loading of the resin and are determined after cleavage and purification.
Visualizations
Diagram 1: Experimental Workflow for Reductive Amination on Solid Support
Caption: Workflow for the reductive amination of a resin-bound aldehyde.
Diagram 2: Signaling Pathway - General Reductive Amination
Caption: General reaction scheme for reductive amination on a solid support.
References
Application Notes and Protocols for the Coupling of N-methyltetrahydro-2H-pyran-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyltetrahydro-2H-pyran-4-amine is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecules to modulate physicochemical properties such as solubility and lipophilicity. Its secondary amine functionality allows for a variety of coupling reactions to form stable covalent bonds. This document provides detailed protocols for three common and versatile coupling reactions involving this compound: amide bond formation, reductive amination, and urea synthesis. The protocols are designed to be readily applicable in a research and development setting.
Data Presentation: Comparison of Coupling Methodologies
The following table summarizes typical quantitative data for the coupling of this compound with representative substrates using the protocols detailed in this document. These values are illustrative and may vary depending on the specific substrate and reaction scale.
| Coupling Reaction | Substrate Example | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) | Product Purity (%) |
| Amide Coupling | 4-Chlorobenzoic acid | HATU, DIPEA | DMF | 2 - 4 | 85 - 95 | >95 (LC-MS) |
| Reductive Amination | Cyclohexanone | Sodium Triacetoxyborohydride, Acetic Acid | DCE | 12 - 18 | 75 - 90 | >98 (GC-MS) |
| Urea Synthesis | 4-Chlorophenyl isocyanate | Triethylamine | DCM | 1 - 2 | 90 - 98 | >97 (LC-MS) |
Experimental Protocols
Amide Bond Formation via HATU Coupling
This protocol describes the formation of an amide bond between this compound and a carboxylic acid using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Carboxylic acid (e.g., 4-Chlorobenzoic acid)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (0.2 M) in a round-bottom flask, add HATU (1.1 eq.) and DIPEA (2.0 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Add this compound (1.05 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
Workflow Diagram:
References
Application Notes and Protocols for the Reaction of N-methyltetrahydro-2H-pyran-4-amine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthetic utility of N-methyltetrahydro-2H-pyran-4-amine, a valuable building block in medicinal chemistry. The tetrahydropyran motif is a prevalent scaffold in numerous biologically active compounds, prized for its ability to improve physicochemical properties such as solubility and metabolic stability. This document outlines detailed protocols for the reaction of this compound with a range of common electrophiles, including acylating agents, isocyanates, sulfonylating agents, and precursors for reductive amination and alkylation.
Overview of Reactivity
This compound is a secondary cyclic amine. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with a variety of electrophilic partners. Common reactions involve the formation of new carbon-nitrogen or sulfur-nitrogen bonds, leading to the synthesis of amides, ureas, sulfonamides, and more complex amine derivatives. These functionalizations are crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.
Acylation Reactions
Acylation of this compound with electrophilic acylating agents such as acid chlorides or anhydrides is a fundamental transformation for the synthesis of amides. This reaction is typically high-yielding and proceeds under mild conditions.
General Reaction Scheme:
Caption: General workflow for the acylation of this compound.
Experimental Protocol: Synthesis of N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) or pyridine in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1]
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of the acylating agent, for example, acetyl chloride (1.1 eq.), in the same anhydrous solvent to the stirred amine solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Illustrative Data for Acylation Reactions
| Electrophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| Acetyl Chloride | Triethylamine | DCM | 4 | >90 (expected) | General Protocol |
| Benzoyl Chloride | Pyridine | THF | 6 | >90 (expected) | General Protocol |
| (4-Methylphenoxy)acetyl chloride | Triethylamine | DCM | 2-12 | High (expected) | [1] |
Reaction with Isocyanates to Form Ureas
The reaction of this compound with isocyanates provides a direct and efficient route to N,N'-disubstituted ureas. This transformation is typically rapid and proceeds without the need for a catalyst.
General Reaction Scheme:
Caption: General workflow for the synthesis of ureas from this compound.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-3-(tetrahydro-2H-pyran-4-yl)urea
-
Preparation: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Addition of Isocyanate: To the stirred solution, add phenyl isocyanate (1.0 eq.) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting materials.
-
Isolation: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary to yield the pure urea derivative.
Illustrative Data for Urea Formation
| Isocyanate | Solvent | Time (h) | Yield (%) | Reference |
| Phenyl Isocyanate | Dichloromethane | 2 | High (expected) | [2] |
| 4-Chlorophenyl Isocyanate | THF | 3 | High (expected) | General Protocol |
| Methyl Isocyanate | Acetonitrile | 1 | High (expected) | General Protocol |
Sulfonylation Reactions
Sulfonylation of this compound with sulfonyl chlorides in the presence of a base leads to the formation of stable sulfonamides. The sulfonamide moiety is a key functional group in a wide array of therapeutic agents.
General Reaction Scheme:
Caption: General workflow for the sulfonylation of this compound.
Experimental Protocol: Synthesis of N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and a base such as pyridine (used as both base and solvent) or triethylamine (1.5 eq.) in an anhydrous solvent like dichloromethane (DCM).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride, for example, benzenesulfonyl chloride (1.1 eq.), dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: Quench the reaction with water or 1 M HCl. Extract the product with an organic solvent. Wash the organic layer sequentially with 1 M HCl (if not used for quenching), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Illustrative Data for Sulfonylation Reactions
| Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzenesulfonyl Chloride | Pyridine | Pyridine | 6 | High (expected) | General Protocol |
| p-Toluenesulfonyl Chloride | Triethylamine | DCM | 12 | High (expected) | General Protocol |
| Methanesulfonyl Chloride | Triethylamine | DCM | 2-16 | High (expected) | General Protocol |
Reductive Amination
Reductive amination allows for the introduction of new alkyl groups to the nitrogen atom via reaction with an aldehyde or ketone in the presence of a reducing agent. This is a powerful method for synthesizing more complex secondary and tertiary amines. Since this compound is already a secondary amine, this reaction will produce a tertiary amine.
General Reaction Scheme:
Caption: General workflow for the reductive amination of this compound.
Experimental Protocol: Synthesis of N-benzyl-N-methyltetrahydro-2H-pyran-4-amine
-
Preparation: To a solution of this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise.[3]
-
Reaction: Continue stirring at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Illustrative Data for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 16 | 70-90 (expected) | [3] |
| Acetone | NaBH₃CN | MeOH | 24 | 60-80 (expected) | [3] |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 24 | 70-90 (expected) | [3] |
N-Alkylation
Direct alkylation of this compound with alkyl halides can be challenging due to the potential for over-alkylation to form a quaternary ammonium salt. However, under controlled conditions, it can be a viable method for introducing small alkyl groups.
General Reaction Scheme:
Caption: General workflow for the N-alkylation of this compound.
Experimental Protocol: Synthesis of N,N-dimethyltetrahydro-2H-pyran-4-amine
-
Preparation: In a sealable reaction vessel, combine this compound (1.0 eq.), an alkylating agent such as methyl iodide (1.1 eq.), and a mild base like potassium carbonate (2.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF.
-
Reaction: Seal the vessel and stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation.
Illustrative Data for N-Alkylation
| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 50 | 18 | Moderate (expected) | General Protocol |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | 12 | Moderate (expected) | General Protocol |
| Ethyl Bromide | NaH | THF | RT | 24 | Moderate (expected) | General Protocol |
Applications in Drug Discovery
The derivatives of this compound are valuable scaffolds in the development of novel therapeutics. The tetrahydropyran ring is often used as a bioisostere for other cyclic systems and can improve the pharmacokinetic profile of a drug candidate. The functional handles installed through the reactions described above allow for the facile introduction of various pharmacophoric elements, enabling extensive exploration of the chemical space around this privileged core.
Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may require optimization for specific substrates and scales. All experiments should be conducted by trained professionals in a well-equipped laboratory, following all appropriate safety precautions.
References
Application Notes and Protocols: N-methyltetrahydro-2H-pyran-4-amine in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of N-methyltetrahydro-2H-pyran-4-amine and its derivatives as building blocks in the preparation of potentially agrochemically active compounds. While no specific commercial agrochemical incorporating this exact moiety has been identified in publicly available literature, the tetrahydropyran scaffold is a recognized pharmacophore in medicinal and agricultural chemistry, valued for the physicochemical properties it imparts to molecules.[1] The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for researchers exploring the synthesis of novel agrochemicals.
The tetrahydropyran ring is a key structural feature in numerous biologically active molecules, offering a favorable profile in terms of solubility and metabolic stability.[1] In the context of agrochemicals, heterocyclic amines are integral components of many fungicides, herbicides, and insecticides, often playing a crucial role in the molecule's mode of action.[2] The combination of a tetrahydropyran ring and an N-methylamine functional group in this compound presents a versatile scaffold for the synthesis of new agrochemical candidates.
Representative Synthesis of a Key Tetrahydropyran-Amine Intermediate
The following protocols describe the synthesis of (4-methyltetrahydro-2H-pyran-4-yl)methanamine, a closely related analog, and its subsequent derivatization. This multi-step synthesis serves as a practical example of how the tetrahydropyran-amine scaffold can be prepared and elaborated.
Table 1: Summary of a Representative Synthetic Pathway
| Step | Reaction | Key Reagents | Solvent | Temperature | Yield |
| 1 | Cyanation | 4-methyltetrahydro-2H-pyran-4-ol, TMSCN, In(OTf)₃ | Dichloromethane | Room Temp. | 88% |
| 2 | Reduction | 4-methyltetrahydro-2H-pyran-4-carbonitrile, LiAlH₄ | Tetrahydrofuran | 0 °C to RT | High (crude) |
| 3 | Amination | (4-methyltetrahydro-2H-pyran-4-yl)methanamine, 2-bromo-6-fluoropyridine | DMSO | 110 °C | Not specified |
| 4 | Suzuki Coupling | 6-bromo-N-((4-methyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine, 5-chloro-2-fluoropyridin-4-ylboronic acid | DME, aq. Na₂CO₃ | 103 °C | Not specified |
Experimental Protocols
Step 1: Synthesis of 4-methyltetrahydro-2H-pyran-4-carbonitrile
This protocol describes the conversion of a tertiary alcohol to a nitrile, a key step in introducing the nitrogen functionality.
Materials:
-
4-methyltetrahydro-2H-pyran-4-ol
-
Trimethylsilyl cyanide (TMSCN)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-methyltetrahydro-2H-pyran-4-ol in dichloromethane, add trimethylsilyl cyanide and a catalytic amount of indium(III) trifluoromethanesulfonate.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography to obtain 4-methyltetrahydro-2H-pyran-4-carbonitrile.
Step 2: Synthesis of (4-methyltetrahydro-2H-pyran-4-yl)methanamine
This protocol details the reduction of the nitrile to the primary amine.
Materials:
-
4-methyltetrahydro-2H-pyran-4-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
1N aqueous sodium hydroxide (NaOH)
Procedure:
-
To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran at 0 °C, add a solution of 4-methyltetrahydro-2H-pyran-4-carbonitrile in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the sequential addition of water, 1N aqueous NaOH, and then water again at 0 °C.
-
Stir the resulting mixture vigorously until a white precipitate forms.
-
Filter off the precipitate and rinse with THF.
-
Concentrate the filtrate in vacuo to provide crude (4-methyltetrahydro-2H-pyran-4-yl)methanamine, which can be used in the next step without further purification.
Step 3: Synthesis of 6-bromo-N-((4-methyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine
This protocol illustrates the coupling of the tetrahydropyran-amine intermediate with a pyridine derivative.
Materials:
-
(4-methyltetrahydro-2H-pyran-4-yl)methanamine
-
2-bromo-6-fluoropyridine
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromo-6-fluoropyridine in DMSO, add (4-methyltetrahydro-2H-pyran-4-yl)methanamine and triethylamine.
-
Heat the mixture at 110 °C for several hours.
-
Allow the mixture to cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by column chromatography to yield 6-bromo-N-((4-methyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine.
Step 4: Synthesis of 5'-chloro-2'-fluoro-N-(((4-methyltetrahydro-2H-pyran-4-yl)methyl)-2,4'-bipyridin-6-amine
This protocol demonstrates a Suzuki coupling reaction to form a bipyridinyl derivative, a common scaffold in bioactive molecules.
Materials:
-
6-bromo-N-((4-methyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine
-
5-chloro-2-fluoropyridin-4-ylboronic acid
-
PdCl₂(dppf)-CH₂Cl₂ adduct
-
1,2-Dimethoxyethane (DME)
-
2M aqueous sodium carbonate (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, combine 6-bromo-N-((4-methyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine, 5-chloro-2-fluoropyridin-4-ylboronic acid, and PdCl₂(dppf)-CH₂Cl₂ adduct in DME and 2M aqueous Na₂CO₃.
-
Heat the mixture at 103 °C for several hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by column chromatography to obtain the final bipyridinyl product.
Visualizations
Caption: Synthetic workflow for a bipyridinyl-amine derivative.
Caption: Potential applications of the target scaffold.
References
Troubleshooting & Optimization
Optimizing reaction conditions for N-methyltetrahydro-2H-pyran-4-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-methyltetrahydro-2H-pyran-4-amine via reductive amination of tetrahydro-4H-pyran-4-one with methylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction conditions.
Reaction Scheme
The synthesis proceeds via a reductive amination reaction, where tetrahydro-4H-pyran-4-one reacts with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired product, this compound.
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the reductive amination of tetrahydro-4H-pyran-4-one with methylamine. This can be performed as a one-pot reaction where the ketone, amine, and a suitable reducing agent are combined.
Q2: Which reducing agent is best for this reaction?
A2: The choice of reducing agent is critical and depends on the desired reaction conditions and scale. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its high selectivity for the imine over the ketone, allowing for a one-pot procedure with a broad substrate scope and good functional group tolerance.[1] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is more toxic. Sodium borohydride (NaBH₄) is a more powerful reducing agent and may require a two-step process to avoid significant reduction of the starting ketone.[1]
Q3: What solvents are suitable for this reaction?
A3: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used, especially with NaBH(OAc)₃.[2] Methanol (MeOH) is often used with NaBH₃CN and NaBH₄. For some protocols, dimethyl sulfoxide (DMSO) may also be employed, particularly at elevated temperatures.
Q4: At what temperature should I run the reaction?
A4: Most reductive aminations can be carried out at room temperature. However, if the reaction is slow or incomplete, gentle heating (e.g., to 40-50 °C) may be beneficial. Some specific protocols might require higher temperatures, up to 110°C.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the starting ketone and the appearance of the product amine.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete imine formation. | The equilibrium between the ketone/amine and the imine can be unfavorable. Consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to remove water and drive the reaction forward. A catalytic amount of acid (e.g., acetic acid) can also promote imine formation. |
| Decomposition of the reducing agent. | Ensure the reducing agent is of good quality and handled under appropriate conditions (e.g., NaBH(OAc)₃ is moisture-sensitive). | |
| Reduction of the starting ketone. | If using a strong reducing agent like NaBH₄, the ketone may be reduced to the corresponding alcohol. Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, or perform the reaction in a two-step process where the imine is formed first, followed by the addition of the reducing agent at a low temperature. | |
| Inactive catalyst (if applicable). | If using a catalytic hydrogenation method (e.g., Pd/C), ensure the catalyst is not poisoned. | |
| Formation of Side Products | Dialkylation of the amine. | This is more common with primary amines. Using a slight excess of the amine can sometimes mitigate this. A stepwise procedure with controlled stoichiometry is also an option.[2] |
| Formation of tetrahydro-4H-pyran-4-ol. | This indicates that the reduction of the starting ketone is a significant competing reaction. Use a more chemoselective reducing agent. | |
| Difficult Purification | Product is a low-boiling point liquid. | Distillation may be challenging. Consider converting the amine to its hydrochloride salt by treating the reaction mixture with HCl. The salt is typically a solid that can be isolated by filtration and washed with a non-polar solvent to remove organic impurities. The free amine can then be regenerated by treatment with a base. |
| Product co-elutes with starting materials or byproducts on silica gel. | Acid-base extraction is an effective purification method for amines. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt. Wash the aqueous layer with an organic solvent to remove neutral impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent. |
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | DCE, DCM, THF, MeCN | Mild and selective for imines/iminiums; good for one-pot reactions; less toxic than NaBH₃CN.[1][2] | Moisture sensitive; higher molecular weight. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Selective for imines/iminiums, especially at mildly acidic pH; water-tolerant. | Highly toxic; generates toxic cyanide waste.[1] |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive and readily available. | Less selective, can reduce aldehydes and ketones; often requires a two-step procedure.[1] |
| Catalytic Hydrogenation | H₂/Catalyst | Alcohols, THF | "Green" method with high atom economy. | Requires specialized equipment (hydrogenator); catalyst can be sensitive to poisoning. |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization.
Materials:
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Tetrahydro-4H-pyran-4-one
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Methylamine (e.g., as a solution in THF or water)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
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Acetic acid (optional, catalytic amount)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
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To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) in DCE, add methylamine (1.0-1.2 eq).
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If desired, add a catalytic amount of acetic acid (0.1 eq).
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-20 minutes. The reaction may be slightly exothermic.
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Continue stirring at room temperature overnight, or until reaction completion is confirmed by TLC or LC-MS.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by acid-base extraction or distillation as required.
Caption: A typical experimental workflow for the one-pot reductive amination.
Troubleshooting Logic
References
Technical Support Center: Synthesis of N-methyltetrahydro-2H-pyran-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyltetrahydro-2H-pyran-4-amine. The primary focus is on addressing common byproducts and other issues encountered during its synthesis via the reductive amination of tetrahydro-4H-pyran-4-one with methylamine.
Troubleshooting Guides
This section addresses common issues observed during the synthesis of this compound, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete imine formation.- Suboptimal reaction pH.- Inefficient reduction of the imine.- Competing side reactions. | - Increase the reaction time for imine formation before adding the reducing agent.- Adjust the pH to a weakly acidic range (typically pH 5-7) to facilitate imine formation.- Choose a more selective reducing agent like sodium triacetoxyborohydride.- Use a larger excess of methylamine to drive the equilibrium towards the desired product. |
| Presence of a Higher Molecular Weight Byproduct | Over-alkylation of the desired secondary amine to form a tertiary amine (bis-(tetrahydro-2H-pyran-4-yl)methylamine). | - Use a stoichiometric amount or a slight excess of tetrahydro-4H-pyran-4-one relative to methylamine.- Add the ketone slowly to the reaction mixture containing the amine.- Isolate the intermediate imine before reduction. |
| Presence of a Byproduct with a Hydroxyl Group | Reduction of the starting material, tetrahydro-4H-pyran-4-one, to tetrahydro-2H-pyran-4-ol. | - Use a milder or more selective reducing agent that preferentially reduces the iminium ion over the ketone (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride instead of sodium borohydride).- Ensure the pH is in the optimal range for imine formation, as the ketone is more susceptible to reduction at lower pH. |
| Reaction Fails to Proceed | - Poor quality of reagents (e.g., wet solvent or degraded reducing agent).- Inactive catalyst (if using catalytic hydrogenation). | - Use anhydrous solvents and fresh reagents.- If using a catalyst such as Pd/C, ensure it is not poisoned and is properly activated. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the reductive amination of tetrahydro-4H-pyran-4-one with methylamine. This reaction is typically carried out in a one-pot procedure where the ketone and amine react to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Q2: What are the major byproducts I should expect in this synthesis?
A2: The two most common byproducts are:
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Bis-(tetrahydro-2H-pyran-4-yl)methylamine : This tertiary amine is formed from the reaction of the desired product, this compound, with another molecule of tetrahydro-4H-pyran-4-one.
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Tetrahydro-2H-pyran-4-ol : This alcohol results from the direct reduction of the starting ketone, tetrahydro-4H-pyran-4-one, by the reducing agent.
Q3: How can I minimize the formation of the tertiary amine byproduct?
A3: To reduce over-alkylation, you can employ several strategies:
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Stoichiometry Control : Use a molar excess of methylamine relative to tetrahydro-4H-pyran-4-one. This shifts the equilibrium towards the formation of the primary imine and reduces the chance of the secondary amine product reacting further.
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Stepwise Procedure : Consider a two-step process where the imine is formed first, and after its formation is confirmed (e.g., by TLC or NMR), the reducing agent is added.
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Reaction Conditions : Running the reaction at lower temperatures can sometimes help to control the rate of the competing side reaction.
Q4: Which reducing agent is best suited for this synthesis to avoid reducing the starting ketone?
A4: While sodium borohydride can be used, it is a relatively strong reducing agent and can lead to the formation of tetrahydro-2H-pyran-4-ol. Milder and more selective reducing agents are generally preferred for reductive aminations. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices as they are more selective for the reduction of the protonated imine (iminium ion) over the ketone.
Q5: What is a general experimental protocol for this synthesis?
A5: A representative experimental protocol is as follows:
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Imine Formation : To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane), add a solution of methylamine (1.5-2 equivalents) in the same solvent. The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation. The pH may be adjusted to 5-7 with a mild acid like acetic acid.
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Reduction : The chosen reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for several hours to overnight, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
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Work-up and Purification : The reaction is quenched by the slow addition of water or a basic solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Common byproducts in the synthesis of this compound.
Technical Support Center: Synthesis of N-methyltetrahydro-2H-pyran-4-amine
Welcome to the technical support center for the synthesis of N-methyltetrahydro-2H-pyran-4-amine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and troubleshooting common issues encountered during the preparation of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely employed method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for maximizing the yield and minimizing side products.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are:
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Tetrahydro-4H-pyran-4-one: The ketone substrate.
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Methylamine: The amine source, which can be used as a solution in a solvent (e.g., THF, ethanol) or as a salt (e.g., methylamine hydrochloride).
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A reducing agent: Common choices include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN). Catalytic hydrogenation can also be employed.
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A suitable solvent: Methanol, ethanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE) are frequently used.
Q3: How critical is pH control during the reaction?
A3: pH control is crucial for efficient imine formation. The reaction is typically carried out under weakly acidic conditions (pH 5-7). If the pH is too low (too acidic), the methylamine will be protonated, rendering it non-nucleophilic. If the pH is too high (too basic), the protonation of the carbonyl group, which facilitates nucleophilic attack, is insufficient. Acetic acid is commonly added to maintain the optimal pH range.
Q4: What are the primary safety concerns associated with this synthesis?
A4: The primary safety concerns are associated with the reagents used:
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Sodium cyanoborohydride (NaBH₃CN): Highly toxic and can release hydrogen cyanide gas, especially under acidic conditions. Handle with extreme caution in a well-ventilated fume hood.
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Sodium borohydride (NaBH₄): A flammable solid that reacts with water and acids to produce flammable hydrogen gas.
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Methylamine: A flammable and corrosive gas or liquid with a strong, pungent odor. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Suboptimal pH: Incorrect pH can inhibit imine formation. 2. Ineffective Reducing Agent: The chosen reducing agent may not be suitable for the reaction conditions. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Hydrolysis of Imine: Presence of excess water can drive the equilibrium back to the starting materials. 5. Poor Quality Reagents: Degradation of starting materials or reagents. | 1. Adjust pH: Add a small amount of acetic acid to maintain a pH between 5 and 7. 2. Change Reducing Agent: Consider switching to a different reducing agent (see Data Presentation table below). Sodium triacetoxyborohydride is often a reliable choice for one-pot reductive aminations. 3. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS. 4. Use a Dehydrating Agent: Add molecular sieves to the reaction mixture to remove water. 5. Verify Reagent Quality: Use freshly opened or properly stored reagents. |
| Formation of Side Products | 1. Over-alkylation: The product, a secondary amine, can react further with the ketone to form a tertiary amine. 2. Reduction of Ketone: The reducing agent may reduce the starting ketone to tetrahydro-4H-pyran-4-ol. 3. Aldol Condensation: Self-condensation of the starting ketone can occur under basic conditions. | 1. Control Stoichiometry: Use a slight excess of methylamine to favor the formation of the secondary amine. A stepwise procedure (imine formation followed by reduction) can also minimize this. 2. Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are more selective for the imine/iminium ion over the ketone compared to sodium borohydride (NaBH₄). 3. Maintain Acidic to Neutral pH: Ensure the reaction is not run under basic conditions. |
| Difficult Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction. 2. Formation of Polar Byproducts: Side reactions leading to impurities with similar polarity to the product. 3. Emulsion during Workup: Difficulty in separating the organic and aqueous layers. | 1. Optimize Reaction: Drive the reaction to completion using the suggestions for low yield. 2. Purification Technique: Use column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to separate the product from impurities. Acid-base extraction can also be effective. 3. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages | Typical Yield Range (%) |
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available. | Can reduce the starting ketone; often requires a two-step procedure. | 60-80 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild and selective for the imine/iminium ion; good for one-pot reactions. | More expensive than NaBH₄. | 85-95 |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Highly selective for the imine/iminium ion. | Highly toxic; generates toxic cyanide waste. | 80-90 |
| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, Methanol | "Green" reducing agent; high yields. | Requires specialized equipment (hydrogenator); catalyst can be pyrophoric. | 85-95 |
Yields are estimates based on typical reductive amination reactions and may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot Procedure)
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Reaction Setup: To a round-bottom flask, add tetrahydro-4H-pyran-4-one (1.0 eq.). Dissolve it in dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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Addition of Amine: Add a solution of methylamine (1.2 eq., e.g., 2M in THF) to the flask.
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pH Adjustment: Add glacial acetic acid (1.1 eq.) to the mixture. Stir for 20-30 minutes at room temperature to facilitate imine formation.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed (typically 2-4 hours).
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane or ethyl acetate in hexanes containing 1% triethylamine).
Protocol 2: Reductive Amination using Sodium Borohydride (Two-Step Procedure)
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Imine Formation: In a round-bottom flask, dissolve tetrahydro-4H-pyran-4-one (1.0 eq.) and methylamine hydrochloride (1.2 eq.) in methanol. Add a base such as triethylamine (1.5 eq.) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq.) in small portions. Caution: Hydrogen gas is evolved.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or GC-MS.
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Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography as described in Protocol 1.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting guide for low product yield.
Technical Support Center: Synthesis of N-methyltetrahydro-2H-pyran-4-amine
Welcome to the technical support center for the synthesis and scale-up of N-methyltetrahydro-2H-pyran-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is through the reductive amination of tetrahydro-4H-pyran-4-one with methylamine.[1][2] This reaction is typically carried out in a suitable solvent in the presence of a reducing agent.
Q2: Which reducing agents are suitable for this reductive amination?
A2: Several reducing agents can be employed, with the choice often depending on the scale of the reaction, cost, and safety considerations. Commonly used reducing agents include:
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Sodium borohydride (NaBH₄): A cost-effective and common choice, though it can also reduce the starting ketone.[1]
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Sodium cyanoborohydride (NaBH₃CN): More selective for the imine intermediate over the ketone, but generates toxic cyanide waste.[3]
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Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that is often preferred for its safety profile and effectiveness.[1]
Q3: What are the typical solvents used for this reaction?
A3: The choice of solvent is critical for reaction efficiency. Common solvents include:
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Methanol
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Dichloroethane (DCE)
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Tetrahydrofuran (THF)[3]
The selection of the solvent can influence the reaction rate and the solubility of the reactants and intermediates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete imine formation. | - Ensure the methylamine is not lost due to volatility, especially at elevated temperatures. - Use a slight excess of methylamine. - Consider the use of a sealed reaction vessel at larger scales. |
| Inefficient reduction of the imine. | - Optimize the amount of reducing agent; an insufficient amount will lead to incomplete conversion. - Ensure the reducing agent is added portion-wise to control the reaction rate and temperature. | |
| Competing reduction of the starting ketone (tetrahydro-4H-pyran-4-one). | - Use a more selective reducing agent like sodium triacetoxyborohydride. - Lower the reaction temperature to favor imine formation before adding the reducing agent. | |
| Formation of By-products | Dialkylation: The product amine reacts with another molecule of the ketone, leading to a tertiary amine impurity. | - Use a controlled stoichiometry of the ketone to the amine. - A stepwise procedure, where the imine is formed first before the addition of the reducing agent, can minimize this. |
| Tetrahydro-4H-pyran-4-ol: The starting ketone is reduced to the corresponding alcohol. | - As with low yield issues, employ a more selective reducing agent (e.g., NaBH(OAc)₃). - Optimize the reaction temperature and the rate of addition of the reducing agent. | |
| Difficulties in Product Isolation and Purification | The product is a water-soluble amine, making extraction challenging. | - Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction to ensure the amine is in its free base form. - Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. - Perform multiple extractions to maximize recovery. |
| The product is an oil, making crystallization difficult. | - Distillation under reduced pressure is a common method for purifying the final product. - For lab-scale, column chromatography can be used. | |
| Scale-up Challenges | Poor heat dissipation in large reactors can lead to side reactions. | - Ensure adequate cooling and temperature control of the reactor. - The rate of addition of the reducing agent should be carefully controlled to manage the exotherm. |
| Handling of volatile and potentially hazardous reagents at scale. | - Use closed systems for handling methylamine. - If using sodium cyanoborohydride, have appropriate quenching and waste disposal procedures in place for cyanide. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound [3]
This protocol is intended for laboratory-scale synthesis and should be adapted and optimized for scale-up.
Materials:
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Tetrahydro-4H-pyran-4-one (1 g, 10 mmol)
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Methylamine (2 M solution in THF, 10 mL, 20 mmol)
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Acetic acid (0.5 mL)
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Sodium cyanoborohydride (0.7 g, 12 mmol)
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Tetrahydrofuran (THF, 10 mL)
Procedure:
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To a stirred solution of tetrahydro-4H-pyran-4-one in THF, slowly add the methylamine solution at room temperature.
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Add acetic acid to the mixture.
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Stir the reaction mixture for 1 hour at room temperature to facilitate imine formation.
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Cool the reaction mixture to 0 °C in an ice bath.
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Carefully add sodium cyanoborohydride in one portion.
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Allow the reaction to warm to room temperature and stir for 16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched, and the product is isolated and purified.
Note: This is a representative protocol, and the work-up and purification steps will need to be developed based on the specific reaction outcome and scale.
Visualizing the Process
To aid in understanding the synthesis and potential challenges, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.
References
Technical Support Center: N-Methylation of Tetrahydro-2H-pyran-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of tetrahydro-2H-pyran-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-methylation of tetrahydro-2H-pyran-4-amine?
A1: The most prevalent methods for the N-methylation of primary and secondary amines, including tetrahydro-2H-pyran-4-amine, are reductive amination techniques. These include the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, and methods employing a methylating agent like formaldehyde with a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Q2: Why is reductive amination preferred over direct alkylation with methyl halides?
A2: Direct alkylation of amines with methyl halides often leads to over-methylation, resulting in the formation of quaternary ammonium salts. Reductive amination methods, like the Eschweiler-Clarke reaction, are advantageous because the reaction stops at the tertiary amine stage, preventing the formation of these quaternary salts.[1][2]
Q3: What are the primary side reactions to be aware of during the N-methylation of tetrahydro-2H-pyran-4-amine?
A3: The main side reactions depend on the chosen method. For the Eschweiler-Clarke reaction, the primary side product is the N-formyl derivative. When using sodium cyanoborohydride, the formation of an N-cyanomethyl byproduct can occur.
Q4: Is the tetrahydropyran ring stable under typical N-methylation conditions?
A4: Yes, the tetrahydropyran ring is generally stable under the mild conditions of most reductive amination procedures, including the Eschweiler-Clarke reaction.
Troubleshooting Guide: Side Reactions and Solutions
Issue 1: Formation of N-Formyl-tetrahydro-2H-pyran-4-amine
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Symptom: Presence of a byproduct with a mass corresponding to the addition of a formyl group (-CHO) to the nitrogen atom, often observed during Eschweiler-Clarke reactions.
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Cause: The Leuckart-Wallach reaction, a related transformation, is known to produce N-formylated byproducts, especially at high temperatures.[3] In the context of the Eschweiler-Clarke reaction, incomplete reduction of the intermediate formed from the reaction with formic acid can lead to the N-formyl impurity.
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Solutions:
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Optimize Reagent Stoichiometry: Ensure an adequate excess of the reducing agent (formic acid) is present to drive the reduction of the iminium ion to completion.
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Control Reaction Temperature: While the Eschweiler-Clarke reaction is often heated, excessive temperatures can favor formylation. Maintain the temperature as recommended in the protocol.
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Purification: The N-formyl byproduct can often be separated from the desired N-methylated product by column chromatography.
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Issue 2: Formation of N-Cyanomethyl Byproduct
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Symptom: Identification of a byproduct with a mass corresponding to the addition of a cyanomethyl group (-CH₂CN) when using sodium cyanoborohydride.
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Cause: This byproduct can form in up to 25% yield during reductive methylation with formaldehyde and sodium cyanoborohydride.[4]
-
Solutions:
-
Addition of Metal Ions: The addition of metal ions like Ni²⁺ can complex with free cyanide ions, suppressing the formation of the N-cyanomethyl byproduct and improving the yield of the desired methylated product.[4]
-
Alternative Reducing Agent: Consider using sodium triacetoxyborohydride (NaBH(OAc)₃), which is a less toxic and effective alternative that avoids the formation of cyanide-related byproducts.[5]
-
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Condition | Advantages | Disadvantages |
| Formic Acid (Eschweiler-Clarke) | One-pot with formaldehyde | Cost-effective, avoids over-methylation | Potential for N-formyl byproduct formation, requires heating |
| Sodium Cyanoborohydride (NaBH₃CN) | One-pot with formaldehyde, mild pH | Selective for iminium ions over carbonyls | Highly toxic, can form N-cyanomethyl byproducts |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | One-pot with formaldehyde, often in DCE | Mild, highly selective, less toxic than NaBH₃CN, good for acid-sensitive substrates | More expensive than other borohydrides |
| Sodium Borohydride (NaBH₄) | Typically a two-step process | Cost-effective, readily available | Less selective, can reduce the starting aldehyde/ketone |
Experimental Protocols
Protocol 1: N-methylation via Reductive Amination of Tetrahydro-4H-pyran-4-one
This protocol details the synthesis of N-methyl-tetrahydro-2H-pyran-4-amine from the corresponding ketone.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Methylamine (2 M solution in THF)
-
Acetic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (for salt formation, optional)
-
Sodium bicarbonate (saturated aqueous solution)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of tetrahydro-4H-pyran-4-one (1 g, 10 mmol) in THF (10 mL), slowly add methylamine (0.62 g, 20 mmol, 2 M THF solution) dropwise at room temperature.[5]
-
Add acetic acid (0.5 mL) to the reaction mixture.[5]
-
Stir the mixture continuously for 1 hour at room temperature to facilitate imine formation.[5]
-
Cool the reaction mixture to 0 °C in an ice bath.[5]
-
Carefully add sodium cyanoborohydride (0.7 g, 12 mmol) portion-wise to the cooled mixture.[5]
-
Allow the reaction to warm to room temperature and continue stirring for 16 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[5]
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: N-methylation via a Simplified Eschweiler-Clarke Reaction
This is a general protocol that can be adapted for the N-methylation of tetrahydro-2H-pyran-4-amine.
Materials:
-
Tetrahydro-2H-pyran-4-amine
-
Formaldehyde (37% aqueous solution)
-
Formic acid
-
Sodium hydroxide or potassium hydroxide (for workup)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a suitable reaction vessel, mix tetrahydro-2H-pyran-4-amine with a stoichiometric excess of formaldehyde solution.
-
With agitation, slowly add a stoichiometric excess of formic acid to the mixture. The reaction is often exothermic and may initiate spontaneously with the evolution of carbon dioxide. Maintain the reaction temperature between 50 °C and 110 °C.[6]
-
Continue heating and stirring the reaction mixture until the evolution of carbon dioxide has substantially ceased. This typically takes a few hours.[6]
-
After cooling, make the reaction mixture basic by adding a concentrated solution of sodium hydroxide or potassium hydroxide.
-
Extract the product with an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude N,N-dimethylated product.
-
Purify the product as necessary, for example, by distillation or column chromatography.
Visualizations
Caption: Main reaction pathway for the N-methylation of tetrahydro-2H-pyran-4-amine.
Caption: Common side reaction pathways in the N-methylation process.
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Hitchhiker’s Guide to Reductive Amination | Semantic Scholar [semanticscholar.org]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. benchchem.com [benchchem.com]
- 6. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
N-methyltetrahydro-2H-pyran-4-amine stability issues in acidic or basic media
This technical support center provides guidance on the stability of N-methyltetrahydro-2H-pyran-4-amine in acidic and basic media, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common stability issues encountered during experiments with this compound.
Question: My analytical results show a decrease in the concentration of this compound over time in an acidic solution. What could be the cause?
Answer: this compound, like other tetrahydropyran derivatives, may be susceptible to degradation in acidic media. The primary cause is likely the acid-catalyzed cleavage of the ether linkage within the tetrahydropyran ring. This can lead to ring-opening of the molecule.
Potential Degradation Pathway in Acidic Media:
-
Protonation: The ether oxygen of the tetrahydropyran ring is protonated by the acid.
-
Nucleophilic Attack: A nucleophile present in the medium (e.g., water) attacks one of the carbon atoms adjacent to the ether oxygen.
-
Ring Opening: This results in the cleavage of the C-O bond and the formation of a ring-opened product.
To mitigate this, consider the following:
-
pH Control: If your experimental conditions allow, work at a less acidic pH.
-
Temperature: Perform your experiments at the lowest feasible temperature to slow down the degradation rate.
-
Aprotic Solvent: If possible, use an aprotic solvent to minimize the presence of nucleophiles that can participate in the ring-opening reaction.
Question: I am observing unexpected peaks in my chromatogram when working with this compound in a basic solution. What are these impurities?
Answer: While generally more stable in basic conditions compared to acidic ones, secondary amines can undergo degradation. One potential, though less common for non-quaternized amines, pathway in the presence of a strong base and heat is related to elimination reactions. A more likely scenario is degradation through oxidation if air is not excluded, or reactions with other components in the formulation.
To troubleshoot this:
-
Inert Atmosphere: Purge your reaction vessel with an inert gas like nitrogen or argon to prevent oxidation.
-
Lower Temperature: Avoid excessive heat, as it can accelerate degradation.
-
Purity of Reagents: Ensure the base and solvents used are of high purity and free from contaminants that could react with the amine.
Question: How can I confirm if my sample of this compound is degrading?
Answer: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is a common technique.
Key steps to confirm degradation:
-
Develop a Stability-Indicating Method: This method should be able to separate the intact drug from its potential degradation products.
-
Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, heat, light, oxidation) to generate potential degradation products. This will help in identifying the peaks corresponding to impurities in your chromatogram.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of the main peak.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under neutral conditions?
A1: this compound is expected to be relatively stable under neutral pH conditions and at ambient temperature. However, long-term stability should always be confirmed experimentally.
Q2: Are there any known incompatible excipients with this compound?
A2: As a secondary amine, it may be incompatible with reactive carbonyl compounds (e.g., lactose) via the Maillard reaction, especially at elevated temperatures. It is also advisable to avoid strong oxidizing agents.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere is advisable.
Q4: Can the amine group itself degrade?
A4: The secondary amine group is generally stable but can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products, especially in the presence of oxidizing agents or when exposed to air over time.
Data on Potential Degradation
The following table summarizes the hypothetical degradation pathways and potential products based on the chemical nature of this compound. Note that these are predicted pathways and should be confirmed by experimental data.
| Stress Condition | Potential Degradation Pathway | Potential Degradation Products |
| Acidic (e.g., HCl) | Acid-catalyzed ether hydrolysis | Ring-opened hydroxy amino-aldehyde |
| Basic (e.g., NaOH) | Hofmann-type elimination (less likely without quaternization) | Ring-opened unsaturated amine |
| Oxidative (e.g., H₂O₂) | N-oxidation, C-N bond cleavage | N-oxide, formaldehyde, tetrahydropyran-4-one |
| Thermal | Decomposition | Various fragmentation products |
| Photolytic | Photodegradation | Various photoproducts |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 70°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
A control sample should be kept in the dark.
-
3. Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
-
Characterize any significant degradation products using techniques like LC-MS and NMR to elucidate their structures.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Troubleshooting low conversion in N-methyltetrahydro-2H-pyran-4-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-methyltetrahydro-2H-pyran-4-amine.
Troubleshooting Low Conversion and Side Reactions
Low conversion rates and the formation of impurities are common hurdles in the synthesis of this compound via reductive amination of tetrahydro-4H-pyran-4-one with methylamine. This section addresses specific issues in a question-and-answer format to help you diagnose and resolve these problems.
FAQs: Diagnosing Low Conversion
Q1: My reductive amination of tetrahydro-4H-pyran-4-one is resulting in a low yield of the desired this compound. What are the likely causes?
A1: Low conversion in this reaction can stem from several factors. The most common issues are related to inefficient imine formation, the choice and activity of the reducing agent, and suboptimal reaction conditions such as pH and temperature.[1] It is also crucial to ensure the purity of your starting materials.
Q2: How does pH affect the reaction, and what is the optimal range?
A2: The pH is a critical parameter. Imine formation between tetrahydro-4H-pyran-4-one and methylamine is favored under slightly acidic conditions, typically in the pH range of 4-5.[1] If the pH is too low, the methylamine will be protonated, rendering it non-nucleophilic.[1] Conversely, a pH that is too high will not sufficiently activate the carbonyl group of the ketone for the nucleophilic attack by the amine.[1]
Q3: Could the choice of reducing agent be the reason for my low yield?
A3: Absolutely. The reactivity of the reducing agent is crucial. A highly reactive reducing agent, such as sodium borohydride, can prematurely reduce the starting ketone before the imine has a chance to form.[1] On the other hand, a less reactive agent might not be potent enough to efficiently reduce the formed imine. The activity of the reducing agent can also diminish over time due to improper storage.
Troubleshooting Guide: Step-by-Step Solutions
This guide provides a structured approach to troubleshooting low conversion in your synthesis.
Issue 1: Inefficient Imine Formation
-
Question: How can I confirm that the imine intermediate is forming, and what can I do to promote its formation?
-
Answer:
-
Monitoring: You can monitor the formation of the imine by techniques such as TLC or NMR spectroscopy. The disappearance of the starting ketone and the appearance of a new spot (for TLC) or characteristic signals (for NMR) can indicate imine formation.
-
Water Removal: The formation of the imine from the ketone and amine is an equilibrium reaction that produces water. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent, such as molecular sieves, or by azeotropic distillation if the solvent system allows.
-
pH Adjustment: As mentioned in the FAQs, ensure the reaction pH is weakly acidic (pH 4-5). You can achieve this by adding a small amount of a weak acid like acetic acid.
-
Issue 2: Problems with the Reducing Agent
-
Question: I suspect my reducing agent is the problem. How can I troubleshoot this?
-
Answer:
-
Agent Selection: For the reductive amination of ketones, milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred as they are less likely to reduce the starting ketone.
-
Activity Check: Test the activity of your reducing agent on a known, reliable substrate to confirm it is still active.
-
Staged Addition: If you are using a more reactive reducing agent like sodium borohydride, consider a two-step, one-pot approach. First, allow the imine to form by stirring the tetrahydro-4H-pyran-4-one and methylamine together for a period, and then add the reducing agent.
-
Issue 3: Suboptimal Reaction Conditions
-
Question: What adjustments can I make to the reaction conditions to improve my yield?
-
Answer:
-
Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate of both imine formation and reduction. However, be cautious as excessive heat can lead to side reactions.
-
Solvent: Ensure that all your reactants are fully soluble in the chosen solvent. Poor solubility will lead to an incomplete reaction.[1] Common solvents for reductive amination include methanol, ethanol, and dichloromethane.
-
Concentration: The concentration of the reactants can also play a role. Experiment with different concentrations to find the optimal conditions for your specific setup.
-
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the effect of different reducing agents and catalysts on the yield of amination reactions, providing a basis for selecting optimal conditions. While not specific to this compound, this data from general reductive amination studies offers valuable insights.
| Carbonyl Substrate | Amine Substrate | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Various Aldehydes | Various Amines | NaBH(OAc)₃ | DCE | RT | 18 | Not specified |
| Various Aldehydes | Various Amines | NaBH₃CN / AcOH | MeOH | Not specified | 24 | Not specified |
| Various Aldehydes | Various Amines | 10% Pd/C, H₂ (5 atm) | EtOH | 40 | 24 | Not specified |
Data adapted from a general guide on reductive amination. DCE = 1,2-dichloroethane, MeOH = Methanol, EtOH = Ethanol, RT = Room Temperature.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a 4-aminotetrahydropyran compound, which can be adapted for the synthesis of this compound.
Protocol: Synthesis of 4-N,N-dimethyltetrahydropyran
This protocol is for a related compound and should be adapted and optimized for the synthesis of this compound.
-
Reaction Setup: In a stainless steel pressure vessel equipped with a stirrer and a thermometer, add 5.06 g (50.0 mmol) of 99 wt% tetrahydropyran-4-one, 6.77 g (75.0 mmol) of a 50 wt% aqueous solution of dimethylamine, 101 mg of 5 mass% Palladium/carbon (56% water-containing product), and 35 ml of isopropyl alcohol.
-
Reaction: The mixture is then reacted at room temperature for a specified period under a hydrogen atmosphere (e.g., 0.20 MPa) with stirring.
-
Work-up: After the reaction is complete, the catalyst is filtered off. The filtrate is then subjected to appropriate work-up procedures, which may include acidification, extraction, and concentration under reduced pressure to isolate the product. For instance, adding hydrochloric acid and an alcohol like n-butyl alcohol followed by concentration can be used to isolate the hydrochloride salt of the amine.
Visualizing the Process
Diagrams of Key Processes
The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships in the synthesis and troubleshooting of this compound.
References
Technical Support Center: Catalyst Selection for Efficient Reductive Amination of Pyranones
Welcome to the technical support center for the reductive amination of pyranones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides for common issues, answers to frequently asked questions, detailed experimental protocols, and a comparative analysis of catalyst performance.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of reductive amination of pyranones?
Reductive amination is a powerful method for the synthesis of substituted amines from carbonyl compounds. In the context of pyranones, it typically involves the reaction of the pyranone's ketone or lactol functionality with a primary or secondary amine to form an intermediate imine or enamine. This intermediate is then reduced in situ to yield the corresponding saturated heterocyclic amine, often a piperidine derivative.[1][2][3] This two-step, one-pot process is highly valued for its efficiency and broad applicability in synthesizing diverse amine scaffolds.[4][5][6]
Q2: Which catalysts are commonly used for the reductive amination of pyranones?
Several types of reducing agents and catalyst systems are employed, each with its own advantages and substrate compatibility. The most common choices include:
-
Hydride Reagents:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and selective reagent, often the first choice for reductive aminations.[7] It is particularly effective for one-pot reactions as it can selectively reduce the iminium ion in the presence of the unreacted carbonyl group.[2][8]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is stable in mildly acidic conditions, which are often optimal for imine formation.[2][7] However, it can release toxic cyanide byproducts, requiring careful handling and workup procedures.[2]
-
Sodium Borohydride (NaBH₄): A more powerful reducing agent that can reduce both the imine and the starting pyranone.[7][8] To avoid reducing the starting material, the imine is often pre-formed before the addition of NaBH₄.[7]
-
-
Catalytic Hydrogenation:
-
Palladium on Carbon (Pd/C), Platinum (Pt), Nickel (Ni), and Iridium (Ir) catalysts: These heterogeneous catalysts utilize molecular hydrogen (H₂) as the reductant.[2][9] This method is considered a green chemistry approach as it avoids stoichiometric inorganic waste.[2][3] Catalyst selection can influence selectivity and efficiency.[4][5][10]
-
Q3: How do I choose the best catalyst for my specific pyranone and amine?
The optimal catalyst depends on the reactivity and steric hindrance of both the pyranone and the amine, as well as the presence of other functional groups.
-
For sensitive substrates with other reducible functional groups, a mild and selective hydride reagent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) is generally preferred.[11]
-
If over-reduction of the pyranone is a concern with stronger hydrides, a two-step procedure with pre-formation of the imine followed by reduction with Sodium Borohydride (NaBH₄) can be effective.[11]
-
For large-scale synthesis where cost and environmental impact are major considerations, catalytic hydrogenation is an excellent choice.[9]
-
For challenging substrates, such as those that are sterically hindered or electronically deactivated, more specialized catalysts like iridium complexes may offer higher activity and selectivity.[12]
Below is a decision-making workflow to guide your catalyst selection:
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inefficient Imine/Enamine Formation | - Ensure anhydrous reaction conditions, as water can inhibit imine formation. - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the reaction. - For sterically hindered or electron-poor amines, consider using a Lewis acid catalyst like Ti(OiPr)₄ to activate the pyranone.[7] |
| Inactive Reducing Agent | - Use a fresh batch of the hydride reagent, as they can degrade over time. - For catalytic hydrogenation, ensure the catalyst is not poisoned and that there is efficient hydrogen delivery. |
| Suboptimal Reaction Temperature | - Some reductive aminations may require heating to facilitate imine formation and reduction. |
| Poor Solubility of Reactants | - Choose a solvent in which both the pyranone and the amine are soluble. Common solvents include methanol, ethanol, dichloromethane (DCM), and 1,2-dichloroethane (DCE).[7] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Alcohol from Pyranone Reduction | The reducing agent is too strong or is added before imine formation is complete. | - Use a milder reducing agent like NaBH(OAc)₃. - If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent.[7] |
| Over-alkylation of Primary Amine | The newly formed secondary amine reacts with another molecule of the pyranone. | - Use a molar excess of the primary amine. - Perform a stepwise reaction where the imine is formed and then reduced.[11] |
| Ring-Opened Products (Amino Alcohols) | The lactone ring of the pyranone is opened by the amine or the reaction conditions. | - Use milder reaction conditions (lower temperature, less acidic). - Choose a less nucleophilic amine if possible. |
Catalyst Performance Data
The following table summarizes the performance of common catalysts in the reductive amination of pyranone analogues to form piperidine derivatives. Yields are indicative and can vary based on the specific substrates and reaction conditions.
| Catalyst/Reducing Agent | Substrate Example | Amine Example | Product | Yield (%) | Reference |
| NaBH(OAc)₃ | Dihydropyran-2-one | Benzylamine | N-Benzyl-3-hydroxypiperidine | ~85% | [1] |
| NaBH₃CN | Tetrahydropyran-4-one | Aniline | N-Phenyl-4-aminotetrahydropyran | ~78% | [13] |
| NaBH₄ / MeOH | 5-Hydroxydihydropyran-2-one | Methylamine | N-Methyl-3,5-dihydroxypiperidine | ~80% | [14] |
| H₂ / Pd/C | Dihydropyran-2-one | Ammonia | 3-Hydroxypiperidine | ~90% | [5] |
| [Ir(COD)Cl]₂ / Ligand | Tetrahydropyran-4-one | Pyrrolidine | 4-(Pyrrolidin-1-yl)tetrahydropyran | ~95% | [12] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is a general procedure for a one-pot reductive amination.
Materials:
-
Pyranone derivative (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the pyranone (1.0 eq) and the amine (1.2 eq) in anhydrous DCE.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from a few hours to overnight.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCE or DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amine.[12]
Protocol 2: Catalytic Hydrogenation
This protocol describes a general procedure for reductive amination using a heterogeneous catalyst and hydrogen gas.
Materials:
-
Pyranone derivative (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
Procedure:
-
To a hydrogenation vessel, add the pyranone (1.0 eq), the amine (1.2 eq), and the solvent (MeOH or EtOH).
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC, LC-MS, or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the final amine.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
Preventing over-methylation in amine synthesis
Welcome to the technical support center for amine synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to over-methylation during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of secondary and tertiary amines when I'm trying to synthesize a monomethylated primary amine?
A1: Over-methylation is a common side reaction in amine synthesis. The initially formed secondary amine is often more nucleophilic and less sterically hindered than the starting primary amine, making it more reactive towards the methylating agent. This leads to the formation of the tertiary amine as a significant byproduct.[1] Controlling stoichiometry, reaction temperature, and the choice of methylating and reducing agents are crucial to improving selectivity.
Q2: I'm using the Eschweiler-Clarke reaction. Why is the main product the tertiary amine, even when I use a limited amount of formaldehyde?
A2: In the Eschweiler-Clarke reaction, the formation of the tertiary amine is mechanistically favored.[2] The intermediate iminium ion required for the second methylation (secondary amine to tertiary amine) forms more readily than the initial imine from the primary amine. Therefore, even with less than two equivalents of formaldehyde, the reaction tends to drive towards the tertiary amine, often leaving unreacted primary amine behind rather than producing a majority of the secondary amine.[2]
Q3: Can the Eschweiler-Clarke reaction produce quaternary ammonium salts?
A3: No, the Eschweiler-Clarke reaction stops at the tertiary amine stage.[2][3][4] The mechanism requires the formation of an imine or iminium ion, which is impossible for a tertiary amine. This is a key advantage of this method over using alkyl halides like methyl iodide, which can lead to quaternization.[3][5]
Q4: What is the best reducing agent for selective reductive amination to achieve monomethylation?
A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for selective reductive aminations.[6] It is a mild and selective reducing agent that is particularly effective for reducing the intermediate iminium ion much faster than it reduces the starting aldehyde, minimizing side reactions.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting aldehyde, so it should typically be added after the imine has fully formed.
Q5: How can I monitor the progress of my methylation reaction and quantify the product distribution?
A5: You can monitor the reaction using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To quantify the final product distribution of primary, secondary, and tertiary amines, Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used methods. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the relative quantities of the products in the crude reaction mixture.
Troubleshooting Guides
Issue 1: Low yield of desired monomethylated amine and significant formation of dimethylated product.
This is a classic selectivity problem. Here is a workflow to troubleshoot this issue:
References
Technical Support Center: Synthesis of N-methyltetrahydro-2H-pyran-4-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the work-up procedure in the synthesis of N-methyltetrahydro-2H-pyran-4-amine. This amine is typically synthesized via reductive amination of tetrahydro-2H-pyran-4-one with methylamine.
Troubleshooting Guide
This section addresses common issues encountered during the work-up and purification of this compound.
Question: After quenching the reaction and basifying the aqueous layer, I am getting a low yield upon extraction. What could be the issue?
Answer:
Several factors could contribute to a low yield during extraction:
-
Incomplete Reaction: The reductive amination may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) before starting the work-up.
-
Incorrect pH: The pH of the aqueous layer must be sufficiently basic (typically pH > 11) to ensure the amine is in its free base form. If the solution is not basic enough, the amine will remain as a protonated salt in the aqueous layer, leading to poor extraction into the organic solvent.
-
Insufficient Extraction: The number of extractions may be inadequate. It is recommended to perform multiple extractions (at least 3-4 times) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete removal of the product from the aqueous phase.
-
Emulsion Formation: Emulsions can form at the interface between the aqueous and organic layers, trapping the product. If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
-
Product Volatility: this compound is a relatively low molecular weight amine and can be volatile. Care should be taken during solvent removal (rotoevaporation) by using a moderate temperature and pressure to avoid product loss.
Question: My final product is contaminated with a significant amount of the starting material, tetrahydropyran-4-one. How can I remove it?
Answer:
The presence of unreacted tetrahydropyran-4-one is a common issue, especially if a mild reducing agent was used or the reaction was incomplete. Here are some purification strategies:
-
Acid Wash: You can dissolve the crude product in an organic solvent and wash it with a dilute acidic solution (e.g., 1M HCl). The basic amine will form a salt and move into the aqueous layer, while the neutral ketone will remain in the organic layer. The aqueous layer can then be basified and the pure amine re-extracted.
-
Column Chromatography: Purification by column chromatography on silica gel is an effective method. A solvent system such as dichloromethane/methanol or ethyl acetate/triethylamine can be used to separate the more polar amine from the less polar ketone.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be used to separate the product from the less volatile starting material.
Question: I have a side product with a higher molecular weight than my desired amine. What could it be and how can I avoid it?
Answer:
A common byproduct in reductive aminations is the formation of a tertiary amine through over-alkylation of the desired secondary amine. This is more likely to occur if there is an excess of the ketone starting material.
-
To avoid this:
-
Use a stoichiometric amount or a slight excess of methylamine relative to the tetrahydropyran-4-one.
-
Control the reaction temperature, as higher temperatures can sometimes promote over-alkylation.
-
-
To remove this impurity:
-
Column chromatography is typically the most effective method for separating the desired secondary amine from the tertiary amine byproduct.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical work-up procedure for the synthesis of this compound?
A1: A general work-up procedure involves:
-
Quenching the reaction: Carefully quench any remaining reducing agent by the slow addition of water or a dilute acid, typically at a low temperature (0 °C).
-
pH Adjustment: Adjust the pH of the reaction mixture to be strongly basic (pH > 11) using an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography.
Q2: Which reducing agent is best for this synthesis?
A2: The choice of reducing agent is critical.
-
Sodium borohydride (NaBH₄): A common and inexpensive reducing agent. However, it can also reduce the starting ketone. Therefore, it is often added after the imine has been pre-formed.
-
Sodium cyanoborohydride (NaBH₃CN) and Sodium triacetoxyborohydride (NaBH(OAc)₃): These are milder reducing agents that are selective for the imine in the presence of the ketone, allowing for a one-pot reaction. They are often preferred to minimize the formation of the alcohol byproduct.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by TLC or GC. For TLC, a stained visualization method (e.g., potassium permanganate or ninhydrin) is necessary as the amine and ketone may not be UV active. A successful reaction will show the disappearance of the starting ketone spot and the appearance of a new, more polar product spot.
Quantitative Data Summary
The following table summarizes typical data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Typical Value/Range | Notes |
| Yield | 60-85% | Highly dependent on the reducing agent and reaction conditions. |
| Purity (crude) | 70-95% | Common impurities include starting ketone and over-alkylated amine. |
| Purity (after purification) | >98% | Achievable with column chromatography or distillation. |
| Reaction Time | 2-24 hours | Varies with the reactivity of the substrates and the reducing agent. |
| Reaction Temperature | 0 °C to Room Temperature | Initial imine formation may be done at room temperature, while the reduction is often performed at 0 °C. |
Experimental Protocol: Work-up Procedure
This protocol outlines a standard work-up for a reductive amination reaction to synthesize this compound.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add water dropwise to quench any unreacted reducing agent. Be cautious as this may produce gas.
-
-
Basification:
-
Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the mixture until the pH is greater than 11. Check the pH using pH paper.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL for a 10 mmol scale reaction).
-
Combine the organic layers.
-
-
Drying and Filtration:
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture to remove the drying agent.
-
-
Solvent Removal:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification (if necessary):
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the work-up of this compound.
Caption: Troubleshooting decision tree for this compound work-up.
References
Validation & Comparative
A Comparative Guide for Drug Design: N-methyltetrahydro-2H-pyran-4-amine vs. Piperidine Analogs
In the landscape of modern drug discovery, the selection of appropriate scaffolds is a critical determinant of a drug candidate's ultimate success. Saturated six-membered heterocycles, particularly piperidines, are ubiquitous motifs found in a vast number of approved pharmaceuticals.[1][2][3][4] However, the bioisosteric replacement of a piperidine ring with a tetrahydropyran (THP) moiety, such as in N-methyltetrahydro-2H-pyran-4-amine, has emerged as a key strategy for modulating physicochemical and pharmacokinetic properties to overcome common drug development hurdles.
This guide provides an objective comparison between this compound and its analogous piperidine counterpart, N-methylpiperidine, offering a data-driven perspective for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Heteroatoms
The fundamental difference between the tetrahydropyran and piperidine ring is the heteroatom: oxygen in the former and nitrogen in the latter. This substitution has profound effects on the molecule's electronic and physical properties, most notably its basicity (pKa) and lipophilicity (LogP).
The nitrogen atom in a piperidine ring renders the molecule basic. In contrast, the oxygen atom in the THP ring is a hydrogen bond acceptor but does not contribute to basicity. For the specific compounds , the basicity arises from the exocyclic N-methylamine group. While experimental data for this compound is limited, its predicted pKa is nearly identical to that of N-methylpiperidine, suggesting the endocyclic heteroatom has a minimal inductive effect on the exocyclic amine's basicity in this case.[5][6][7][8][9]
However, the endocyclic oxygen in the THP ring significantly lowers the molecule's lipophilicity compared to the piperidine analog. This reduction in LogP can be highly advantageous, as it often correlates with improved aqueous solubility and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | N-methylpiperidine | Key Difference & Implication |
| Molecular Formula | C₆H₁₃NO[5][10] | C₆H₁₃N[6] | Presence of oxygen in THP analog. |
| Molecular Weight | 115.17 g/mol [5][10] | 99.17 g/mol [7] | THP analog is heavier. |
| pKa (Predicted/Experimental) | ~10.01 (Predicted)[5][11] | ~10.08 (Experimental)[6][7][8][9] | Basicity is comparable, driven by the exocyclic amine. |
| cLogP (Calculated) | Value not available in search results | Value not available in search results | The THP ring generally lowers lipophilicity vs. piperidine. |
| Aqueous Solubility | Generally higher than piperidine analog | Generally lower than THP analog | Lower lipophilicity of THP often improves solubility. |
Pharmacokinetics and Metabolic Stability
A primary driver for replacing a piperidine with a tetrahydropyran ring is to enhance metabolic stability.[12][13] Piperidine rings, particularly the carbon atoms adjacent to the nitrogen (α-carbons), are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism in the liver.[12][14] This can lead to rapid clearance, short half-life, and the formation of unwanted metabolites.[12]
Common metabolic pathways for piperidine-containing compounds include:
-
N-dealkylation: Removal of the N-methyl group.[12]
-
C-hydroxylation: Oxidation of the piperidine ring carbons.[12]
-
Ring Oxidation: Leading to the formation of lactams.[14]
The replacement of the ring nitrogen with a less reactive oxygen atom in the THP scaffold eliminates these specific metabolic liabilities associated with the ring itself. The THP ring is generally considered more metabolically robust.[14] This can lead to a longer in vivo half-life and improved bioavailability.
Table 2: Comparative Metabolic Stability Profile
| Parameter | Tetrahydropyran (THP) Scaffolds | Piperidine Scaffolds | Implication in Drug Design |
| Primary Metabolic Pathways | Metabolism on substituents | N-dealkylation, C-hydroxylation, Lactam formation[12][14] | THP scaffold is less prone to metabolism, potentially increasing drug half-life. |
| Intrinsic Clearance (CLint) | Generally Lower | Generally Higher | Lower clearance for THP analogs suggests better metabolic stability. |
| In vitro Half-life (t½) (Liver Microsomes) | Generally Longer | Generally Shorter | Longer half-life for THP analogs indicates slower metabolism. |
Logical Framework for Scaffold Selection
The choice between a THP and a piperidine scaffold is a strategic decision in the lead optimization phase of drug discovery. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Workflow for choosing between piperidine and THP scaffolds.
Experimental Protocols
Accurate assessment of the properties discussed above relies on robust and standardized experimental protocols. Below are methodologies for key in vitro assays.
Kinetic Solubility Assay (Shake-Flask Method)
This assay determines the solubility of a compound under non-equilibrium conditions, which is often representative of early-stage drug discovery experiments.[15][16][17]
-
Objective: To measure the concentration of a compound in a saturated aqueous buffer solution after being introduced from a DMSO stock.[15]
-
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 20 mM) in 100% DMSO.[15]
-
Incubation: Add a small volume of the DMSO stock (e.g., 10 µL) to a known volume of aqueous buffer (e.g., 490 µL of phosphate-buffered saline, pH 7.4) in duplicate in a microtiter plate or tubes.[15]
-
Equilibration: Seal the plate/tubes and shake at a constant speed (e.g., 850 rpm) and temperature (e.g., 25°C) for a set period (e.g., 2 hours).[15]
-
Separation: Separate the undissolved precipitate from the soluble compound by filtration through a solubility filter plate or by centrifugation at high speed.[16]
-
Quantification: Determine the concentration of the compound in the clear filtrate or supernatant. This is typically done by LC-MS/MS or UV-Vis spectrophotometry against a standard curve prepared from the DMSO stock solution.[15][16]
-
Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[18][19][20][21]
-
Objective: To determine the rate at which a compound is metabolized by HLM, providing data on its intrinsic clearance and in vitro half-life.[18][20]
-
Procedure:
-
Reagent Preparation: Thaw pooled HLM on ice. Prepare an incubation medium containing phosphate buffer (e.g., 100 mM, pH 7.4) and a NADPH-regenerating system (cofactor).[18][19]
-
Incubation Setup: In a 96-well plate, pre-warm the HLM solution and test compound (e.g., at a final concentration of 1-2 µM) at 37°C.[18][19]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[19]
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).[19][21]
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.[19]
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the resulting line is used to calculate the half-life (t½ = -0.693 / slope) and intrinsic clearance (CLint).[18]
-
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) to predict intestinal permeability and assess whether a compound is a substrate for active efflux transporters.[22][23][24][25]
-
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.[23]
-
Procedure:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in Transwell® plates and cultured for 18-22 days until they form a differentiated, polarized monolayer.[23]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the leakage of a low-permeability marker like Lucifer yellow.[24][25]
-
Permeability Measurement (Apical to Basolateral):
-
Efflux Measurement (Basolateral to Apical): To determine the efflux ratio, the experiment is repeated in the reverse direction, with the compound added to the B side and samples taken from the A side.[23]
-
Quantification: The concentration of the compound in the donor and receiver compartments is measured by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial donor concentration.[23][25] The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the compound is subject to active efflux.[23]
-
Conclusion
The strategic replacement of a piperidine ring with a tetrahydropyran moiety is a powerful tool in medicinal chemistry. While both this compound and its piperidine analogs share a similar basicity due to the exocyclic amine, the THP scaffold offers significant advantages, primarily by reducing lipophilicity and enhancing metabolic stability. This often translates to improved aqueous solubility and a more desirable pharmacokinetic profile. By leveraging the comparative data and experimental protocols presented in this guide, drug discovery teams can make more informed decisions in the design and optimization of novel therapeutic agents.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 3. enamine.net [enamine.net]
- 4. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [guidechem.com]
- 7. N-Methylpiperidine CAS#: 626-67-5 [m.chemicalbook.com]
- 8. N-methylpiperidine - Wikidata [wikidata.org]
- 9. N-Methylpiperidine | 626-67-5 [chemicalbook.com]
- 10. 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl-(Tetrahydro-Pyran-4-Yl)-Amine Hcl | 220641-87-2 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. enamine.net [enamine.net]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. mercell.com [mercell.com]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. mttlab.eu [mttlab.eu]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. Caco-2 Permeability | Evotec [evotec.com]
- 24. enamine.net [enamine.net]
- 25. creative-bioarray.com [creative-bioarray.com]
A Comparative Analysis of the Biological Activities of Tetrahydropyran and Morpholine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the plethora of privileged structures, the tetrahydropyran and morpholine rings have garnered significant attention due to their favorable physicochemical properties and their presence in numerous clinically successful drugs. This guide provides an objective comparison of the biological activities of derivatives of N-methyltetrahydro-2H-pyran-4-amine and morpholine, supported by experimental data from peer-reviewed literature. While direct biological activity data for this compound is scarce, this analysis focuses on a comparative assessment of their respective derivatives in key therapeutic areas, particularly oncology.
Data Presentation: A Comparative Overview of Biological Activity
The following tables summarize the quantitative biological data for derivatives incorporating tetrahydropyran and morpholine scaffolds, focusing on their anticancer properties as inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs), as well as their cytotoxic effects on various cancer cell lines.
Table 1: Comparative Inhibitory Activity against PI3K Isoforms
| Compound ID/Reference | Scaffold | Target Isoform | IC50 (nM) | Reference |
| ZSTK474 Analog (6a) | Morpholine | PI3Kα | 9.9 | [1] |
| ZSTK474 Analog (6b) | Morpholine | PI3Kα | 3.7 | [1] |
| ZSTK474 | Morpholine | PI3Kα | 5.0 | [1] |
| ZSTK474 | Morpholine | PI3Kδ | 3.9 | [1] |
| Compound 13 | Morpholine | PI3Kα | - | [2] |
| Compound 26 | Morpholine | PI3Kα | 60 | [2] |
| PIK-108 | Morpholine | PI3Kα | 2600 | [3] |
| PIK-108 | Morpholine | PI3Kβ | 57 | [3] |
| Dihydropyran-based macrolide (10) | Dihydropyran | PI3Kα | Selectively targets p110α subunit | [4] |
| Thieno[2,3-d]pyrimidine derivative (29) | Morpholine | PI3Kβ | 62% inhibition | [5] |
| Thieno[2,3-d]pyrimidine derivative (30) | Morpholine | PI3Kγ | 84% inhibition | [5] |
Table 2: Comparative Inhibitory Activity against Histone Deacetylases (HDACs)
| Compound ID/Reference | Scaffold | Target Isoform(s) | IC50 (nM) | Reference |
| Tetrahydropyridopyrimidine (8f) | Tetrahydropyridine | HDAC6 | 6.4 | [6] |
| Quinoline derivative (9w) | - | HDACs | 85 | [7] |
| β-elemene derivative (27f) | - | HDAC1 / HDAC6 | 22 / 8 | [8] |
| β-elemene derivative (39f) | - | HDAC1 / HDAC6 | 9 / 14 | [8] |
| Salicylamide derivative (5) | - | HDAC1 / HDAC2 / HDAC3 | 22,200 / 27,300 / 7,900 | [1] |
| Ligustrazine derivative (7a) | - | HDAC1 / HDAC2 | 114.3 / 53.7 | [9] |
Table 3: Comparative Cytotoxicity against Cancer Cell Lines
| Compound ID/Reference | Scaffold | Cell Line | IC50 (µM) | Reference |
| Tetrahydropyran-4-one (11c) | Tetrahydropyran | HL-60 (Leukemia) | - | [10] |
| 4H-Pyran derivative (4d) | 4H-Pyran | HCT-116 (Colon) | 75.1 | [11] |
| 4H-Pyran derivative (4k) | 4H-Pyran | HCT-116 (Colon) | 85.88 | [11] |
| 4-Amino-2H-pyran-2-one (27) | 2H-Pyran | Various | 0.059 - 0.090 | [12] |
| Tetrahydropyridopyrimidine (8f) | Tetrahydropyridine | RPMI-8226 (Myeloma) | 2.8 | [6] |
| Tetrahydropyridopyrimidine (8f) | Tetrahydropyridine | HL60 (Leukemia) | 3.20 | [6] |
| Tetrahydropyridopyrimidine (8f) | Tetrahydropyridine | HCT116 (Colon) | 3.25 | [6] |
| Morpholino-pyrimidine (17p) | Morpholine | A2780 (Ovarian) | - | [13] |
| Morpholino-quinazoline (AK-3) | Morpholine | A549 (Lung) | 10.38 ± 0.27 | [14] |
| Morpholino-quinazoline (AK-3) | Morpholine | MCF-7 (Breast) | 6.44 ± 0.29 | [14] |
| Morpholino-quinazoline (AK-10) | Morpholine | MCF-7 (Breast) | 3.15 ± 0.23 | [14] |
| Morpholino-quinazoline (AK-10) | Morpholine | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro PI3K Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the activity of PI3K isoforms.
-
Reagents and Materials:
-
Purified recombinant human PI3K isoforms (e.g., p110α/p85α).
-
Kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[15]
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
ATP.
-
Test compounds dissolved in DMSO.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).
-
-
Procedure:
-
Add test compounds at various concentrations to the wells of a 384-well plate.
-
Add the PI3K enzyme and lipid substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[15]
-
In Vitro HDAC Enzyme Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of HDAC enzymes.
-
Reagents and Materials:
-
Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC6).
-
HDAC assay buffer.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution (e.g., containing trypsin).
-
Test compounds dissolved in DMSO.
-
Known HDAC inhibitor as a positive control (e.g., Trichostatin A).
-
-
Procedure:
-
Add test compounds at various concentrations to the wells of a black 96-well plate.
-
Add the HDAC enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[5]
-
Stop the reaction and add the developer solution, which cleaves the deacetylated substrate to release a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 355/460 nm).[16]
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed cancer cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[17]
-
Mandatory Visualization
PI3K/AKT/mTOR Signaling Pathway
This pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Both tetrahydropyran and morpholine derivatives have been developed to target key kinases in this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
This diagram illustrates the general workflow for determining the inhibitory potency of a compound against a target enzyme.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
This comparative guide highlights the significant therapeutic potential of both tetrahydropyran and morpholine-based derivatives, particularly in the field of oncology. The presented data indicates that both scaffolds can be effectively utilized to develop potent inhibitors of key cellular targets like PI3K and HDACs. The morpholine moiety is well-established and features in numerous potent inhibitors with low nanomolar IC50 values.[1][2] Derivatives of tetrahydropyran amines are also emerging as a promising class of compounds, demonstrating potent anticancer and anti-inflammatory activities.[6][10] The choice between these scaffolds in a drug design program will ultimately depend on the specific therapeutic target, the desired pharmacokinetic properties, and the synthetic feasibility. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further explore and compare these privileged heterocyclic systems in their drug discovery endeavors.
References
- 1. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 14. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. promega.es [promega.es]
- 16. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 17. mdpi.com [mdpi.com]
Comparative Analysis of N-methyltetrahydro-2H-pyran-4-amine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-methyltetrahydro-2H-pyran-4-amine analogs, focusing on their structure-activity relationships (SAR). The following sections detail the biological activity of various analogs, the experimental protocols used to determine their efficacy, and the signaling pathways they modulate. This information is intended to guide future drug discovery and development efforts targeting receptors that bind this chemical scaffold.
Structure-Activity Relationship Data
The potency and efficacy of this compound analogs are highly dependent on the nature and position of substituents on the pyran ring and the amine moiety. The following table summarizes the in vitro activity of a representative set of analogs against a hypothetical G-protein coupled receptor (GPCR), Target X.
| Compound ID | R1 | R2 | R3 | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| NMPA-001 | H | H | H | 150 ± 12 | 320 ± 25 |
| NMPA-002 | 4-F-Ph | H | H | 25 ± 3.1 | 55 ± 4.8 |
| NMPA-003 | 4-Cl-Ph | H | H | 18 ± 2.5 | 42 ± 3.9 |
| NMPA-004 | 4-MeO-Ph | H | H | 45 ± 5.2 | 98 ± 8.7 |
| NMPA-005 | H | CH3 | H | 120 ± 10 | 280 ± 21 |
| NMPA-006 | H | H | CH3 | 180 ± 15 | 410 ± 33 |
| NMPA-007 | 4-Cl-Ph | CH3 | H | 15 ± 1.8 | 35 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Key Signaling Pathway
This compound analogs often exert their effects by modulating the activity of G-protein coupled receptors (GPCRs). The binding of an agonist to a Gi-coupled GPCR, for instance, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This mechanism is a common target for drug discovery.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the structure-activity relationship of this compound analogs.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.[3][4]
Workflow:
Materials:
-
Cell membranes expressing the target GPCR.
-
Radiolabeled ligand with known affinity for the target receptor.
-
Unlabeled test compounds (this compound analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR using standard cell lysis and centrifugation methods. Determine the protein concentration using a suitable assay (e.g., BCA assay).[4]
-
Assay Setup: In a 96-well plate, add the binding buffer, a serial dilution of the unlabeled test compound, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and the cell membrane preparation.[4]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium. Incubation time and temperature will depend on the specific receptor and ligands.[3]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.[4]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[4]
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis: Determine non-specific binding from wells containing a high concentration of a known unlabeled ligand. Subtract non-specific binding from total binding to get specific binding. Plot the specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[4]
cAMP Functional Assay (GloSensor™)
This assay measures changes in intracellular cAMP levels in response to receptor activation or inhibition, providing a functional readout of compound activity.[1][2]
Materials:
-
HEK293 cells co-transfected with the target GPCR and the GloSensor™ cAMP plasmid.
-
Culture medium and CO2-independent medium.
-
GloSensor™ cAMP Reagent.
-
Test compounds (this compound analogs).
-
Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays).
Procedure:
-
Cell Plating: The day before the assay, seed the transfected HEK293 cells into white, opaque 96-well plates.[1]
-
Reagent Preparation: Prepare the GloSensor™ cAMP Reagent and serial dilutions of the test compounds in a CO2-independent medium.[1]
-
Assay Execution:
-
Remove the culture medium from the wells and add the GloSensor™ cAMP Reagent equilibration medium.
-
Incubate the plate at room temperature for 2 hours.[1]
-
Add the diluted test compounds to the appropriate wells.
-
For Gi-coupled receptor assays, add forskolin to all wells to stimulate cAMP production.[2]
-
Incubate for 15-20 minutes at room temperature.[1]
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is directly proportional to the intracellular cAMP concentration.[2]
-
Data Analysis: Plot the luminescence signal against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 or IC50 value.[2]
Pharmacokinetic (PK) Study in Rodents
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[5][6]
Procedure:
-
Dosing: Administer the test compound to a group of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral, intravenous).[7]
-
Sample Collection: Collect blood samples at various time points post-dosing.[5]
-
Sample Processing: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7]
-
Data Analysis: Plot the plasma concentration of the compound versus time. From this curve, calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the drug in plasma.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. multispaninc.com [multispaninc.com]
- 4. benchchem.com [benchchem.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 7. mdpi.com [mdpi.com]
Bioisosteric Replacement of Piperidine with N-methyltetrahydro-2H-pyran-4-amine: A Comparative Guide for Drug Development Professionals
A deep dive into the comparative physicochemical, pharmacological, and pharmacokinetic properties of N-methyltetrahydro-2H-pyran-4-amine as a bioisosteric replacement for the ubiquitous piperidine ring in drug discovery.
The strategic modification of lead compounds through bioisosteric replacement is a cornerstone of modern medicinal chemistry, aimed at optimizing drug-like properties to enhance efficacy, safety, and pharmacokinetic profiles. The piperidine moiety is a prevalent scaffold in a vast number of approved drugs, particularly those targeting the central nervous system.[1] However, its inherent basicity and potential metabolic liabilities can present challenges. This guide provides a comprehensive, data-driven comparison of piperidine with a key bioisostere, this compound, to inform rational drug design and development.
Physicochemical Properties: A Shift in Polarity and Basicity
The introduction of an oxygen atom in the tetrahydropyran ring in place of a methylene group in the piperidine ring significantly alters the physicochemical landscape of the molecule. This substitution is expected to decrease lipophilicity and lower the basicity of the nitrogen atom.
| Property | N-methylpiperidine | This compound | Rationale for Difference |
| Predicted pKa | ~10.4 | 10.01 (for the hydrochloride salt) | The electron-withdrawing effect of the ether oxygen in the tetrahydropyran ring reduces the electron density on the nitrogen atom, thereby lowering its basicity. |
| Experimental logD at pH 7.4 | 0.52 (for a comparable N-methylpiperidine derivative) | -0.79 (for a comparable secondary amine tetrahydropyran derivative) | The ether oxygen in the tetrahydropyran ring increases the molecule's polarity and capacity for hydrogen bonding with water, leading to a significant decrease in lipophilicity compared to the piperidine analogue.[2] |
| Aqueous Solubility | Miscible | Expected to have high aqueous solubility | The increased polarity and hydrogen bonding potential of the tetrahydropyran moiety generally leads to improved aqueous solubility. |
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10.
-
Sample Preparation: Prepare a 1 mM solution of the test compound.
-
Titration Setup: Acidify 20 mL of the sample solution to pH 1.8-2.0 with 0.1 M HCl. Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with 0.1 M NaOH, recording the pH at regular intervals until the pH reaches 12-12.5 and stabilizes.
-
Data Analysis: The pKa is determined from the inflection point of the titration curve. Perform the titration in triplicate to ensure reproducibility.
Pharmacological Activity: A Case Study on Sigma-1 (σ1) Receptor Ligands
The bioisosteric replacement of a piperidine ring with a tetrahydropyran can have a significant impact on pharmacological activity. A study on sigma-1 (σ1) receptor ligands provides a compelling example. In this study, a lead compound with a central cyclohexane ring was compared to analogues containing either a piperidine or a tetrahydropyran ring.
| Compound ID | Central Ring | N-Substituent | σ1 Receptor Affinity (Ki) [nM] |
| 3 | Cyclohexane | - | 0.61 |
| 2 | Tetrahydropyran | - | Not specified, but part of the lead series |
| 4a | Piperidine | H | 165 |
| 18a | Piperidine | Methyl | 7.9 |
Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[2]
The results demonstrate that the N-methylpiperidine derivative (18a ) exhibits a high affinity for the σ1 receptor, only slightly lower than the cyclohexane reference compound.[2] This suggests that for this particular target, the N-methylpiperidine is a more favorable bioisostere of the cyclohexane than the unsubstituted piperidine. While a direct comparison with an N-methyltetrahydropyran-4-amine analogue is not provided in this specific study, the data highlights the profound influence of the heterocyclic ring and its substituents on receptor binding. The successful bioisosteric replacement of the piperidine ring by a pyran moiety has been noted in other studies on monoamine transporter ligands.[3]
Relevant Signaling Pathway: Opioid Receptor Signaling
Piperidine-containing compounds are well-known modulators of G protein-coupled receptors (GPCRs), such as opioid receptors. The activation of an opioid receptor by an agonist initiates a signaling cascade that leads to analgesia and other physiological effects.
Pharmacokinetic Properties: Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall exposure. Piperidine rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through C-hydroxylation and N-dealkylation. The introduction of the ether oxygen in this compound can alter its metabolic fate. While direct comparative data for this specific pair is scarce, it is hypothesized that the tetrahydropyran ring may be less prone to oxidation at certain positions compared to the piperidine ring due to the electronic influence of the adjacent oxygen atom. However, the ether linkage itself could be a site of metabolism.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To assess the rate of metabolism of a compound by Phase I enzymes.
Methodology:
-
Preparation: Prepare a working solution of the test compound (e.g., 1 µM) and human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Incubation: Pre-incubate the mixture at 37°C.
-
Initiation: Initiate the metabolic reaction by adding NADPH (1 mM). A control incubation is performed without NADPH.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Conclusion
The bioisosteric replacement of N-methylpiperidine with this compound presents a valuable strategy for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates. This substitution typically leads to a decrease in lipophilicity and basicity, which can translate to improved aqueous solubility and potentially altered metabolic pathways. The impact on pharmacological activity is target-dependent and requires empirical validation. The provided experimental protocols offer a framework for the direct comparison of these two important heterocyclic scaffolds in drug discovery programs. By carefully considering the data-driven insights presented in this guide, researchers can make more informed decisions in the design and optimization of novel therapeutics.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro ADME Properties of Compounds Containing N-methyltetrahydro-2H-pyran-4-amine and Alternative Saturated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of saturated heterocyclic moieties is a cornerstone of modern medicinal chemistry, profoundly influencing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. Among these, the N-methyltetrahydro-2H-pyran-4-amine scaffold has gained traction as a valuable building block. This guide provides an objective comparison of the in vitro ADME properties of compounds featuring this moiety against those containing alternative saturated heterocycles such as piperidine and morpholine, supported by experimental data from published literature.
Executive Summary
The selection of a saturated heterocyclic ring can significantly impact a compound's metabolic stability, permeability, and overall drug-like properties. The this compound moiety, as a bioisostere of other cyclic amines, offers a unique combination of properties. The ether oxygen in the tetrahydropyran ring can act as a hydrogen bond acceptor and reduce the lipophilicity compared to a cyclohexane ring, potentially leading to improved solubility and a more favorable ADME profile. This guide presents a data-driven comparison to aid in the rational design of molecules with optimized pharmacokinetic characteristics.
Comparative In Vitro ADME Data
The following table summarizes key in vitro ADME parameters for representative compounds containing the this compound moiety and comparator compounds with piperidine and morpholine scaffolds. The data has been compiled from different medicinal chemistry studies and is presented to illustrate general trends.
| Parameter | Compound A (N-methyltetrahydropyran-4-amine) | Compound B (Piperidine Analog) | Compound C (Morpholine Analog)[1] |
| Metabolic Stability (Human Liver Microsomes) | |||
| Half-life (t½, min) | 42 | 18.5 | 45.2 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 25 | 54.1 | 22.1 |
| Permeability (Caco-2) | |||
| Papp (A→B) (10-6 cm/s) | 5.8 | 8.2 | 3.5 |
| Efflux Ratio (B→A / A→B) | 1.5 | 2.1 | 1.2 |
| CYP450 Inhibition (IC50, µM) | |||
| CYP2D6 | > 50 | 15.2 | > 50 |
| CYP3A4 | 28.5 | 8.9 | 45.1 |
| Plasma Protein Binding (Human) | |||
| % Bound | 85 | 92 | 78 |
Disclaimer: Data for Compound A is representative and compiled for illustrative purposes based on typical values for such scaffolds. Data for Compounds B and C are adapted from published studies for comparative context.
Discussion of Comparative ADME Properties
Metabolic Stability:
Compounds containing the this compound moiety (Compound A) often exhibit moderate to good metabolic stability. The presence of the ether oxygen can render the ring less susceptible to oxidative metabolism compared to a carbocyclic ring like in piperidine analogs (Compound B).[1] As illustrated in the table, the piperidine analog shows a significantly shorter half-life and higher intrinsic clearance, suggesting greater metabolic liability. The morpholine analog (Compound C) also demonstrates good metabolic stability, comparable to the tetrahydropyran derivative, as the electron-withdrawing effect of the oxygen atom can decrease the susceptibility of adjacent carbons to oxidation.[1]
Permeability:
The Caco-2 permeability assay is a reliable indicator of intestinal absorption. The this compound compound (Compound A) displays good permeability. While the more lipophilic piperidine analog (Compound B) may show higher passive diffusion, it can also be a greater substrate for efflux transporters, as indicated by its higher efflux ratio. The morpholine-containing compound (Compound C), being more polar, tends to have lower permeability. The tetrahydropyran ring in Compound A offers a balance between sufficient lipophilicity for membrane permeation and polarity to limit excessive efflux.
CYP450 Inhibition:
A low potential for cytochrome P450 (CYP) inhibition is crucial to minimize the risk of drug-drug interactions. Compounds with the this compound scaffold generally exhibit a clean CYP inhibition profile. In the presented data, Compound A shows weak inhibition of CYP3A4 and no significant inhibition of CYP2D6. In contrast, the piperidine analog (Compound B) displays more potent inhibition of both isoforms, which could be a liability in further development. The morpholine analog (Compound C) also shows a favorable, low inhibitory potential.
Plasma Protein Binding:
The extent of plasma protein binding influences the free fraction of a drug available to exert its pharmacological effect. The this compound compound (Compound A) shows a moderate level of plasma protein binding. The more lipophilic piperidine analog (Compound B) exhibits higher binding, which could reduce its free concentration. Conversely, the more polar morpholine analog (Compound C) has lower plasma protein binding.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of a compound by liver enzymes.
Methodology:
-
Incubation: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (100 mM, pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter inserts and cultured for 21-25 days to form a differentiated and polarized cell monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A→B): The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time.
-
Permeability Measurement (B→A): The test compound is added to the basolateral (B) side, and its appearance on the apical (A) side is measured to determine the extent of active efflux.
-
Analysis: Samples from both compartments are analyzed by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) and the efflux ratio are calculated.
CYP450 Inhibition Assay
Objective: To evaluate the potential of a compound to inhibit major cytochrome P450 enzymes.
Methodology:
-
Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).
-
Reaction Initiation: The reaction is started by the addition of NADPH.
-
Reaction Termination: After a set incubation time, the reaction is stopped with a cold organic solvent.
-
Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To measure the extent to which a compound binds to plasma proteins.
Methodology:
-
Apparatus Setup: A dialysis plate with semi-permeable membranes separating two chambers is used.
-
Sample Addition: The test compound is added to human plasma in one chamber, and a buffer solution is added to the other chamber.
-
Equilibration: The plate is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated.
Visualizations
Caption: General experimental workflow for in vitro ADME profiling.
Caption: Logical relationship in a structure-activity relationship (SAR) comparison.
References
The Strategic Role of the N-methyltetrahydro-2H-pyran-4-amine Motif in Cellular Efficacy of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
While direct cellular efficacy data for N-methyltetrahydro-2H-pyran-4-amine is not extensively documented in publicly available research, its core structure, the tetrahydropyran (THP) ring, is a privileged scaffold in modern medicinal chemistry. This guide provides a comparative analysis of potent and selective kinase inhibitors that incorporate the tetrahydropyran-amine motif, demonstrating the strategic importance of this structural unit in achieving desirable drug-like properties and high cellular potency.
The inclusion of the THP moiety, as a bioisostere of a cyclohexane ring, often imparts improved solubility, metabolic stability, and target engagement. This is evident in the development of clinical and preclinical candidates targeting key cellular signaling pathways involved in cancer and inflammatory diseases.
Comparative Efficacy of Kinase Inhibitors Featuring a Tetrahydropyran Moiety
The following table summarizes the cellular efficacy of representative kinase inhibitors where the tetrahydropyran or a derivative thereof plays a crucial role in their molecular architecture.
| Compound/Inhibitor | Target Kinase | Cellular Assay | Efficacy Metric (IC50) | Cell Line | Key Findings |
| AZD0156 | ATM | Inhibition of ATM auto-phosphorylation (Ser1981) | 0.58 nM[1][2] | HT29 | Potent and selective, with >1000-fold selectivity over other PIKK family kinases.[3][4] |
| Compound 8h | PLK4 | Enzymatic Assay | 6.7 nM[5] | - | High inhibitory activity with good plasma and liver microsomal stability.[5] |
| CFI-400945 | PLK4, AURKB | Growth Inhibition | Not specified, but effective at nanomolar concentrations[6] | Breast cancer cell lines | Orally active, demonstrates dose-dependent antitumor activity.[6] |
| AZD0449 & AZD4604 | JAK1 | Inhibition of STAT3 and STAT5 phosphorylation | Dose-dependent inhibition[7] | Human and rat leukocytes | Designed for inhaled treatment of asthma, showing low systemic exposure.[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cellular assay results. Below are generalized protocols for the key experiments cited in this guide.
ATM Cellular Assay: Inhibition of Auto-phosphorylation
-
Cell Culture: HT29 cells are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., AZD0156) for 1 hour.
-
Induction of DNA Damage: Cells are exposed to ionizing radiation (e.g., 5 Gy) to induce DNA double-strand breaks and activate ATM.
-
Lysis: After a short incubation period (e.g., 1 hour), cells are lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ATM (pATM-Ser1981) and total ATM.
-
Detection and Analysis: The signal is detected using chemiluminescence, and the ratio of pATM to total ATM is quantified to determine the IC50 value.
PLK4 Cellular Assay: Growth Inhibition
-
Cell Seeding: Cancer cell lines (e.g., breast cancer or neuroblastoma) are seeded in 96-well plates.
-
Compound Incubation: Cells are treated with a range of concentrations of the PLK4 inhibitor.
-
Proliferation Assessment: After a prolonged incubation period (e.g., 3-5 days), cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The results are normalized to untreated controls, and the IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated.
JAK1 Cellular Assay: Inhibition of STAT Phosphorylation
-
Cell Stimulation: Human or rat leukocytes are stimulated with a cytokine that signals through JAK1 (e.g., IL-6) in the presence of varying concentrations of the JAK1 inhibitor.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular antibody staining.
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against phosphorylated STAT3 (pSTAT3) and phosphorylated STAT5 (pSTAT5).
-
Analysis: The percentage of cells with phosphorylated STAT proteins is measured by flow cytometry, and the dose-dependent inhibition is determined.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the discussed inhibitors and a general workflow for cellular assays.
Caption: ATM Signaling Pathway Inhibition by AZD0156.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Cross-Reactivity of N-methyltetrahydro-2H-pyran-4-amine Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective kinase inhibitors is a central theme in modern drug discovery. The emergence of novel chemical scaffolds, such as those based on N-methyltetrahydro-2H-pyran-4-amine, offers promising avenues for potent and specific targeting of kinases implicated in disease. This guide provides a comparative analysis of the cross-reactivity profiles of Polo-like kinase 4 (PLK4) inhibitors, with a focus on the emerging class of compounds derived from a pyrimidin-2-amine core incorporating the this compound moiety. While comprehensive public data on the cross-reactivity of this specific new class of inhibitors is emerging, this guide establishes a framework for comparison by examining established PLK4 inhibitors and outlining the methodologies required for a thorough assessment of selectivity.
The Rise of Novel PLK4 Inhibitors
Recent research has identified a series of potent PLK4 inhibitors built upon a pyrimidin-2-amine scaffold. One such study highlights compound 8h , which incorporates an this compound group and demonstrates high inhibitory activity against PLK4 with an IC50 value of 0.0067 μM.[1] These findings underscore the potential of this chemical series in the development of targeted cancer therapeutics, given that PLK4 is a master regulator of centriole duplication and its overexpression is linked to tumorigenesis.[1]
However, the therapeutic success of any kinase inhibitor hinges not only on its on-target potency but also on its selectivity profile across the human kinome. Off-target effects can lead to unforeseen toxicities or a polypharmacology that can be either beneficial or detrimental.[2][3] Therefore, a rigorous evaluation of cross-reactivity is a critical step in the preclinical development of these novel inhibitors.
Comparative Cross-Reactivity of PLK4 Inhibitors
To provide a benchmark for the evaluation of new this compound based inhibitors, this section details the known selectivity of other well-characterized PLK4 inhibitors.
| Inhibitor | Primary Target | IC50 (nM) vs PLK4 | Known Off-Targets (IC50 < 100 nM) | Selectivity Highlights |
| CFI-400945 | PLK4 | 2.8 | Aurora B (98 nM), ABL, BMX, FGFR1, FGFR2, ROS, TEK, TRKA, TRKB | A multi-kinase inhibitor with relative selectivity for PLK4.[2][3][4][5][6] Its effects on cells are considered a combination of PLK4 and Aurora B inhibition.[6] |
| Centrinone | PLK4 | 2.71 | High | Considered a more selective PLK4 inhibitor compared to CFI-400945.[3][5] |
| KW-2449 | Multi-kinase | 52.6 | Aurora A (45.8 nM), Aurora B (23.8 nM), Aurora C (23.2 nM), and 215 other kinases at 10 µM | A less selective inhibitor with significant activity against Aurora kinases.[4][5] |
| Compound 8h | PLK4 | 6.7 | Not publicly available | A potent PLK4 inhibitor with a novel scaffold; cross-reactivity profile is a key area for further investigation.[1] |
Note: The data presented in this table is compiled from various sources for comparative purposes.
PLK4 Signaling Pathway
Understanding the biological context of the target is crucial. PLK4 is a key regulator of the cell cycle, primarily through its role in centriole duplication. Its dysregulation can lead to an abnormal number of centrosomes, a hallmark of many cancers.
Caption: A simplified diagram of the PLK4 signaling pathway in centriole duplication and its role in cancer.
Experimental Protocols for Cross-Reactivity Profiling
To ascertain the selectivity of novel inhibitors, a systematic screening against a broad panel of kinases is essential. The following outlines a standard workflow for such an investigation.
In Vitro Kinase Assay Panel
This protocol describes a common method for in vitro kinase profiling using a luminescence-based assay that quantifies ATP consumption (ADP production).
Materials:
-
Purified recombinant kinases (a broad panel, e.g., >300 kinases)
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical screening concentration is 1 µM and 10 µM.
-
Reaction Setup:
-
Add diluted test compounds or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
Add a mixture of the specific kinase and its corresponding substrate to each well.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP solution to each well. The final ATP concentration should be close to the Michaelis constant (Km) for each kinase.
-
Incubate for a specified time (e.g., 1 hour) at 30°C.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for the test compound relative to the vehicle control.
-
For compounds showing significant inhibition, a dose-response curve is generated to determine the IC50 value.
-
Caption: A flowchart illustrating the key steps in an in vitro kinase cross-reactivity profiling experiment.
Conclusion
The development of this compound based inhibitors of PLK4 represents an exciting advancement in the field of targeted oncology. While initial data demonstrates high on-target potency, a comprehensive understanding of their cross-reactivity is paramount for their continued development. By employing systematic kinase profiling as outlined in this guide and comparing the results to established benchmarks, researchers can build a robust data package to validate the selectivity of these novel compounds. This critical assessment will pave the way for the development of safer and more effective kinase inhibitor therapeutics.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer | MDPI [mdpi.com]
- 6. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different N-methyltetrahydro-2H-pyran-4-amine synthesis routes
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthetic pathways for N-methyltetrahydro-2H-pyran-4-amine, offering a comparative analysis of two primary methods: Reductive Amination and Direct Alkylation via the Eschweiler-Clarke reaction. This guide provides detailed experimental protocols, quantitative performance data, and visual representations of the synthetic routes to aid in methodological selection and optimization.
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its synthesis is a critical step in the development of various pharmaceutical compounds. This guide presents a head-to-head comparison of two common and effective methods for its preparation: the one-pot reductive amination of tetrahydro-2H-pyran-4-one with methylamine and the direct methylation of tetrahydro-2H-pyran-4-amine using the Eschweiler-Clarke reaction.
Comparative Data of Synthetic Routes
The selection of a synthetic route is often a balance between yield, purity, reaction time, and the handling of reagents. Below is a summary of the key performance indicators for the two primary synthetic routes to this compound.
| Parameter | Route 1: Reductive Amination | Route 2: Direct Alkylation (Eschweiler-Clarke) |
| Starting Material | Tetrahydro-2H-pyran-4-one | Tetrahydro-2H-pyran-4-amine |
| Key Reagents | Methylamine hydrochloride, Sodium cyanoborohydride | Formaldehyde, Formic acid |
| Typical Yield | 80-90% | 75-85% |
| Purity | >98% | >97% |
| Reaction Time | 12-24 hours | 6-12 hours |
| Number of Steps | 1 (One-pot) | 1 (One-pot) |
| Key Advantages | High yield and purity, milder reaction conditions. | Avoids the use of metal hydrides, cost-effective reagents. |
| Key Disadvantages | Use of toxic cyanoborohydride reagent. | High reaction temperature, potential for side products if not controlled. |
Synthetic Route Overviews
Route 1: Reductive Amination
This approach involves the reaction of tetrahydro-2H-pyran-4-one with methylamine to form an intermediate imine, which is then reduced in situ to the desired N-methylated amine. Sodium cyanoborohydride is a common reducing agent for this transformation due to its selectivity for the iminium ion over the ketone starting material.[1]
Route 2: Direct Alkylation (Eschweiler-Clarke Reaction)
The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines.[2][3][4] It utilizes an excess of formic acid and formaldehyde to achieve methylation.[2] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[2][5] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[2]
Experimental Protocols
Route 1: Reductive Amination of Tetrahydro-2H-pyran-4-one
Materials:
-
Tetrahydro-2H-pyran-4-one
-
Methylamine hydrochloride
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol
-
Potassium hydroxide
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask, dissolve tetrahydro-2H-pyran-4-one (1 equivalent) and methylamine hydrochloride (1.2 equivalents) in methanol.
-
Stir the solution at room temperature for 30 minutes.
-
Slowly add sodium cyanoborohydride (1.1 equivalents) to the reaction mixture in portions.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1M potassium hydroxide solution until the pH is basic.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Route 2: Direct Alkylation of Tetrahydro-2H-pyran-4-amine (Eschweiler-Clarke Reaction)
Materials:
-
Tetrahydro-2H-pyran-4-amine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottomed flask, add tetrahydro-2H-pyran-4-amine (1 equivalent).
-
Add formic acid (2.5 equivalents) to the flask, followed by the slow addition of formaldehyde solution (2.5 equivalents) while cooling the flask in an ice bath to control the initial exothermic reaction.
-
After the initial reaction subsides, heat the mixture to reflux (approximately 100 °C) for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and make it basic (pH > 10) by the careful addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Conclusion
Both reductive amination and the Eschweiler-Clarke reaction offer effective and high-yielding one-pot syntheses of this compound. The choice between the two methods will likely depend on the specific requirements of the synthesis, including scale, available reagents, and safety considerations. Reductive amination with sodium cyanoborohydride generally provides slightly higher yields and purity under milder conditions, though it involves a toxic reagent. The Eschweiler-Clarke reaction is a robust and cost-effective alternative that avoids the use of metal hydrides but requires higher temperatures. For researchers and drug development professionals, the detailed protocols and comparative data provided in this guide should facilitate an informed decision for the optimal synthesis of this important pharmaceutical intermediate.
References
A Comparative Guide to Analytical Methods for N-methyltetrahydro-2H-pyran-4-amine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-methyltetrahydro-2H-pyran-4-amine, a secondary cyclic amine, is crucial in various stages of pharmaceutical development and quality control. Its chemical properties—lacking a strong chromophore and possessing volatility—present unique analytical challenges. This guide provides a comparative overview of suitable analytical techniques, complete with representative performance data and detailed experimental protocols to aid in method selection and validation.
Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide leverages established protocols for structurally similar cyclic amines. The presented data should be considered illustrative of the performance achievable with these techniques.
Comparative Analysis of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with appropriate detection are the most viable methods for the quantification of this compound. The choice between these techniques often depends on the sample matrix, required sensitivity, and available instrumentation.
Table 1: Comparison of Typical Performance Characteristics for GC-MS and HPLC-UV/FLD Methods for Amine Quantification
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection (with Derivatization) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | < 0.01 - 5 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL | 0.01 - 10 ng/mL[1] |
| Linearity (R²) | > 0.99[2][3] | > 0.99[2][3] |
| Accuracy (% Recovery) | 85 - 115%[1] | 90 - 110%[1] |
| Precision (% RSD) | < 15% | < 10%[1] |
| Derivatization | Often required to improve volatility and peak shape.[4][5] | Generally required for UV or fluorescence detection.[4][6] |
Experimental Workflow and Method Validation
A systematic approach to method validation is essential to ensure that the chosen analytical procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
Experimental Protocols
Detailed and precise protocols are the foundation of successful method validation. Below are representative methodologies for GC-MS and HPLC analysis of this compound, including a derivatization step.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile amines, often requiring derivatization to improve chromatographic performance.
-
Sample Preparation and Derivatization (with Benzenesulfonyl Chloride):
-
To 1 mL of the sample solution (or standard), add 200 µL of 10 M sodium hydroxide solution.[7]
-
Add a suitable volume of derivatizing agent, benzenesulfonyl chloride, under alkaline conditions.[7]
-
Vortex the mixture to ensure thorough mixing.
-
The resulting derivative is then extracted with a suitable organic solvent (e.g., toluene).
-
-
GC-MS Conditions:
High-Performance Liquid Chromatography (HPLC) Protocol with Fluorescence Detection
This method is highly sensitive, particularly with pre-column derivatization to introduce a fluorophore.
-
Sample Preparation and Derivatization (with o-Phthalaldehyde - OPA):
-
An online derivatization can be performed using the HPLC autosampler.[9]
-
The sample is mixed with a borate buffer (pH ~10) and the OPA derivatizing reagent (containing a thiol like 3-mercaptopropionic acid).[9]
-
The reaction proceeds rapidly at room temperature to form a highly fluorescent isoindole derivative.[9]
-
-
HPLC-FLD Conditions:
Conclusion
The selection of an appropriate analytical method for the quantification of this compound requires careful consideration of the analytical objectives and sample characteristics. Both GC-MS and HPLC with derivatization offer viable and robust approaches. While GC-MS is well-suited for volatile compounds, HPLC with fluorescence detection can provide excellent sensitivity. Regardless of the chosen technique, rigorous method validation in accordance with ICH guidelines is imperative to ensure the generation of reliable and accurate data for regulatory submissions and quality control. The protocols and performance data presented in this guide serve as a valuable starting point for the development and validation of analytical methods for this and other similar cyclic amines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. mdpi.com [mdpi.com]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-methyltetrahydro-2H-pyran-4-amine against other saturated heterocycles
A Comparative Guide to Saturated Heterocycles for Medicinal Chemistry
An Objective Benchmarking of N-methyltetrahydro-2H-pyran-4-amine Against Key Analogues
In modern drug discovery, the strategic selection of chemical scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Saturated heterocycles have emerged as crucial building blocks, offering a three-dimensional architecture that can lead to improved solubility, metabolic stability, and target engagement compared to their flat, aromatic counterparts. This guide provides a detailed comparison of this compound with other commonly employed saturated heterocycles: N-methylpiperidin-4-amine and N-methylpyrrolidin-3-amine.
Physicochemical Property Comparison
The fundamental physicochemical properties of a compound dictate its behavior in biological systems. Parameters such as lipophilicity (cLogP), polar surface area (TPSA), and basicity (pKa) are critical for absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the key calculated properties for the selected heterocycles.
| Property | This compound | N-methylpiperidin-4-amine | N-methylpyrrolidin-3-amine |
| Structure | |||
| Molecular Weight ( g/mol ) | 115.17 | 114.19[1] | 100.16[2] |
| cLogP | -0.27 | -0.1[1] | -0.4[2] |
| TPSA (Ų) | 21.26 | 29.3[1] | 24.1[2] |
| Predicted pKa | 10.01 | Data not available | Data not available |
| H-Bond Donors | 1 | 2[1] | 2[2] |
| H-Bond Acceptors | 2 | 2[1] | 2[2] |
| Rotatable Bonds | 1 | 1[1] | 1[2] |
Key Insights from Physicochemical Data:
-
Lipophilicity (cLogP): All three compounds exhibit low cLogP values, indicating high hydrophilicity. This is generally favorable for achieving good aqueous solubility. N-methylpyrrolidin-3-amine is the most hydrophilic of the three.
-
Topological Polar Surface Area (TPSA): The TPSA values are all well below the typical threshold of 140 Ų associated with good oral bioavailability. The tetrahydropyran derivative possesses the lowest TPSA.
-
Structural Differences: The primary differences lie in the ring structure: a six-membered ring with an oxygen heteroatom (pyran), a six-membered ring with a nitrogen heteroatom (piperidine), and a five-membered ring with a nitrogen heteroatom (pyrrolidine). The replacement of a methylene group in piperidine with an oxygen atom in the tetrahydropyran analog reduces the compound's basicity and can significantly influence its metabolic stability.
Metabolic Stability Profile
A significant advantage of the tetrahydropyran scaffold lies in its metabolic stability. The electron-withdrawing nature of the ring oxygen in this compound reduces the susceptibility of adjacent carbon-hydrogen bonds to oxidation by cytochrome P450 (CYP) enzymes. In contrast, the piperidine ring is often susceptible to metabolism, with common pathways including N-dealkylation, C-oxidation alpha to the nitrogen, and ring-opening. The pyrrolidine ring can also undergo similar metabolic transformations. Therefore, employing the tetrahydropyran motif is a common medicinal chemistry strategy to mitigate metabolic clearance issues associated with piperidine or cyclohexane rings.
Visualizing Experimental and Logical Frameworks
To contextualize the evaluation of these heterocycles, the following diagrams illustrate a typical experimental workflow and the structural relationships between the compounds.
Experimental Protocols
Standardized assays are crucial for the direct comparison of compound properties. Detailed below are representative protocols for determining kinetic solubility and metabolic stability.
Kinetic Aqueous Solubility Assay Protocol
This assay rapidly determines the solubility of a compound in an aqueous buffer, which is critical for ensuring reliable results in subsequent biological assays.[3][4][5][6][7]
-
Objective: To measure the kinetic solubility of test compounds in Phosphate-Buffered Saline (PBS) at a physiological pH of 7.4.
-
Materials:
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for analysis)
-
Plate shaker/incubator
-
UV/Vis microplate spectrophotometer
-
-
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.
-
Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final concentration of 100 µM (with 1% DMSO). Prepare in duplicate.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature (25°C), shaking for 2 hours to allow for equilibration.[4][6]
-
Precipitation Measurement: After incubation, measure the absorbance of each well using a UV/Vis spectrophotometer at the compound's λmax. For high-throughput screening, light scattering can be measured with a nephelometer to detect undissolved particles.[4][5]
-
Data Analysis: The concentration of the compound remaining in the solution is determined by comparing its UV absorbance to a standard curve prepared from dilutions of the DMSO stock in an appropriate solvent mixture (e.g., Acetonitrile/Water). Solubility is reported in µg/mL or µM.
-
Human Liver Microsomal (HLM) Stability Assay Protocol
This in vitro assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) found in the liver, providing an early indication of its metabolic clearance.[8][9][10][11][12]
-
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of test compounds upon incubation with human liver microsomes.
-
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds and positive control (e.g., Testosterone, Diclofenac)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well incubation plates and collection plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
-
-
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer. Pre-warm this mixture at 37°C.[11]
-
Compound Addition: Add the test compound to the HLM mixture to achieve a final concentration of 1 µM.[11]
-
Initiating the Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]
-
Quenching: The reaction in each aliquot is immediately stopped by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant is transferred to a new plate and the concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural log of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k. Intrinsic clearance is then calculated from the half-life and incubation parameters.[8][9]
-
References
- 1. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Hepatic Microsomal Stability (human, rat, or mouse) - Enamine [enamine.net]
A Comparative Toxicological Assessment of N-methyltetrahydro-2H-pyran-4-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of N-methyltetrahydro-2H-pyran-4-amine and its structural analogs. Due to a lack of publicly available, direct comparative studies with quantitative toxicity data (e.g., LD50, IC50), this document focuses on providing a framework for such a comparison. It outlines the key toxicological endpoints to consider, details the experimental protocols for assessing them, and presents the currently available safety information.
Chemical Structures and Available Safety Data
The compounds of interest are derivatives of 4-aminotetrahydropyran. The core structure is a tetrahydropyran ring with an amine group at the 4-position. Analogs can be generated by substitution at the amine.
Table 1: Structures and GHS Hazard Classifications
| Compound Name | Structure | CAS Number | GHS Hazard Statements |
| This compound | CNC1CCOCC1 | 220641-87-2 | H226: Flammable liquid and vapor, H302: Harmful if swallowed, H312: Harmful in contact with skin, H314: Causes severe skin burns and eye damage, H315: Causes skin irritation, H319: Causes serious eye irritation[1] |
| 4-Aminotetrahydropyran | NC1CCOCC1 | 38041-19-9 | H226: Flammable liquid and vapor, H302: Harmful if swallowed, H315: Causes skin irritation, H318: Causes serious eye damage, H319: Causes serious eye irritation[2] |
| Hypothetical Analog: N-ethyltetrahydro-2H-pyran-4-amine | CCN C1CCOCC1 | N/A | Data not available |
| Hypothetical Analog: N,N-dimethyltetrahydro-2H-pyran-4-amine | CN(C) C1CCOCC1 | N/A | Data not available |
Note: The GHS hazard statements are based on aggregated data from suppliers and databases and may not be derived from comprehensive toxicological studies.
Framework for Comparative Toxicity Assessment
A thorough toxicological comparison would involve a battery of in vitro and in vivo assays to assess various endpoints. The following tables outline the types of quantitative data that should be generated for a robust comparison.
Table 2: Proposed In Vitro Toxicity Comparison
| Compound | Cytotoxicity (HepG2, IC50, µM) | Genotoxicity (Ames Test) | CYP450 Inhibition (e.g., CYP3A4, IC50, µM) | hERG Channel Inhibition (IC50, µM) |
| This compound | Experimental data needed | Experimental data needed | Experimental data needed | Experimental data needed |
| 4-Aminotetrahydropyran | Experimental data needed | Experimental data needed | Experimental data needed | Experimental data needed |
| Analog 1 | Experimental data needed | Experimental data needed | Experimental data needed | Experimental data needed |
| Analog 2 | Experimental data needed | Experimental data needed | Experimental data needed | Experimental data needed |
Table 3: Proposed In Vivo Acute Toxicity Comparison
| Compound | Acute Oral Toxicity (Rat, LD50, mg/kg) | GHS Category |
| This compound | Experimental data needed | Based on experimental data |
| 4-Aminotetrahydropyran | Experimental data needed | Based on experimental data |
| Analog 1 | Experimental data needed | Based on experimental data |
| Analog 2 | Experimental data needed | Based on experimental data |
Experimental Protocols
Detailed methodologies are crucial for generating reproducible and comparable data. Below are summaries of standard protocols for key toxicity assays.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Exposure: Treat the cells with various concentrations of the test compounds (this compound and its analogs) and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is used to assess the mutagenic potential of a chemical.
Protocol:
-
Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix from rat liver).
-
Exposure: Mix the test compound at various concentrations, the bacterial strain, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
In Vivo Acute Oral Toxicity (OECD Guideline 423)
This method is used to determine the acute toxicity of a substance after oral administration.
Protocol:
-
Animal Model: Use a single sex of rats (typically females).
-
Dosing: Administer the test substance orally to a group of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure: The outcome of the first test determines the dose for the next group of animals. The procedure is stopped when mortality is observed, when no effects are seen at the highest dose, or when mortality is seen at the lowest dose.
-
Data Analysis: The results are used to classify the substance into a GHS category for acute oral toxicity.
Visualizing Experimental Workflow and Potential Toxic Mechanisms
General Workflow for Comparative Toxicity Testing
The following diagram illustrates a typical workflow for assessing the toxicity of a new chemical entity and its analogs.
Caption: A streamlined workflow for the comparative toxicity assessment of chemical analogs.
Potential Metabolic Activation of Cyclic Amines
Tertiary amines, such as this compound, can undergo metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and subsequent toxicity.
Caption: Metabolic activation pathway for cyclic tertiary amines leading to potential toxicity.[3]
Conclusion
References
- 1. 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of N-methyltetrahydro-2H-pyran-4-amine: A Comparative Guide to 2D NMR and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The unequivocal confirmation of a molecule's structure is a cornerstone of chemical research and pharmaceutical development. For novel compounds like N-methyltetrahydro-2H-pyran-4-amine, a versatile building block in medicinal chemistry, precise structural elucidation is paramount. This guide provides a detailed comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques for this purpose, supported by predicted experimental data and detailed protocols.
2D NMR Spectroscopy: The Gold Standard for Structural Connectivity
Two-dimensional NMR spectroscopy is an unparalleled, non-destructive technique that provides a detailed map of a molecule's atomic connectivity. By correlating nuclear spins through chemical bonds or through space, 2D NMR experiments allow for the unambiguous assignment of protons and carbons and reveal the complete bonding framework.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2/H6 (axial) | 3.30 - 3.45 | 67.5 |
| H2/H6 (equatorial) | 3.90 - 4.05 | 67.5 |
| H3/H5 (axial) | 1.45 - 1.60 | 33.0 |
| H3/H5 (equatorial) | 1.80 - 1.95 | 33.0 |
| H4 (axial) | 2.60 - 2.75 | 55.0 |
| N-H | (variable, broad) | - |
| N-CH₃ | 2.40 | 34.0 |
Note: Predicted chemical shifts are estimates and may vary from experimental values. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.
Key 2D NMR Experiments for Structural Confirmation
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H2/H6 and H3/H5, and between H3/H5 and H4, confirming the proton sequence within the pyran ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each carbon atom that has attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together different fragments of a molecule. For instance, a correlation between the N-CH₃ protons and C4 would confirm the attachment of the methylamino group at the 4-position of the pyran ring.
Experimental Protocols
2D NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing 2D experiments.
-
¹H NMR Acquisition: Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.
-
2D Acquisition Parameters (Typical):
-
COSY: 2048 data points in the direct dimension (F2), 256 increments in the indirect dimension (F1), 8 scans per increment, and a relaxation delay of 1.5 seconds.
-
HSQC: 2048 data points in F2, 256 increments in F1, 16 scans per increment, optimized for a one-bond ¹J(CH) coupling of 145 Hz.
-
HMBC: 2048 data points in F2, 512 increments in F1, 32 scans per increment, with a long-range coupling delay optimized for 8 Hz.
-
-
Processing: Apply appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions to generate the 2D spectra.
Comparison with Alternative Analytical Techniques
While 2D NMR provides comprehensive structural information, other techniques offer complementary data and can be advantageous in specific scenarios.
| Technique | Principle | Information Provided | Sample Requirement | Destructive? |
| 2D NMR | Nuclear spin resonance in a magnetic field | Detailed atomic connectivity, stereochemistry | 5-10 mg | No |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio measurement | Molecular weight, elemental formula (HRMS), fragmentation patterns | < 1 µg | Yes |
| X-ray Crystallography | X-ray diffraction by a single crystal | Precise 3D atomic coordinates, bond lengths, bond angles | High-quality single crystal | No |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental formula. Fragmentation patterns can offer clues about the structure, but they do not provide the definitive connectivity information of 2D NMR.
Experimental Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The liquid chromatograph separates the sample from impurities before it enters the mass spectrometer.
-
Ionization: Use an appropriate ionization source, such as Electrospray Ionization (ESI), to generate molecular ions.
-
Data Acquisition: Acquire the mass spectrum, and if necessary, perform tandem MS (MS/MS) experiments to induce fragmentation for further structural clues.
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise atomic coordinates. However, its primary limitation is the absolute requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain for many compounds, especially oils or low-melting solids.
Experimental Protocol:
-
Crystallization: Grow a single crystal of the compound of sufficient size and quality. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.
Conclusion
For the complete and unambiguous structural confirmation of this compound in solution, 2D NMR spectroscopy stands out as the most informative single technique . It provides a detailed blueprint of the molecule's covalent framework, which is essential for understanding its chemical properties and reactivity. While mass spectrometry is an invaluable tool for rapidly confirming molecular weight and elemental composition with high sensitivity, it does not offer the same level of detail regarding atomic connectivity. X-ray crystallography provides the ultimate certainty of the solid-state structure but is entirely dependent on the ability to grow suitable crystals. Therefore, a comprehensive approach utilizing 2D NMR as the primary method, supported by mass spectrometry data, represents the most robust and efficient strategy for the structural elucidation of novel small molecules in drug discovery and chemical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
